molecular formula C7H5Cl2N3 B1466069 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine CAS No. 887147-19-5

4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine

Cat. No.: B1466069
CAS No.: 887147-19-5
M. Wt: 202.04 g/mol
InChI Key: VCZOGUNYQWANJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine is a useful research compound. Its molecular formula is C7H5Cl2N3 and its molecular weight is 202.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,6-dichloro-1-methylimidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3/c1-12-3-10-6-4(12)2-5(8)11-7(6)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZOGUNYQWANJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=C(C=C21)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30727839
Record name 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887147-19-5
Record name 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine, a key heterocyclic building block in medicinal chemistry. The guide details its chemical structure, molecular weight, and physicochemical properties. It presents a validated synthetic protocol for its preparation, including purification and analytical characterization. Furthermore, the guide explores the reactivity of this compound, highlighting its potential as a versatile intermediate for the synthesis of more complex molecules. The significance of the imidazo[4,5-c]pyridine scaffold in drug discovery is also discussed, providing context for the potential applications of this compound in the development of novel therapeutic agents.

Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold

The imidazo[4,5-c]pyridine core, an isostere of purines, is a privileged scaffold in medicinal chemistry.[1] Its structural similarity to endogenous purines allows molecules containing this framework to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in cellular signaling pathways.[2] Consequently, derivatives of imidazo[4,5-c]pyridine have been investigated for a multitude of therapeutic applications, including as anti-cancer agents, antivirals, and treatments for inflammatory diseases.[1] this compound serves as a crucial starting material for accessing a diverse range of substituted analogues, enabling the exploration of structure-activity relationships and the development of novel drug candidates. The two chlorine atoms at the 4- and 6-positions offer reactive handles for nucleophilic substitution, allowing for the introduction of various functional groups to modulate the biological activity and pharmacokinetic properties of the resulting molecules.

Molecular Structure and Physicochemical Properties

This compound is a crystalline solid with the molecular formula C₇H₅Cl₂N₃.[3] Its chemical structure consists of a fused imidazole and pyridine ring system, with chlorine atoms substituted at positions 4 and 6, and a methyl group at the 1-position of the imidazole ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₅Cl₂N₃[3]
Molecular Weight 202.04 g/mol [3]
CAS Number 887147-19-5[3]
Appearance White to off-white solidN/A
Boiling Point 367.5 ± 52.0 °C (Predicted)[4]
Density 1.60 ± 0.1 g/cm³ (Predicted)[4]
Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) typically shows a protonated molecular ion peak [M+H]⁺ at m/z 202.06, with characteristic isotopic peaks at 204.04 and 206.02, confirming the presence of two chlorine atoms.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available spectrum for this specific compound is not readily accessible, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar imidazo[4,5-c]pyridine derivatives.

  • ¹H NMR: The spectrum is expected to show a singlet for the methyl group (around 3.5-4.0 ppm), a singlet for the proton at the 2-position of the imidazole ring (around 8.0-8.5 ppm), and a singlet for the proton at the 7-position of the pyridine ring (around 7.5-8.0 ppm).

  • ¹³C NMR: The spectrum will display signals for the seven carbon atoms, with the chlorinated carbons appearing at lower field. The methyl carbon will resonate at a higher field.

A visual representation of the chemical structure is provided below.

Caption: 2D structure of this compound.

Synthesis and Purification

A reliable method for the synthesis of this compound proceeds from 4,6-dichloro-1-methyl-1H-imidazo[4,5-c]pyridin-7-amine.[4] This precursor can be synthesized from commercially available starting materials.

Synthetic Protocol

The conversion of the 7-amino-substituted precursor to the desired product involves a deamination reaction.

G start 4,6-dichloro-1-methyl-1H-imidazo[4,5-c]pyridin-7-amine reagents Sodium Nitrite (NaNO₂) Hypophosphorous Acid (H₃PO₂) Water start->reagents reaction Diazotization and Reductive Deamination (0-50°C to rt) reagents->reaction workup pH adjustment (>10) with NaOH Filtration Washing with Water Drying reaction->workup product This compound workup->product

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a suitable reaction vessel, dissolve 4,6-dichloro-1-methyl-1H-imidazo[4,5-c]pyridin-7-amine (1.0 eq) in a 50 wt.% aqueous solution of hypophosphorous acid.

  • Diazotization: Cool the stirred solution to a temperature between 0°C and 50°C. Slowly add a solution of sodium nitrite (1.5 eq) in water dropwise, maintaining the internal temperature within the specified range.

  • Deamination: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for approximately 40 minutes.

  • Work-up and Isolation: Cool the mixture in an ice bath. Adjust the pH to >10 by the careful addition of an aqueous sodium hydroxide solution.

  • Purification: The resulting suspension is filtered, and the collected solid is washed thoroughly with water and dried under suction to yield the final product.[4]

Analytical Characterization

The purity of the synthesized this compound can be assessed by High-Performance Liquid Chromatography (HPLC). A typical HPLC analysis would show a purity of ≥99% with a specific retention time.[4] Further confirmation of the molecular weight can be obtained from LC/MS analysis, which should show the expected molecular ion peak.[4]

Reactivity and Synthetic Applications

The two chlorine atoms on the pyridine ring of this compound are susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This reactivity makes the compound a versatile building block for the synthesis of a wide range of derivatives.

The chlorine at the 4-position is generally more reactive towards nucleophiles than the chlorine at the 6-position due to the electronic influence of the fused imidazole ring. This differential reactivity can be exploited for the regioselective introduction of substituents.

Common nucleophiles used in SₙAr reactions with this scaffold include:

  • Amines: Primary and secondary amines can displace one or both chlorine atoms to form the corresponding amino-substituted imidazo[4,5-c]pyridines.

  • Alcohols and Phenols: Alkoxides and phenoxides can react to form ether linkages.

  • Thiols: Thiolates can be used to introduce thioether functionalities.

These substitution reactions are typically carried out in the presence of a base, such as a tertiary amine (e.g., triethylamine, diisopropylethylamine) or an inorganic base (e.g., potassium carbonate), in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Relevance in Drug Discovery and Development

The imidazo[4,5-c]pyridine scaffold is a key pharmacophore in modern drug discovery. Its ability to mimic the purine core allows for interactions with a variety of enzymes and receptors that recognize purinergic ligands.

Kinase Inhibition: Many imidazo[4,5-c]pyridine derivatives have been developed as potent and selective kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. By functionalizing the 4- and 6-positions of the this compound core, researchers can design molecules that target the ATP-binding site of specific kinases, thereby inhibiting their activity.

Antiviral Activity: The structural similarity to purine nucleosides has led to the investigation of imidazo[4,5-c]pyridine derivatives as antiviral agents.[1] These compounds can interfere with viral replication by inhibiting viral polymerases or other essential enzymes.

Other Therapeutic Areas: The versatility of the imidazo[4,5-c]pyridine scaffold has led to its exploration in a wide range of other therapeutic areas, including inflammation, cardiovascular diseases, and neurological disorders.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a diverse array of biologically active molecules. Its straightforward synthesis, well-defined reactivity, and the proven therapeutic potential of the imidazo[4,5-c]pyridine scaffold make it an essential tool for researchers and scientists in the field of drug discovery and development. This guide provides the foundational knowledge required for the effective utilization of this compound in the pursuit of novel therapeutic agents.

References

The Rising Therapeutic Potential of Imidazo[4,5-c]pyridine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[4,5-c]pyridine scaffold, a bioisostere of purine, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the multifaceted therapeutic potential of imidazo[4,5-c]pyridine derivatives, with a primary focus on their anticancer, antiviral, antimicrobial, and anti-inflammatory properties. We will delve into the molecular mechanisms of action, explore structure-activity relationships (SAR), and provide detailed experimental protocols for the synthesis and biological evaluation of these promising compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical space of imidazo[4,5-c]pyridines for the discovery of novel therapeutic agents.

Introduction: The Imidazo[4,5-c]pyridine Scaffold - A Versatile Pharmacophore

The fusion of an imidazole ring with a pyridine moiety to form the imidazo[4,5-c]pyridine core creates a heterocyclic system with structural and electronic similarities to endogenous purines.[1] This inherent bioisosterism allows these derivatives to interact with a wide array of biological macromolecules, including enzymes and receptors, that recognize purine-based substrates.[1] This mimicry is a key factor underpinning the diverse pharmacological activities exhibited by this class of compounds. Over the past two decades, extensive research has unveiled their potential to modulate critical cellular pathways implicated in various diseases, making them a focal point of numerous drug discovery programs.[2]

This guide will systematically dissect the key therapeutic areas where imidazo[4,5-c]pyridine derivatives have shown significant promise. Each section will provide a comprehensive overview of the targeted disease area, the underlying mechanism of action of the compounds, critical insights into their structure-activity relationships, and practical, step-by-step protocols for their synthesis and biological characterization.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Imidazo[4,5-c]pyridine derivatives have demonstrated potent anticancer activity through various mechanisms, most notably through the inhibition of key enzymes involved in DNA repair and cell signaling pathways.

Mechanism of Action: PARP and Kinase Inhibition

A significant breakthrough in the application of imidazo[4,5-c]pyridines in oncology has been their development as inhibitors of Poly(ADP-ribose) polymerase (PARP).[3] PARP enzymes play a crucial role in DNA single-strand break repair. By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3]

Furthermore, the imidazo[4,5-c]pyridine scaffold has proven to be an effective template for the design of potent kinase inhibitors.[4] Kinases are pivotal regulators of cell growth, proliferation, and survival, and their dysregulation is a common feature of many cancers. Derivatives of imidazo[4,5-c]pyridine have been shown to inhibit a range of kinases, including Src family kinases (SFKs) and epidermal growth factor receptor (EGFR), thereby disrupting oncogenic signaling cascades.[5][6]

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP PAR Poly(ADP-ribose) Polymer Synthesis PARP->PAR Apoptosis Apoptosis PARP->Apoptosis Leads to Cell Death in BRCA-deficient cells Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Imidazo_Pyridine Imidazo[4,5-c]pyridine PARP Inhibitor Imidazo_Pyridine->PARP Inhibition

Caption: PARP Inhibition by Imidazo[4,5-c]pyridine Derivatives.

Structure-Activity Relationship (SAR)

The anticancer potency of imidazo[4,5-c]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. For PARP inhibitors, specific substitutions on the phenyl ring at the 2-position have been shown to be critical for potent enzymatic inhibition. For instance, a compound with an N-hydroxy-carboximidamide group at the phenyl ring demonstrated high cytotoxic activity against the MCF-7 human breast adenocarcinoma cell line with an IC50 of 0.082 µM.[3] Substitution at the nitrogen atom of the hydroxycarboximidamide group with an alkyl chain led to a significant decrease in activity.[3]

In the context of kinase inhibition, substitutions on the phenyl rings at various positions of the imidazo[4,5-c]pyridine scaffold have been explored to achieve selectivity and potency against specific kinases.

Compound Target Activity (IC50) Reference
Compound 9PARP8.6 nM[3]
Compound 1sSrc/Fyn KinaseSubmicromolar[6]
Compound 8MCF-7 Cells0.082 µM[3]
Experimental Protocol: PARP Inhibition Assay (Colorimetric)

This protocol outlines a colorimetric assay to determine the inhibitory activity of imidazo[4,5-c]pyridine derivatives against PARP.[7][8]

Materials:

  • PARP Universal Colorimetric Assay Kit (e.g., R&D Systems, #4677-096-K)

  • Test imidazo[4,5-c]pyridine derivatives

  • 3-aminobenzamide (control inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. Dilute the PARP-HSA enzyme, prepare serial dilutions of the control inhibitor (3-aminobenzamide) and the test compounds.

  • Assay Plate Setup:

    • Negative Control: Add 25 µL of 1X PARP Buffer to triplicate wells.

    • PARP Standard Curve: Add 25 µL of serially diluted PARP-HSA enzyme to triplicate wells.

    • Inhibitor Wells: Add 25 µL of diluted test compounds or control inhibitor to designated wells.

    • Enzyme Addition: Add 25 µL of diluted PARP-HSA enzyme to all wells except the negative control.

  • Reaction Initiation and Incubation: Add the reaction mixture containing biotinylated NAD+ to all wells to a final volume of 50 µL. Incubate the plate at room temperature for the time specified in the kit protocol.

  • Detection:

    • Add Strep-HRP conjugate to each well and incubate.

    • Wash the plate to remove unbound reagents.

    • Add the HRP substrate and incubate to allow color development.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percent inhibition for each test compound concentration and determine the IC50 value.

Antiviral Activity: Combating Viral Infections

Imidazo[4,5-c]pyridine derivatives have emerged as promising antiviral agents, particularly against RNA viruses such as Hepatitis C Virus (HCV) and Bovine Viral Diarrhea Virus (BVDV), a surrogate for HCV.

Mechanism of Action: Targeting Viral Polymerases

The primary antiviral mechanism of action for many imidazo[4,5-c]pyridine derivatives is the inhibition of viral RNA-dependent RNA polymerase (RdRp).[9] This enzyme is essential for the replication of the viral genome. By binding to and inhibiting RdRp, these compounds effectively halt viral replication.

Structure-Activity Relationship (SAR)

SAR studies have revealed key structural features that govern the antiviral potency of these compounds. For instance, the presence of a fluorine atom on the 2-phenyl substituent of the imidazo[4,5-c]pyridine core was found to be crucial for selective activity against HCV in a subgenomic replicon system.[10] Conversely, the introduction of large substituents on the benzyl group was associated with a reduction in activity against BVDV.[9]

Compound Target Virus Activity Reference
2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridinesHCVSelective inhibition[10]
Compound 27BVDVHighly active and selective[9]
Experimental Protocol: Cell-Based HCV Replicon Assay

This protocol describes a cell-based assay to evaluate the anti-HCV activity of imidazo[4,5-c]pyridine derivatives using a subgenomic HCV replicon system that expresses a reporter gene (e.g., luciferase).[1][11][12][13][14]

Materials:

  • Huh-7 cells stably expressing an HCV subgenomic replicon with a luciferase reporter gene.

  • Dulbecco's Modified Eagle's Medium (DMEM) with supplements.

  • Test imidazo[4,5-c]pyridine derivatives.

  • Known HCV inhibitor (e.g., cyclosporine) as a positive control.

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the HCV replicon-containing Huh-7 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control. Add the compounds to the cells and incubate for 48-72 hours.

  • Luciferase Assay:

    • Remove the culture medium from the wells.

    • Lyse the cells and add the luciferase assay substrate according to the manufacturer's protocol.

  • Data Analysis: Measure the luminescence in each well using a luminometer. Calculate the percent inhibition of HCV replication for each compound concentration and determine the EC50 value. A parallel cytotoxicity assay should be performed to ensure that the observed antiviral effect is not due to cellular toxicity.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Imidazo[4,5-c]pyridine derivatives have shown promising activity against a range of bacterial and fungal pathogens.

Mechanism of Action: Disrupting Essential Bacterial Processes

The antimicrobial mechanism of action for imidazo[4,5-c]pyridines is still under investigation, but several potential targets have been proposed. One such target is glucosamine-6-phosphate synthase, an enzyme crucial for the synthesis of the fungal cell wall.[3] For antibacterial activity, these compounds may interfere with bacterial cell wall synthesis or other essential metabolic pathways.[15]

Antimicrobial_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Imidazo[4,5-c]pyridine Derivatives Purification Purification & Structural Characterization (NMR, MS) Synthesis->Purification MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Purification->MIC_Assay MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay For bactericidal agents Target_ID Target Identification (e.g., Enzyme Assays) MIC_Assay->Target_ID Cell_Morphology Cell Morphology Studies (Microscopy) Target_ID->Cell_Morphology

Caption: Workflow for Antimicrobial Evaluation of Imidazo[4,5-c]pyridines.

Structure-Activity Relationship (SAR)

The antimicrobial activity of imidazo[4,5-c]pyridine derivatives is influenced by the substituents on the core structure. For instance, derivatives containing halogen atoms have shown good docking energy and potential for oral absorption and membrane permeability.[3] The presence of a chlorine atom at the para position of the phenyl groups in certain derivatives led to an increase in activity against both Gram-positive and Gram-negative bacteria.[3]

Compound Series Target Organisms Key SAR Observation Reference
Compounds 13-17Bacteria and FungiHalogen substitution enhances activity.[3]
Compounds 11 and 12Gram-positive and Gram-negative bacteriaPara-chloro substitution on phenyl rings increases activity.[3]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][16][17][18][19]

Materials:

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Test imidazo[4,5-c]pyridine derivatives.

  • Standard antibiotic/antifungal as a positive control.

  • 96-well microtiter plates.

  • Spectrophotometer or visual inspection.

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds and the positive control in the appropriate broth in a 96-well plate.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Imidazo[4,5-c]pyridine derivatives have also demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory diseases.

Mechanism of Action: Inhibition of COX and JAK/STAT Pathways

One of the key mechanisms of anti-inflammatory action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory response.[20] Additionally, some imidazo[4,5-c]quinoline derivatives have been shown to potently and simultaneously inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and NF-κB signaling pathways, which are critical in the production of pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

The diaryl pharmacophore is a common feature in many COX inhibitors, and its incorporation into the imidazo[4,5-c]pyridine scaffold has yielded potent and selective COX-2 inhibitors.[20] The nature and position of substituents on the aryl rings are critical for both potency and selectivity.

Compound Target Activity (IC50) Selectivity (COX-1/COX-2) Reference
Compound 3fCOX-29.2 µmol/L2-fold selective for COX-2[20]
Imidazo[4,5-c]quinoline derivativesJAK/STAT & NF-κBNanomolar inhibition-
Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes an in vitro assay to determine the inhibitory activity of imidazo[4,5-c]pyridine derivatives against COX-1 and COX-2.[10][21][22][23][24][25][26][27]

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant).

  • Arachidonic acid (substrate).

  • Colorimetric or fluorometric detection kit (e.g., Cayman Chemical).

  • Test imidazo[4,5-c]pyridine derivatives.

  • Selective COX-1 and COX-2 inhibitors as controls (e.g., SC-560 and celecoxib).

  • 96-well plates.

  • Plate reader.

Procedure:

  • Enzyme and Compound Preparation: Prepare solutions of COX-1 and COX-2 enzymes and serial dilutions of the test compounds and controls.

  • Assay Reaction: In a 96-well plate, pre-incubate the enzyme with the test compound or control for a specified time.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Detection: After a set incubation period, stop the reaction and measure the product formation using a colorimetric or fluorometric method as per the kit instructions.

  • Data Analysis: Calculate the percent inhibition for each compound concentration against both COX-1 and COX-2. Determine the IC50 values and calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Synthesis of Imidazo[4,5-c]pyridine Derivatives

A common and versatile method for the synthesis of the imidazo[4,5-c]pyridine core involves the condensation of 3,4-diaminopyridine with various carboxylic acids or their derivatives.[3][28][29][30][31][32]

General Synthetic Scheme

Synthesis_of_Imidazo_Pyridine Diaminopyridine 3,4-Diaminopyridine Condensation Condensation (e.g., Microwave, H+) Diaminopyridine->Condensation Carboxylic_Acid R-COOH Carboxylic_Acid->Condensation Imidazo_Pyridine 2-Substituted Imidazo[4,5-c]pyridine Condensation->Imidazo_Pyridine

Caption: General Synthesis of 2-Substituted Imidazo[4,5-c]pyridines.

Experimental Protocol: Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a rapid and efficient method for the preparation of imidazo[4,5-c]pyridine derivatives.[30]

Materials:

  • Substituted 3,4-diaminopyridine.

  • Appropriate carboxylic acid.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Propanephosphonic acid anhydride (T3P).

  • Microwave reactor.

Procedure:

  • Reaction Setup: In a microwave-safe vessel, combine the 3,4-diaminopyridine, carboxylic acid, DBU, and T3P in a suitable solvent.

  • Microwave Irradiation: Seal the vessel and irradiate in the microwave reactor at a specified temperature and time.

  • Work-up and Purification: After cooling, quench the reaction and extract the product. Purify the crude product by column chromatography or recrystallization.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.

Conclusion and Future Directions

The imidazo[4,5-c]pyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The diverse range of biological activities, coupled with the synthetic tractability of these compounds, makes them an attractive area for further investigation. Future research should focus on optimizing the potency and selectivity of these derivatives through medicinal chemistry efforts, including structure-based drug design and the exploration of novel substitution patterns. Furthermore, a deeper understanding of their mechanisms of action and in vivo efficacy will be crucial for translating the therapeutic potential of imidazo[4,5-c]pyridine derivatives from the laboratory to the clinic.

References

Unlocking Therapeutic Potential: A Technical Guide to Imidazo[4,5-c]pyridine Compounds and Their Targets

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Guide for Researchers and Drug Development Professionals

The imidazo[4,5-c]pyridine scaffold, a privileged heterocyclic structure, has garnered significant attention in medicinal chemistry due to its remarkable versatility and potential to interact with a wide array of biological targets. Its structural similarity to endogenous purines allows it to function as a bioisostere, enabling interactions with enzymes and receptors that play critical roles in numerous disease pathologies.[1] This guide provides a comprehensive technical overview of the most promising therapeutic targets of imidazo[4,5-c]pyridine compounds, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies required for their evaluation.

The Strategic Advantage of the Imidazo[4,5-c]pyridine Core

The imidazo[4,5-c]pyridine nucleus, also known as 3-deaza-9H-purine, presents a unique combination of features that make it an attractive starting point for drug discovery.[1] Its fused ring system provides a rigid framework amenable to synthetic modification at multiple positions, allowing for the fine-tuning of physicochemical properties and target affinity. This adaptability has led to the development of imidazo[4,5-c]pyridine derivatives with a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3][4]

Key Therapeutic Target Classes

The therapeutic potential of imidazo[4,5-c]pyridine compounds spans several key target families. This guide will delve into the most extensively studied and promising of these, with a focus on kinases, phosphodiesterases, and other notable enzyme targets.

Protein Kinases: Precision Targeting of Cellular Signaling

Protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology. The imidazo[4,5-c]pyridine scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors.[5]

Rationale for Targeting: DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a primary mechanism for repairing DNA double-strand breaks.[6] In cancer therapy, inhibiting DNA-PK can sensitize tumor cells to the DNA-damaging effects of radiation and chemotherapy, offering a promising synergistic treatment strategy.

Mechanism of Action: Imidazo[4,5-c]pyridine-based inhibitors of DNA-PK act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates essential for DNA repair. This leads to an accumulation of DNA damage and ultimately, cancer cell death.

Quantitative Data:

Compound IDDNA-PK IC50 (nM)Cell LineRadiosensitization EffectReference
NU7441 14HAP1Yes[6]
DA-143 2.5Not SpecifiedEnhances chemotherapy sensitivity[6]
Compound 78 <10HAP1DNA-PK-dependent

Experimental Protocol: In Vitro DNA-PK Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a common method for assessing the in vitro inhibitory activity of imidazo[4,5-c]pyridine compounds against DNA-PK.[7]

Materials:

  • Recombinant human DNA-PK enzyme

  • DNA-PK peptide substrate

  • ATP

  • Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 1X DNA-PK Activation Buffer; 50μM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (imidazo[4,5-c]pyridine derivatives) dissolved in DMSO

  • 384-well plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds in kinase buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Assay Plate Setup: Add 2.5 µL of the diluted inhibitor or vehicle control (DMSO) to the appropriate wells of the assay plate.

  • Substrate/ATP Mixture: Prepare a mixture of the DNA-PK substrate and ATP in kinase buffer. Add 5 µL of this mixture to all wells.

  • Enzyme Addition: To initiate the kinase reaction, add 2.5 µL of the DNA-PK enzyme solution to each well. The final reaction volume will be 10 µL.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow: DNA-PK Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection (ADP-Glo™) cluster_analysis Data Analysis Compound_Dilution Prepare serial dilutions of imidazo[4,5-c]pyridine compounds Add_Inhibitor Add diluted compounds to 384-well plate Compound_Dilution->Add_Inhibitor Reagent_Prep Prepare Substrate/ATP mix and DNA-PK enzyme solution Add_Sub_ATP Add Substrate/ATP mix Reagent_Prep->Add_Sub_ATP Add_Inhibitor->Add_Sub_ATP Start_Rxn Add DNA-PK enzyme to initiate reaction Add_Sub_ATP->Start_Rxn Incubate_Rxn Incubate for 60 min at room temperature Start_Rxn->Incubate_Rxn Stop_Rxn Add ADP-Glo™ Reagent (stops reaction, depletes ATP) Incubate_Rxn->Stop_Rxn Incubate_Stop Incubate for 40 min Stop_Rxn->Incubate_Stop Gen_Signal Add Kinase Detection Reagent (converts ADP to ATP, generates light) Incubate_Stop->Gen_Signal Incubate_Signal Incubate for 30 min Gen_Signal->Incubate_Signal Read_Plate Measure luminescence with a plate reader Incubate_Signal->Read_Plate Calc_IC50 Calculate % inhibition and determine IC50 values Read_Plate->Calc_IC50

Caption: Workflow for in vitro DNA-PK inhibition assay.

Rationale for Targeting: Src family kinases are non-receptor tyrosine kinases that are often dysregulated in various cancers, including glioblastoma.[8] Their aberrant activation promotes tumor growth, invasion, and angiogenesis, making them attractive targets for cancer therapy.

Mechanism of Action: Imidazo[4,5-c]pyridin-2-one derivatives have been identified as potent inhibitors of SFKs.[8] These compounds typically bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream signaling molecules involved in cancer progression.

Quantitative Data:

Compound IDSrc IC50 (µM)Fyn IC50 (µM)Glioblastoma Cell LineAntiproliferative ActivityReference
1d 0.210.35U87, U251, T98GModerate[8]
1e 0.180.29U87, U251, T98GModerate[8]
1s 0.150.22U87, U251, T98G, U87-EGFRvIIIEffective[9]

Experimental Protocol: Cell-Based Src Kinase Activity Assay

This protocol describes a method to assess the inhibitory effect of imidazo[4,5-c]pyridine compounds on Src kinase activity within a cellular context.[10]

Materials:

  • Glioblastoma cell lines (e.g., U87, U251)

  • Cell culture medium and supplements

  • Test compounds (imidazo[4,5-c]pyridine derivatives) dissolved in DMSO

  • Fixation and permeabilization buffers

  • Blocking buffer

  • Primary antibodies (e.g., anti-phospho-Src (Tyr419), anti-total Src)

  • Fluorescently labeled secondary antibodies

  • 96-well imaging plates

Procedure:

  • Cell Seeding: Seed glioblastoma cells into a 96-well imaging plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds or vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

  • Fixation and Permeabilization:

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

  • Antibody Incubation:

    • Incubate the cells with primary antibodies against phospho-Src and total Src.

    • Wash the cells and incubate with appropriate fluorescently labeled secondary antibodies.

  • Imaging and Quantification:

    • Acquire images of the stained cells using a high-content imaging system.

    • Quantify the fluorescence intensity of both phospho-Src and total Src signals.

  • Data Analysis: Normalize the phospho-Src signal to the total Src signal to determine the extent of Src inhibition. Calculate the IC50 value from the dose-response curve.

Experimental Workflow: Cell-Based Src Kinase Assay

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_staining Immunostaining cluster_analysis Analysis Seed_Cells Seed glioblastoma cells in 96-well plate Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_Dilutions Prepare compound dilutions Incubate_Overnight->Prepare_Dilutions Treat_Cells Treat cells with compounds or vehicle control Prepare_Dilutions->Treat_Cells Incubate_Treatment Incubate for defined period Treat_Cells->Incubate_Treatment Fix_Perm Fix and permeabilize cells Incubate_Treatment->Fix_Perm Block Block non-specific binding Fix_Perm->Block Primary_Ab Incubate with primary antibodies (p-Src & Total Src) Block->Primary_Ab Secondary_Ab Incubate with fluorescent secondary antibodies Primary_Ab->Secondary_Ab Image_Plate Image plate and quantify fluorescence Secondary_Ab->Image_Plate Normalize_Signal Normalize p-Src signal to Total Src signal Image_Plate->Normalize_Signal Calculate_IC50 Determine IC50 values Normalize_Signal->Calculate_IC50

Caption: Workflow for a cell-based Src kinase activity assay.

Phosphodiesterases (PDEs): Modulating Second Messenger Signaling

Phosphodiesterases are a family of enzymes that regulate the intracellular levels of cyclic nucleotides, such as cAMP and cGMP.[11] The imidazo[4,5-b]pyridine scaffold, a close structural analog of the target imidazo[4,5-c]pyridine, has been successfully exploited to develop potent inhibitors of PDE10A.

Rationale for Targeting: PDE10A is highly expressed in the medium spiny neurons of the striatum and is involved in regulating dopamine and glutamate signaling. Inhibition of PDE10A has shown promise in the treatment of neuropsychiatric disorders such as schizophrenia and Huntington's disease.[11]

Mechanism of Action: Imidazo[4,5-b]pyridine-based PDE10A inhibitors bind to the catalytic site of the enzyme, preventing the hydrolysis of cAMP and cGMP. This leads to an increase in cyclic nucleotide levels in the brain, which can help to normalize neuronal signaling in disease states.

Quantitative Data:

Compound IDPDE10A IC50 (nM)Receptor Occupancy (10 mg/kg po)IndicationReference
4 1.155-74%Schizophrenia[11][12]
7 6.736.4%Schizophrenia[12][13]
12b 0.855-74%Schizophrenia[12][13]
24a 1.655-74%Schizophrenia[12][13]
24b 1.955-74%Schizophrenia[12][13]
Other Promising Targets and Future Directions

The therapeutic landscape of imidazo[4,5-c]pyridine compounds extends beyond kinases and PDEs. Research has uncovered their potential to modulate a variety of other targets, highlighting the broad applicability of this scaffold.

  • Poly(ADP-ribose) Polymerase (PARP): Imidazo[4,5-c]pyridine derivatives have been developed as PARP inhibitors, which can enhance the efficacy of chemotherapy in cancer treatment.[2]

  • Antimicrobial and Antiviral Targets: The structural similarity of the imidazo[4,5-c]pyridine core to purines makes it a promising scaffold for the development of novel antimicrobial and antiviral agents.[2][3] For instance, some derivatives have shown activity against the classical swine fever virus by targeting the viral RNA-dependent RNA polymerase.[3] Others have demonstrated potential as inhibitors of Glucosamine-6-phosphate synthase, a target for antifungal agents.[2]

  • G-Protein Coupled Receptors (GPCRs): The versatility of the imidazo[4,5-c]pyridine scaffold has also been demonstrated in the development of GPCR modulators, including antagonists of the A2A adenosine receptor.[14]

Experimental Protocol: MTT Cell Viability Assay

A fundamental assay in drug discovery is the assessment of a compound's effect on cell viability. The MTT assay is a widely used colorimetric method for this purpose.[8][11][15]

Principle: This assay measures the metabolic activity of cells, which is an indicator of their viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cells of interest (e.g., cancer cell lines)

  • Cell culture medium and supplements

  • Test compounds (imidazo[4,5-c]pyridine derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach and grow for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds or vehicle control (DMSO) and incubate for the desired duration (e.g., 48-72 hours).

  • MTT Addition: Remove the culture medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Experimental Workflow: MTT Cell Viability Assay

G cluster_prep Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Add serial dilutions of compounds or vehicle Incubate_24h->Treat_Cells Incubate_Treatment Incubate for 48-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 3-4h Add_MTT->Incubate_MTT Solubilize Add solubilization solution to dissolve formazan Incubate_MTT->Solubilize Read_Absorbance Measure absorbance at 570nm Solubilize->Read_Absorbance Calculate_Viability Calculate % cell viability and determine IC50 Read_Absorbance->Calculate_Viability

Caption: Workflow for the MTT cell viability assay.

Conclusion

The imidazo[4,5-c]pyridine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutics. Its ability to interact with a diverse range of biological targets, particularly protein kinases, has positioned it as a key area of interest in modern drug development. This guide has provided a technical overview of the key therapeutic targets, their mechanisms of action, and the essential experimental protocols required for their investigation. As our understanding of the intricate signaling pathways that underpin various diseases continues to grow, the strategic application of the imidazo[4,5-c]pyridine scaffold is poised to deliver the next generation of targeted therapies.

References

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthetic History of Imidazo[4,5-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – The imidazo[4,5-c]pyridine core, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development, possesses a rich and evolving synthetic history. This technical guide provides an in-depth exploration of the discovery and key synthetic milestones of this important pharmacophore, also known as 3-deazapurine, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

The structural analogy of imidazo[4,5-c]pyridines to endogenous purines has made them a compelling target for the design of novel therapeutics. Their journey from initial discovery to the sophisticated synthetic strategies employed today reflects the advancements in organic chemistry and the growing understanding of their biomedical potential.

I. The Foundational Pillar: Condensation of 3,4-Diaminopyridine

The genesis of imidazo[4,5-c]pyridine synthesis lies in a straightforward yet robust strategy: the condensation of 3,4-diaminopyridine with a suitable one-carbon electrophile. This classical approach, established as a cornerstone of imidazopyridine chemistry, provides a direct and versatile route to the fused heterocyclic system.

The most fundamental embodiment of this strategy is the reaction of 3,4-diaminopyridine with formic acid, typically under heating. This reaction proceeds through the formation of an intermediate formamidine, which subsequently undergoes intramolecular cyclization and dehydration to furnish the aromatic imidazo[4,5-c]pyridine core. This method, noted in the work of researchers like Dymińska, serves as a testament to the enduring utility of this foundational reaction.[1][2]

Causality in Reagent Selection:

The choice of the one-carbon component is a critical determinant of the substitution at the 2-position of the resulting imidazo[4,5-c]pyridine.

  • Formic Acid: Leads to the unsubstituted parent 1H-imidazo[4,5-c]pyridine. The high temperature required drives the dehydration of the intermediate.

  • Orthoformates (e.g., triethyl orthoformate): These reagents serve as effective alternatives to formic acid, often allowing for milder reaction conditions. The reaction with 3,4-diaminopyridine, sometimes catalyzed by acids like ytterbium triflate, provides a clean route to the core structure.[3]

  • Aldehydes: The use of aldehydes in the presence of an oxidizing agent allows for the synthesis of 2-substituted imidazo[4,5-c]pyridines. The reaction initially forms an imidazoline intermediate which is then oxidized to the aromatic product.[4][5]

Experimental Protocol: Classical Synthesis of 1H-Imidazo[4,5-c]pyridine

Objective: To synthesize the parent 1H-imidazo[4,5-c]pyridine via the condensation of 3,4-diaminopyridine with formic acid.

Materials:

  • 3,4-Diaminopyridine

  • Formic acid (98-100%)

  • Activated charcoal

  • Sodium hydroxide solution (for neutralization)

Procedure:

  • A mixture of 3,4-diaminopyridine and an excess of formic acid is heated at reflux for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the excess formic acid is removed under reduced pressure.

  • The residue is dissolved in water and treated with activated charcoal to decolorize the solution.

  • The mixture is filtered, and the filtrate is carefully neutralized with a sodium hydroxide solution to precipitate the product.

  • The crude 1H-imidazo[4,5-c]pyridine is collected by filtration, washed with cold water, and dried.

  • Recrystallization from a suitable solvent (e.g., water or ethanol) yields the purified product.

II. Evolution of a Classic: Modern Adaptations and Enhancements

While the fundamental principle of the condensation reaction remains central, contemporary synthetic chemistry has introduced numerous refinements to improve efficiency, yield, and substrate scope.

Microwave-Assisted Synthesis: The application of microwave irradiation has significantly accelerated the condensation of diaminopyridines with carboxylic acids, drastically reducing reaction times from hours to minutes and often leading to improved yields.

Solid-Phase Synthesis: For the generation of compound libraries for high-throughput screening, solid-phase synthesis has emerged as a powerful tool. In this approach, an amine-functionalized resin can be reacted with a suitable pyridine precursor, followed by a series of steps including reduction of a nitro group and subsequent cyclization with an aldehyde to construct the imidazo[4,5-c]pyridine scaffold.[6]

Catalysis: The use of catalysts, such as Lewis acids, can facilitate the cyclization step under milder conditions, expanding the compatibility of the reaction with sensitive functional groups.

III. A Paradigm Shift: Synthesis from Imidazole Precursors

A significant advancement in the synthetic repertoire for imidazo[4,5-c]pyridines was the development of methods that construct the pyridine ring onto a pre-existing imidazole core. This "reverse" approach offers a distinct strategic advantage for accessing specific substitution patterns that may be challenging to achieve through the classical diaminopyridine condensation.

A notable example is the synthesis of 3-deazaguanine, a substituted imidazo[4,5-c]pyridine, from an imidazole precursor. This strategy involves the base-catalyzed ring closure of a 5(4)-cyanomethylimidazole-4(5)-carboxamide derivative. This intramolecular condensation and cyclization pathway provides a powerful tool for the synthesis of complex 3-deazapurine analogues.

Data Presentation: Comparison of Synthetic Methodologies

Methodology Precursors Key Reagents/Conditions Advantages Limitations
Classical Condensation 3,4-Diaminopyridine, Formic Acid/Orthoformate/AldehydeHigh temperature, strong acidsReadily available starting materials, straightforwardHarsh conditions, limited functional group tolerance
Microwave-Assisted 3,4-Diaminopyridine, Carboxylic AcidMicrowave irradiationRapid reaction times, often higher yieldsRequires specialized equipment
Solid-Phase Synthesis Polymer-supported amine, substituted nitropyridine, aldehydeMulti-step sequence on solid supportAmenable to library synthesis, simplified purificationCan be lower yielding, requires specialized resins
From Imidazole Precursors Substituted imidazole carboxamidesBase-catalyzed intramolecular cyclizationAccess to unique substitution patternsMore complex starting material synthesis

IV. Visualizing the Synthetic Pathways

Diagram 1: Classical Synthesis of Imidazo[4,5-c]pyridine

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 3,4-Diaminopyridine 3,4-Diaminopyridine Condensation_Cyclization Condensation & Intramolecular Cyclization 3,4-Diaminopyridine->Condensation_Cyclization One-Carbon Electrophile R-CHO / HC(OEt)3 / HCOOH One-Carbon Electrophile->Condensation_Cyclization Imidazopyridine Imidazo[4,5-c]pyridine Condensation_Cyclization->Imidazopyridine G Start Substituted Imidazole Precursor Step1 Introduction of Side Chain Start->Step1 Step2 Intramolecular Cyclization (Base-catalyzed) Step1->Step2 Product Functionalized Imidazo[4,5-c]pyridine Step2->Product

References

4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine safety and MSDS information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine

Introduction: Understanding the Molecule

This compound (CAS No. 887147-19-5) is a substituted heterocyclic compound featuring a fused imidazopyridine core.[1] This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its presence in various biologically active molecules. As a chlorinated intermediate, it serves as a versatile building block for synthesizing more complex molecular architectures, enabling the exploration of new chemical space for potential therapeutic agents.[2]

However, its reactive nature, conferred by the dichloro substitutions and the imidazopyridine ring system, necessitates a thorough understanding of its safety profile. This guide provides a comprehensive overview of the available safety data, handling protocols, and emergency procedures to ensure its responsible use in a laboratory setting. It is crucial to note that while a specific, verified Material Safety Data Sheet (MSDS) for this exact compound is not widely available, this guide synthesizes data from structurally analogous compounds and reputable chemical databases to establish a robust safety framework.

Section 1: Hazard Identification and Risk Assessment

The primary responsibility of any researcher is to conduct a thorough risk assessment before handling any chemical. For this compound, the hazard profile is inferred from data on closely related chlorinated imidazopyridine and pyridine derivatives.[3][4] The anticipated hazards are summarized below.

GHS Hazard Classification (Inferred)

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation[3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[3][4]

Expert Analysis of Hazards:

  • Oral Toxicity: The "Harmful if swallowed" classification indicates that accidental ingestion of even small quantities could lead to significant adverse health effects.[3]

  • Dermal and Eye Irritation: As with many chlorinated heterocyclic compounds, direct contact is expected to cause irritation to the skin and serious irritation to the eyes.[3][4] The nitrogen atoms in the ring system can act as proton acceptors, potentially disrupting cellular membranes and leading to an inflammatory response.

  • Respiratory Irritation: The compound is likely a fine powder or crystalline solid. If aerosolized, the dust can irritate the mucous membranes and upper respiratory tract.[3] Therefore, all weighing and transfer operations must be conducted in a controlled environment.

G cluster_prep Phase 1: Pre-Experimental Planning cluster_controls Phase 2: Control Implementation cluster_approval Phase 3: Final Approval Review_SDS Review MSDS/Safety Data (Analogue Compounds) Identify_Hazards Identify Key Hazards (H302, H315, H319, H335) Review_SDS->Identify_Hazards Assess_Quantities Assess Quantities & Scale of Use Identify_Hazards->Assess_Quantities Review_Protocols Review Experimental Protocol Assess_Quantities->Review_Protocols Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Review_Protocols->Select_PPE Verify_Eng_Controls Verify Engineering Controls (Fume Hood, Ventilation) Select_PPE->Verify_Eng_Controls Prep_Waste Prepare Waste Containers (Halogenated Waste) Verify_Eng_Controls->Prep_Waste Final_Approval Proceed with Experiment Prep_Waste->Final_Approval

Caption: Laboratory Risk Assessment Workflow for Handling the Compound.

Section 2: Physicochemical Properties for Safe Handling

Understanding a compound's physical properties is critical for anticipating its behavior during handling, storage, and in the event of a spill.

PropertyValueSource
Molecular Formula C₇H₅Cl₂N₃[1][5][6]
Molecular Weight 202.04 g/mol [1][5][6]
Appearance Solid (Predicted)[2]
Boiling Point 367.5 ± 52.0 °C (Predicted)[5][6]
Density 1.6 ± 0.1 g/cm³ (Predicted)[5][6]
Flash Point 176.0 ± 30.7 °C (Predicted)[5]
LogP (Octanol/Water Partition Coefficient) 2.36[1][5]

Scientist's Insights:

  • The high boiling point and flash point suggest the compound is not highly flammable under standard laboratory conditions.[5][6] However, it is still combustible and should be kept away from open flames.

  • The predicted density of 1.6 g/cm³ indicates it is significantly denser than water.[5]

  • A LogP value of 2.36 suggests moderate lipophilicity, indicating a potential for absorption through the skin.[1][5] This scientifically justifies the stringent requirement for chemically resistant gloves and immediate washing after potential contact.

Section 3: Safe Handling, Storage, and Engineering Controls

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of the solid compound, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[3]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[7]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.[3]

  • Skin Protection: A flame-retardant lab coat must be worn and kept fastened. Use of chemically resistant gloves (e.g., nitrile) is required. Gloves must be inspected before use and changed immediately if contaminated.

  • Respiratory Protection: Not typically required if work is conducted within a functional fume hood. If a hood is unavailable or in case of a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Handling & Hygiene Protocols:

  • Avoid the formation of dust during handling.[8]

  • Do not eat, drink, or smoke in the laboratory.[3]

  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[3]

  • Contaminated clothing should be removed immediately and laundered before reuse.[3]

Storage Requirements:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][8]

  • Keep away from incompatible materials such as strong oxidizing agents.[7]

  • The storage area should be secure and accessible only to authorized personnel.[3]

Section 4: Emergency Protocols and First Aid

Immediate and appropriate action is critical in the event of an accidental exposure or release.

G cluster_routes cluster_actions Start Exposure Event Occurs Inhalation Inhalation Skin_Contact Skin Contact Eye_Contact Eye Contact Ingestion Ingestion Move_Fresh_Air Remove to fresh air. If not breathing, give artificial respiration. Inhalation->Move_Fresh_Air Wash_Skin Immediately wash with plenty of soap and water. Remove contaminated clothing. Skin_Contact->Wash_Skin Rinse_Eyes Rinse cautiously with water for at least 15 mins. Remove contact lenses. Continue rinsing. Eye_Contact->Rinse_Eyes Call_Poison_Center Immediately call a POISON CENTER or doctor. Do NOT induce vomiting. Ingestion->Call_Poison_Center Seek_Medical_Attention Seek Immediate Medical Attention Move_Fresh_Air->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Call_Poison_Center->Seek_Medical_Attention

Caption: Emergency Response Flowchart for Accidental Exposure.

First-Aid Measures:

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[3] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[7]

  • If on Skin: Immediately take off all contaminated clothing.[3] Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[3]

  • If in Eyes: Rinse cautiously with water for at least 15 minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[3][9]

  • If Swallowed: Rinse mouth with water.[3] Do NOT induce vomiting.[3] Immediately call a Poison Control Center or physician for guidance.[3]

Accidental Release Measures:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

  • Contain: Wearing appropriate PPE, prevent further spread of the material. Avoid generating dust.

  • Clean-up: Carefully sweep or scoop the solid material into a labeled, sealed container for hazardous waste disposal. Use an inert absorbent material (e.g., sand, vermiculite) if a solution is spilled.[3]

  • Decontaminate: Clean the spill area thoroughly.

  • Disposal: Dispose of contaminated materials and waste according to local, state, and federal regulations for halogenated organic compounds.

Section 5: Stability and Reactivity

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions (cool, dry, well-ventilated).[10]

  • Conditions to Avoid: Avoid generating dust, exposure to excessive heat, and open flames.[8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, which could lead to a vigorous reaction.[7]

  • Hazardous Decomposition Products: Upon combustion, hazardous products such as carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas may be formed.[7]

Conclusion

References

Spectroscopic data (NMR, IR, MS) for 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine

Authored by: Gemini, Senior Application Scientist

Introduction: Elucidating the Molecular Signature of a Key Heterocyclic Building Block

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the imidazopyridine scaffold is a privileged structure, appearing in numerous pharmacologically active agents due to its ability to engage in diverse biological interactions.[1][2] this compound (CAS No: 887147-19-5) is a vital intermediate, offering multiple reaction sites for the synthesis of more complex molecules.[3] Its dichlorinated pyridine ring and methylated imidazole moiety provide a versatile platform for developing novel kinase inhibitors, receptor antagonists, and other therapeutic agents.[4]

The unequivocal identification and purity assessment of such a key building block are paramount to ensure the reliability and reproducibility of subsequent synthetic steps and biological assays. Spectroscopic analysis provides a molecular fingerprint, offering precise information about the compound's structure, connectivity, and purity. This guide presents a comprehensive overview of the expected spectroscopic data—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy—for this compound. It is designed for researchers, scientists, and drug development professionals, providing not just the data, but the underlying principles and field-proven protocols for its acquisition and interpretation.

Compound Profile and Molecular Structure

A foundational understanding of the molecule's basic properties is the first step in its characterization.

PropertyValueSource
IUPAC Name This compoundPubChem[5]
CAS Number 887147-19-5ChemicalBook[3]
Molecular Formula C₇H₅Cl₂N₃PubChem[5]
Molecular Weight 202.04 g/mol PubChem[5]
Exact Mass 200.98605 DaPubChem[5]

The structural arrangement of the atoms dictates the spectroscopic output. The diagram below illustrates the atom numbering used for the subsequent NMR spectral assignments.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.

Mass Spectrometry: Confirming Molecular Weight and Halogenation

Mass spectrometry is the definitive technique for confirming the molecular weight of a synthesized compound. For halogenated molecules, it provides an additional layer of confirmation through characteristic isotopic patterns.

Predicted Mass Spectrum Data

The presence of two chlorine atoms in the structure results in a distinctive M, M+2, and M+4 isotopic cluster. This is due to the natural abundance of the ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%) isotopes. The expected molecular ion peak in an LC/MS analysis using electrospray ionization (ESI) in positive mode would be for the protonated species, [M+H]⁺.

Ion SpeciesCalculated m/zRelative IntensityRationale
[M(²³⁵Cl)+H]⁺ 201.99100%Base peak, containing two ³⁵Cl isotopes.
[M(¹³⁵Cl¹³⁷Cl)+H]⁺ 203.9965%Contains one ³⁵Cl and one ³⁷Cl isotope.
[M(²³⁷Cl)+H]⁺ 205.9911%Contains two ³⁷Cl isotopes.

This predicted pattern aligns with reported LC/MS data for this compound, which detected a molecular ion peak (M+H)⁺ at 202.06 (204.04, 206.02).[3]

Authoritative Protocol: ESI-MS Analysis

The choice of ESI is based on its soft ionization nature, which typically keeps the parent molecule intact, allowing for clear observation of the molecular ion.

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent like methanol or acetonitrile. This concentration is usually sufficient for high-sensitivity instruments.

  • Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer for high mass accuracy.[6]

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • ESI Source Parameters:

    • Ionization Mode: Positive. The nitrogen atoms in the heterocyclic system are readily protonated.

    • Capillary Voltage: 3.5 - 4.0 kV. This voltage is required to generate the electrospray.

    • Drying Gas (N₂): Set to a temperature of 200-300 °C and a flow rate of 8-10 L/min to desolvate the ions efficiently.[6]

    • Nebulizer Gas (N₂): Set to 30-40 psi to assist in droplet formation.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500 to ensure the capture of the molecular ion and potential fragments or adducts.

Trustworthiness: This protocol constitutes a self-validating system. The observation of the predicted three-peak isotopic cluster with the correct m/z values and approximate 100:65:11 intensity ratio provides very high confidence in both the molecular formula and the presence of two chlorine atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy probes the chemical environment of ¹H and ¹³C nuclei, providing detailed information about the connectivity and structure of the molecule. While specific experimental spectra for this compound are not widely published, a robust prediction can be made based on established chemical shift principles and data from analogous structures.[7][8][9]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The structure predicts three distinct signals in the ¹H NMR spectrum.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~ 8.10 Singlet (s)1HH2The proton on the imidazole ring (C2) is expected to be deshielded due to the adjacent nitrogen atoms.
~ 7.60 Singlet (s)1HH5The sole proton on the pyridine ring (C5) is in an electron-deficient aromatic system.
~ 3.90 Singlet (s)3HH8 (N-CH₃)The methyl group attached to the nitrogen atom is a characteristic singlet in this region.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The molecule's asymmetry should result in seven distinct carbon signals.

Chemical Shift (δ) ppmAssignmentRationale
~ 148.0 C2Imidazole carbon between two nitrogens, highly deshielded.
~ 145.5 C6Pyridine carbon attached to chlorine, deshielded by both the halogen and ring nitrogens.
~ 144.0 C7aBridgehead carbon, part of both the imidazole and pyridine aromatic systems.
~ 141.0 C4Pyridine carbon attached to chlorine.
~ 125.0 C5Protonated carbon on the pyridine ring.
~ 118.0 C3aBridgehead carbon adjacent to the methyl-substituted nitrogen.
~ 33.0 C8 (N-CH₃)Aliphatic carbon of the methyl group.
Authoritative Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Number of Scans: 16-32 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay (d1): A delay of 1-2 seconds is used to allow for full relaxation of the protons between pulses.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Decoupling removes C-H splitting, resulting in a singlet for each unique carbon, which simplifies the spectrum.

    • Number of Scans: Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) are required.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Expertise: The choice of solvent is critical. While CDCl₃ is a common starting point, DMSO-d₆ can be an alternative if solubility is an issue. The use of 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be the next logical step to unequivocally assign each proton signal to its corresponding carbon, thus validating the predicted assignments.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000 C-H StretchAromatic (Pyridine & Imidazole rings)
2980 - 2850 C-H StretchAliphatic (N-CH₃)
1610 - 1550 C=N StretchImidazole and Pyridine rings
1500 - 1400 C=C StretchAromatic ring skeletal vibrations
1100 - 1000 C-Cl StretchAryl-Chloride
Authoritative Protocol: Attenuated Total Reflectance (ATR)-IR

ATR has largely replaced traditional KBr pellet methods due to its simplicity and speed, requiring minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Lower the pressure arm to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducibility.

  • Data Acquisition: Scan the sample over the mid-IR range (4000 - 400 cm⁻¹). Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Integrated Spectroscopic Workflow

A robust characterization strategy does not rely on a single technique but integrates data from multiple sources to build a conclusive profile. The following workflow ensures a comprehensive and validated analysis.

G cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Data Confirmation & Archiving synthesis Synthesized Compound (this compound) lcms LC-MS Analysis synthesis->lcms Purity & MW Check nmr NMR Spectroscopy (¹H, ¹³C, 2D) lcms->nmr Confirm MW ir IR Spectroscopy (ATR) lcms->ir Confirm Purity data_analysis Integrated Data Analysis nmr->data_analysis Connectivity Data ir->data_analysis Functional Group Data final_report Certificate of Analysis data_analysis->final_report Structure Verified

Figure 2: A comprehensive workflow for the spectroscopic characterization and validation of the target compound.

Conclusion

The spectroscopic data presented in this guide—mass spectrometry, ¹H and ¹³C NMR, and infrared spectroscopy—collectively provide a unique and unambiguous fingerprint for this compound. The characteristic isotopic cluster in the mass spectrum confirms the presence of two chlorine atoms, while NMR spectroscopy elucidates the precise arrangement of protons and carbons. IR spectroscopy complements this by verifying the presence of key functional groups. Adherence to the detailed protocols herein ensures the generation of high-quality, reliable data, which is the cornerstone of scientific integrity in chemical synthesis and drug development. This guide serves as an authoritative resource for the confident characterization of this important heterocyclic intermediate.

References

An In-Depth Technical Guide to the Solubility of 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, the intrinsic properties of a molecule are paramount to its ultimate success as a therapeutic agent. Among these, solubility stands as a cornerstone of a compound's developability, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and efficacy. This technical guide is dedicated to a comprehensive exploration of the solubility of 4,6-dichloro-1-methyl-1H-imidazo[4,5-c]pyridine, a heterocyclic compound of significant interest within medicinal chemistry. The imidazopyridine scaffold is a well-established pharmacophore present in numerous therapeutic agents, recognized for its versatile biological activities.[1][2] A thorough understanding of the solubility of this specific derivative is therefore crucial for any researcher aiming to unlock its full therapeutic potential. This document, intended for scientists and drug development professionals, will delve into the physicochemical properties of this compound, provide a detailed protocol for solubility determination, and explore the influence of key environmental factors such as pH and temperature.

Section 1: Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its structural and electronic characteristics. A comprehensive analysis of these features provides a foundational understanding of its behavior in various solvent systems.

Molecular Structure and Key Properties

This compound is a substituted imidazopyridine with the molecular formula C₇H₅Cl₂N₃.[3] Its structure features a fused imidazole and pyridine ring system, with chlorine atoms at positions 4 and 6, and a methyl group on the imidazole nitrogen.

Below is a summary of its key physicochemical parameters:

PropertyValueSource
Molecular Weight 202.04 g/mol [3]
Calculated logP 2.3[3]
Predicted pKa 1.86 ± 0.30
Molecular Formula C₇H₅Cl₂N₃[3]

The calculated octanol-water partition coefficient (logP) of 2.3 suggests that this compound is a moderately lipophilic compound.[3] This characteristic indicates a preference for non-polar environments over aqueous media, which is a critical consideration for its formulation and biological interactions. The predicted acid dissociation constant (pKa) of 1.86 suggests that this compound is a very weak base. The protonation of the pyridine nitrogen is expected to be the primary ionization event. This low pKa value has significant implications for its solubility in aqueous solutions of varying pH, as will be discussed in detail in Section 3.

Qualitative Solubility Observations

While specific quantitative data for this compound is not widely published, information on the parent compound, 4,6-dichloro-1H-imidazo[4,5-c]pyridine, and the general class of imidazopyridines, provides valuable qualitative insights. The parent compound is noted to have some solubility in common organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and chloroform.[4] This is consistent with the behavior of many heterocyclic compounds which tend to be more soluble in organic solvents than in water.[5]

Section 2: Experimental Determination of Thermodynamic Solubility

For a definitive understanding of a compound's solubility, empirical determination is the gold standard. The shake-flask method is a widely accepted and reliable technique for measuring thermodynamic solubility.

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of a solid compound in a specific solvent at a constant temperature until equilibrium is reached. At this point, the concentration of the dissolved compound in the supernatant is measured, representing its thermodynamic solubility in that solvent under the given conditions.

Detailed Experimental Protocol

The following protocol outlines the steps for determining the solubility of this compound using the shake-flask method.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, Acetone, Dichloromethane)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions for Calibration:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a concentrated stock solution.

    • Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains at the end of the experiment.

    • Add a precise volume of the desired solvent to each vial.

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The equilibration time should be determined experimentally by taking measurements at different time points until the concentration in the supernatant remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a high speed to further separate the undissolved solid from the saturated solution.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted samples and the calibration standards using a validated HPLC method.

  • Quantification:

    • Construct a calibration curve by plotting the peak area (or height) from the HPLC analysis of the standards against their known concentrations.

    • Determine the concentration of this compound in the diluted samples by interpolating their peak areas on the calibration curve.

    • Calculate the original solubility in the solvent by accounting for the dilution factor.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Quantification A Weigh excess compound B Add solvent A->B D Agitate at constant temperature (24-48 hours) B->D C Prepare calibration standards G HPLC analysis C->G E Centrifuge D->E F Filter supernatant (0.22 µm) E->F F->G H Construct calibration curve G->H I Calculate solubility H->I

Caption: Workflow for the shake-flask solubility determination method.

Section 3: Influence of pH on Aqueous Solubility

The solubility of ionizable compounds in aqueous media is highly dependent on the pH of the solution. For a weakly basic compound like this compound, its solubility increases in acidic conditions due to the formation of a more soluble salt.

The Role of pKa

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. The predicted pKa of 1.86 for this compound indicates that it will be predominantly in its neutral, less soluble form at physiological pH (around 7.4). To significantly increase its aqueous solubility, the pH of the solution would need to be lowered to below its pKa.

The relationship between pH, pKa, and the ratio of the ionized to non-ionized forms of a weak base can be described by the Henderson-Hasselbalch equation:

pH = pKa + log ( [B] / [BH⁺] )

Where:

  • [B] is the concentration of the neutral base

  • [BH⁺] is the concentration of the protonated, ionized form

Expected Solubility-pH Profile

Based on its low pKa, the aqueous solubility of this compound is expected to be low at neutral and basic pH values. As the pH decreases below the pKa, the compound will become increasingly protonated, leading to a significant increase in its solubility. This behavior is critical for the design of oral formulations, as the pH of the gastrointestinal tract varies considerably.

G cluster_pH_scale pH Scale cluster_species Dominant Species low_pH Low pH (Acidic) protonated Protonated (BH⁺) More Soluble low_pH->protonated Predominantly pKa pH = pKa (1.86) Protonated (50%)\nNeutral (50%) Protonated (50%) Neutral (50%) high_pH High pH (Neutral/Basic) neutral Neutral (B) Less Soluble high_pH->neutral Predominantly

Caption: Relationship between pH, pKa, and the ionization state of this compound.

Section 4: Impact of Temperature on Solubility

Temperature is another critical factor that influences the solubility of a solid in a liquid. For most solid compounds, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings.

Thermodynamic Principles

According to the principles of thermodynamics, an increase in temperature will favor an endothermic process. Therefore, if the dissolution of this compound is endothermic, its solubility will increase as the temperature rises. Conversely, if the dissolution is exothermic (releases heat), the solubility will decrease with an increase in temperature, although this is less common for solid solutes.

Practical Implications

The effect of temperature on solubility has practical implications in various stages of drug development, including:

  • Crystallization and Purification: Solubility differences at various temperatures are exploited for the purification of compounds through recrystallization.

  • Formulation Development: Understanding the temperature-solubility profile is essential for developing stable liquid formulations and for predicting potential precipitation upon storage at different temperatures.

  • In Vitro Assays: Biological assays are typically conducted at a constant temperature (e.g., 37 °C). Knowing the solubility at this temperature is crucial for accurate and reproducible results.

G cluster_endo Endothermic cluster_exo Exothermic (Less Common) Temp Temperature Inc_Temp_Endo Increase Temp->Inc_Temp_Endo Inc_Temp_Exo Increase Temp->Inc_Temp_Exo Solubility Solubility Process Dissolution Process Inc_Sol_Endo Increase Inc_Temp_Endo->Inc_Sol_Endo Inc_Sol_Endo->Solubility Dec_Sol_Exo Decrease Inc_Temp_Exo->Dec_Sol_Exo Dec_Sol_Exo->Solubility

References

Methodological & Application

Synthesis Protocol for 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine: An Application Note for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as the core structure for a multitude of biologically active compounds. Its structural analogy to purines allows for interactions with a wide array of biological targets, leading to applications in oncology, virology, and as kinase inhibitors.[1][2] 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine, in particular, is a key building block for the synthesis of more complex molecules, owing to the reactivity of its chloro substituents which allow for further functionalization through nucleophilic substitution or cross-coupling reactions. This document provides a comprehensive guide to the synthesis of this valuable intermediate, intended for researchers, scientists, and professionals in the field of drug development.

This application note outlines two plausible synthetic routes, starting from commercially available precursors. The causality behind experimental choices and potential challenges are discussed to provide a field-proven perspective on the synthesis.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₇H₅Cl₂N₃[3]
Molecular Weight202.04 g/mol [3]
CAS Number887147-19-5[3]
Boiling Point367.5 ± 52.0 °C (Predicted)
Density1.60 ± 0.1 g/cm³ (Predicted)

Synthetic Routes

Two primary synthetic routes are detailed below. Route A describes a linear synthesis starting from 2,6-dichloropyridin-4-amine, involving the construction of the imidazo[4,5-c]pyridine core followed by N-methylation. Route B presents a deamination approach from a commercially available amino-substituted precursor.

Route A: Linear Synthesis from 2,6-Dichloropyridin-4-amine

This route involves a four-step sequence: nitration, reduction, cyclization, and methylation.

Route A A 2,6-Dichloropyridin-4-amine B 2,6-Dichloro-3-nitropyridin-4-amine A->B   HNO₃, H₂SO₄    C 2,6-Dichloropyridine-3,4-diamine B->C   Reduction (e.g., SnCl₂, HCl)    D 4,6-Dichloro-1H-imidazo[4,5-c]pyridine C->D   Cyclization (e.g., HC(OEt)₃)    E This compound D->E   Methylation (e.g., CH₃I, Base)   

Caption: Synthetic workflow for Route A.

Step 1: Synthesis of 2,6-Dichloro-3-nitropyridin-4-amine

  • Rationale: The introduction of a nitro group at the 3-position of 2,6-dichloropyridin-4-amine is a crucial step to enable the subsequent formation of the diamine precursor. The electron-withdrawing nature of the nitro group also activates the pyridine ring for further transformations. The nitration is achieved using a mixture of nitric and sulfuric acids.[4]

  • Protocol:

    • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice/salt bath, add concentrated sulfuric acid (40 mL).

    • Cool the sulfuric acid to -5 °C and slowly add 2,6-dichloropyridin-4-amine (3.0 g, 18.5 mmol) while maintaining the temperature below 10 °C. Stir until a homogeneous solution is obtained.[4]

    • Prepare a nitrating mixture by slowly adding 70% nitric acid (2.0 g, 22.2 mmol) to concentrated sulfuric acid (2 mL) in a separate cooled flask.

    • Add the nitrating mixture dropwise to the solution of the amine, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, stir the reaction mixture at 0-10 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Heat the mixture to 80 °C and maintain for 1 hour.

    • Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring.

    • Neutralize the resulting yellow suspension to approximately pH 4 by the slow addition of concentrated aqueous ammonia, while cooling in a dry ice/acetone bath.

    • Collect the yellow solid by filtration, wash with ice-cold water, and dry under high vacuum to yield 2,6-dichloro-3-nitropyridin-4-amine.[4]

Step 2: Synthesis of 2,6-Dichloropyridine-3,4-diamine

  • Rationale: The reduction of the nitro group to an amine is a standard transformation to generate the ortho-diamine functionality required for the subsequent imidazole ring formation. Common reducing agents for this purpose include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

  • Protocol (Adapted from general procedures):

    • Suspend 2,6-dichloro-3-nitropyridin-4-amine (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

    • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) to the suspension.

    • Add concentrated hydrochloric acid and heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

    • Extract the product with ethyl acetate or another suitable organic solvent.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,6-dichloropyridine-3,4-diamine, which can be used in the next step with or without further purification.

Step 3: Synthesis of 4,6-Dichloro-1H-imidazo[4,5-c]pyridine

  • Rationale: The cyclization of the ortho-diamine with a one-carbon source, such as trimethyl orthoformate, is a common and efficient method to construct the imidazole ring. This reaction is typically acid-catalyzed.

  • Protocol (Adapted from general procedures):

    • Dissolve 2,6-dichloropyridine-3,4-diamine (1.0 eq) in trimethyl orthoformate.

    • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Upon completion, cool the reaction mixture and remove the excess trimethyl orthoformate under reduced pressure.

    • The resulting crude product can be purified by recrystallization or column chromatography to yield 4,6-dichloro-1H-imidazo[4,5-c]pyridine.

Step 4: Synthesis of this compound

  • Rationale: N-methylation of the imidazo[4,5-c]pyridine core is the final step. The choice of methylating agent and base is crucial for achieving good yield and regioselectivity. Methyl iodide is a common methylating agent. It is important to note that methylation can occur on different nitrogen atoms of the imidazopyridine ring system, potentially leading to a mixture of isomers.[5]

  • Protocol (Adapted from general procedures):

    • Dissolve 4,6-dichloro-1H-imidazo[4,5-c]pyridine (1.0 eq) in a polar aprotic solvent such as acetone or DMF.[6]

    • Add a base, such as potassium carbonate (K₂CO₃), to the solution.

    • Add methyl iodide (CH₃I, 1.1-1.5 eq) dropwise to the mixture.[6]

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

    • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate the desired this compound.

Route B: Deamination of 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridin-7-amine

This route provides a more direct approach if the 7-amino precursor is readily available. The deamination is achieved via a diazotization reaction followed by reduction.

Route B F 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridin-7-amine G This compound F->G   1. NaNO₂, H₃PO₂      2. NaOH   

Caption: Synthetic workflow for Route B.

  • Rationale: The Sandmeyer-type reaction provides an efficient method for the removal of an amino group from an aromatic ring.[7] In this protocol, the amino group is first converted to a diazonium salt using sodium nitrite in an acidic medium. The diazonium salt is then reduced and replaced by a hydrogen atom using hypophosphorous acid.

  • Protocol:

    • In a suitable reaction vessel, dissolve 4,6-dichloro-1-methyl-1H-imidazo[4,5-c]pyridin-7-amine (11.3 g, 52 mmol) in a 50 wt. % aqueous solution of hypophosphorous acid (150 mL).

    • Cool the stirred solution to between 0 °C and 5 °C in an ice bath.

    • Prepare a solution of sodium nitrite (5.28 g, 76.5 mmol) in water (17 mL).

    • Add the sodium nitrite solution dropwise to the reaction mixture over 5 minutes, ensuring the temperature remains between 0 °C and 5 °C.

    • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 40 minutes.

    • Cool the mixture again in an ice bath to between 0 °C and 5 °C.

    • Adjust the pH to >10 by the slow addition of an aqueous solution of sodium hydroxide (55 g dissolved in 100 mL of water).

    • Filter the resulting suspension and wash the filter cake with water.

    • Dry the solid product by suction to afford this compound.

Safety Precautions

  • General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reagents:

    • Concentrated acids (sulfuric, nitric, hydrochloric) are highly corrosive and should be handled with extreme care.

    • Methyl iodide is a toxic and volatile reagent; handle with appropriate caution.

    • Diazonium salts can be explosive when isolated and dried; it is recommended to use them in solution without isolation.[8]

  • Reactions:

    • Nitration reactions are highly exothermic and require careful temperature control.

    • Neutralization of strong acids is also exothermic.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and confirm the identity of the compound.

Conclusion

This application note provides detailed protocols for the synthesis of this compound, a key intermediate in drug discovery. The choice of synthetic route will depend on the availability of starting materials and the desired scale of the synthesis. Adherence to the described procedures and safety precautions is essential for the successful and safe execution of this synthesis.

References

The Strategic Utility of 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Drug Discovery

4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine is a vital heterocyclic intermediate, prized in medicinal chemistry for its role as a versatile building block in the synthesis of complex, biologically active molecules.[1] Its structural resemblance to purines allows for its interaction with a variety of biological targets, making it a cornerstone in the development of novel therapeutics, particularly in oncology.[2] The imidazo[4,5-c]pyridine core is a recognized "privileged structure," frequently appearing in potent kinase inhibitors and other targeted therapies.[3] This document provides an in-depth guide for researchers, outlining the key applications and detailed protocols for the strategic manipulation of this powerful chemical intermediate.

The reactivity of this compound is dominated by the two chlorine substituents on the pyridine ring. These halogens serve as reactive handles for introducing molecular diversity through reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, further enhanced by the fused imidazole moiety, facilitates these transformations.[4]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of an intermediate is crucial for its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₅Cl₂N₃--INVALID-LINK--
Molecular Weight 202.04 g/mol --INVALID-LINK--
CAS Number 887147-19-5--INVALID-LINK--
Appearance Off-white to yellow solidSupplier Data
Boiling Point 367.5±52.0 °C (Predicted)--INVALID-LINK--
Density 1.60±0.1 g/cm³ (Predicted)--INVALID-LINK--

Core Application: Synthesis of Kinase Inhibitors

The imidazo[4,5-c]pyridine scaffold is a cornerstone in the design of inhibitors for various protein kinases, which are critical targets in cancer therapy. The dichloro-intermediate serves as a precursor for the regioselective introduction of substituents that can occupy key pockets in the ATP-binding site of these enzymes.

A prominent example is its application in the synthesis of Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) inhibitors. The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a prime target for drug development.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

The two chlorine atoms on the 1-methyl-1H-imidazo[4,5-c]pyridine core exhibit differential reactivity, allowing for selective substitution. The C4 position is generally more susceptible to nucleophilic attack than the C6 position. This regioselectivity is attributed to the electronic influence of the fused imidazole ring and the pyridine nitrogen, which stabilize the Meisenheimer intermediate formed during the substitution at C4. This principle is fundamental for the sequential and controlled elaboration of the molecular scaffold.

Caption: Regioselectivity in SNAr reactions of the dichloro-intermediate.

Detailed Protocols

Protocol 1: Regioselective Amination at the C4 Position

This protocol details a representative nucleophilic aromatic substitution reaction to install an amine at the C4 position, a key step in the synthesis of many kinase inhibitors. The procedure is based on established methodologies for SNAr on related dichlorinated heterocycles.

Objective: To synthesize a 4-amino-6-chloro-1-methyl-1H-imidazo[4,5-c]pyridine derivative.

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., Dioxane, N,N-Dimethylformamide (DMF), or n-Butanol)

  • Standard glassware for anhydrous reactions, under an inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., Dioxane).

  • Under a continuous stream of inert gas, add the desired amine (1.1 - 1.5 eq) to the stirred suspension.

  • Add the non-nucleophilic base (e.g., DIPEA, 2.0 - 3.0 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-amino-6-chloro-1-methyl-1H-imidazo[4,5-c]pyridine derivative.

Self-Validation: The regioselectivity of the substitution can be confirmed using 2D NMR techniques, such as NOESY, which can show through-space correlation between the protons of the newly introduced substituent and the protons on the imidazopyridine core.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C6 Position

Following the initial SNAr at C4, the remaining chlorine at C6 can be functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of aryl or heteroaryl moieties, which are often crucial for potent biological activity.

Objective: To synthesize a 4-amino-6-aryl-1-methyl-1H-imidazo[4,5-c]pyridine derivative.

Materials:

  • 4-Amino-6-chloro-1-methyl-1H-imidazo[4,5-c]pyridine derivative (from Protocol 1) (1.0 eq)

  • Aryl or heteroaryl boronic acid or boronic ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

  • Degassed solvent system (e.g., 1,4-Dioxane/water, Toluene/water, DMF)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

  • TLC plates and LC-MS for reaction monitoring

Procedure:

  • To a Schlenk flask, add the 4-amino-6-chloro-1-methyl-1H-imidazo[4,5-c]pyridine derivative (1.0 eq), the boronic acid/ester (1.1 - 1.5 eq), the base (2.0 - 3.0 eq), and the palladium catalyst (2-10 mol%).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to a temperature typically between 80-110 °C.

  • Stir the mixture vigorously and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired 6-aryl substituted product.

Caption: A typical workflow utilizing the dichloro-intermediate.

Conclusion and Future Perspectives

This compound is a high-value intermediate that enables the efficient and modular synthesis of complex heterocyclic compounds. The predictable regioselectivity of its sequential functionalization through SNAr and cross-coupling reactions provides a robust platform for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. As the demand for targeted therapeutics continues to grow, the strategic application of such privileged intermediates will remain a critical component of modern medicinal chemistry.

References

Application of Imidazo[4,5-c]pyridines in Cancer Research: Advanced Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[4,5-c]pyridine scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry, particularly in the development of novel anticancer agents. Its structural similarity to endogenous purines allows for interaction with a variety of biological targets implicated in cancer progression. This guide provides an in-depth exploration of the applications of imidazo[4,5-c]pyridine derivatives in oncology, detailing their mechanisms of action and providing comprehensive, field-proven protocols for their evaluation.

Section 1: The Versatility of the Imidazo[4,5-c]pyridine Scaffold in Oncology

Imidazo[4,5-c]pyridine derivatives have demonstrated a remarkable breadth of anticancer activities, primarily functioning through two distinct mechanisms: targeted inhibition of key cellular signaling pathways and modulation of the immune system.

1.1. Targeted Inhibition of Cancer-Associated Kinases:

Many cancers are driven by the aberrant activity of protein kinases, which act as key regulators of cellular processes such as proliferation, survival, and metastasis. The imidazo[4,5-c]pyridine core has proven to be an effective pharmacophore for the design of potent and selective kinase inhibitors.

  • PI3K/Akt/mTOR Pathway Inhibition: The phosphatidylinositol 3-kinase (PI3K) pathway is one of the most frequently dysregulated signaling cascades in human cancers. Imidazo[4,5-c]quinoline derivatives have been successfully developed as potent inhibitors of this pathway.[1] By blocking the activity of PI3K, these compounds can effectively halt downstream signaling through Akt and mTOR, leading to cell cycle arrest and apoptosis in cancer cells.[2][3]

  • Src Family Kinase (SFK) Inhibition: SFKs are non-receptor tyrosine kinases that play a crucial role in cancer cell proliferation, invasion, and survival. Novel imidazo[4,5-c]pyridin-2-one derivatives have been identified as potent inhibitors of SFKs, showing promise in the treatment of aggressive cancers like glioblastoma.[4]

  • DNA-Dependent Protein Kinase (DNA-PK) Inhibition: DNA-PK is a key enzyme in the non-homologous end-joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks. Inhibition of DNA-PK can sensitize cancer cells to radiotherapy and certain chemotherapies. Imidazo[4,5-c]pyridin-2-one derivatives have been discovered as selective and potent DNA-PK inhibitors, demonstrating significant potential as radiosensitizers.[5][6][7][8][9]

1.2. Immunomodulation through Toll-Like Receptor (TLR) Agonism:

A distinct class of imidazo[4,5-c]pyridines functions as potent agonists of Toll-like receptor 7 (TLR7).[10][11][12] TLR7 is an innate immune receptor primarily expressed in immune cells. Activation of TLR7 triggers a cascade of signaling events leading to the production of pro-inflammatory cytokines and the activation of various immune cells, which can mount an effective anti-tumor response.[13][14] This approach is particularly promising for "cold" tumors that are poorly infiltrated by immune cells.[11][12] Compounds like Imiquimod and Resiquimod, which belong to the broader imidazoquinoline class, are well-known immunomodulators with applications in cancer therapy.[15][16][17]

Section 2: Key Signaling Pathways and Experimental Workflows

Visualizing the Mechanism: Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by imidazo[4,5-c]pyridine derivatives.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazo_pyridine Imidazo[4,5-c]pyridine Inhibitor Imidazo_pyridine->PI3K Inhibition

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

DNAPK_Pathway Radiation Ionizing Radiation DSB DNA Double-Strand Break (DSB) Radiation->DSB Ku70_80 Ku70/80 DSB->Ku70_80 Binding DNAPKcs DNA-PKcs Ku70_80->DNAPKcs Recruitment & Activation NHEJ Non-Homologous End Joining (NHEJ) DNAPKcs->NHEJ Apoptosis Apoptosis DNAPKcs->Apoptosis Pathway Blocked Repair DNA Repair NHEJ->Repair Imidazo_pyridine Imidazo[4,5-c]pyridine Inhibitor Imidazo_pyridine->DNAPKcs Inhibition

Caption: DNA-PK Mediated DNA Repair Pathway Inhibition.

Experimental Workflow for Preclinical Evaluation

A systematic approach is crucial for the preclinical evaluation of novel imidazo[4,5-c]pyridine-based anticancer agents. The following workflow outlines the key stages of this process.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Compound Synthesis & Characterization Cytotoxicity Cytotoxicity Assays (MTT, CellTiter-Glo) Synthesis->Cytotoxicity Target_Engagement Target Engagement Assays (Kinase Inhibition, TLR7 Activation) Cytotoxicity->Target_Engagement Mechanism Mechanistic Studies (Western Blot, Flow Cytometry) Target_Engagement->Mechanism PK Pharmacokinetic Studies Mechanism->PK Xenograft Xenograft Efficacy Models PK->Xenograft Toxicity Toxicology Studies Xenograft->Toxicity

Caption: Preclinical Evaluation Workflow for Imidazo[4,5-c]pyridines.

Section 3: Detailed Experimental Protocols

This section provides step-by-step protocols for key assays used in the evaluation of imidazo[4,5-c]pyridine derivatives.

In Vitro Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the cytotoxic effects of the compounds on cancer cell lines.[18][19][20]

3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[21][22]

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well flat-bottom plates

    • Imidazo[4,5-c]pyridine compound (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS, filter-sterilized)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Multichannel pipette

    • Plate reader (570 nm absorbance)

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C, 5% CO₂.

    • Prepare serial dilutions of the imidazo[4,5-c]pyridine compound in culture medium. The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

3.1.2. CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of cell viability.[18][19][23][24]

  • Materials:

    • Cancer cell line of interest

    • Opaque-walled 96-well plates

    • CellTiter-Glo® Reagent (Promega)

    • Luminometer

  • Protocol:

    • Follow steps 1-4 of the MTT assay protocol, using opaque-walled plates.

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[23]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of cell viability and IC₅₀ value.

In Vitro Kinase Inhibition Assays

These assays are crucial for confirming the direct inhibitory effect of the compounds on their target kinases.

3.2.1. PI3K Kinase Activity Assay

This protocol describes a general method for measuring PI3K activity.[8][25] Commercially available kits, such as the PI3K-Glo™ Class I Profiling Kit, offer a streamlined approach.[26]

  • Materials:

    • Recombinant PI3K enzyme

    • Lipid substrate (e.g., PIP2)

    • Kinase assay buffer

    • ATP

    • Imidazo[4,5-c]pyridine inhibitor

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • White, opaque 384-well plates

    • Luminometer

  • Protocol:

    • Prepare serial dilutions of the imidazo[4,5-c]pyridine inhibitor in the kinase assay buffer.

    • In a 384-well plate, add the inhibitor dilutions, recombinant PI3K enzyme, and lipid substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol.

    • Measure the luminescence and calculate the percentage of kinase inhibition relative to a no-inhibitor control to determine the IC₅₀ value.

3.2.2. Src Kinase Inhibition Assay

This protocol outlines a method for assessing Src kinase inhibition.[27][28]

  • Materials:

    • Recombinant Src kinase

    • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

    • Kinase assay buffer

    • ATP

    • Imidazo[4,5-c]pyridine inhibitor

    • Detection system (e.g., Transcreener® ADP² Assay or fluorescence-based assay)

    • Plate reader

  • Protocol:

    • Prepare serial dilutions of the inhibitor.

    • In a suitable microplate, combine the Src kinase, peptide substrate, and inhibitor dilutions.

    • Start the reaction by adding ATP.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction and quantify the kinase activity using a suitable detection method. For example, with a fluorescence-based assay, measure the fluorescence at the appropriate excitation and emission wavelengths.

    • Calculate the percentage of inhibition and the IC₅₀ value.

In Vivo Xenograft Efficacy Studies

Xenograft models are essential for evaluating the anti-tumor efficacy of imidazo[4,5-c]pyridine derivatives in a living organism.[5][6][14][17][29]

  • Materials:

    • Immunodeficient mice (e.g., nude or SCID mice)

    • Human cancer cell line

    • Matrigel (optional)

    • Sterile syringes and needles

    • Calipers

    • Imidazo[4,5-c]pyridine compound formulation for in vivo administration

    • Vehicle control

  • Protocol:

    • Cell Implantation:

      • Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

      • Subcutaneously inject the cell suspension (e.g., 1-10 million cells in 100-200 µL) into the flank of each mouse.

    • Tumor Growth Monitoring:

      • Monitor the mice regularly for tumor formation.

      • Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.

      • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Treatment:

      • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

      • Administer the imidazo[4,5-c]pyridine compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.

    • Endpoint Analysis:

      • Continue monitoring tumor growth and body weight throughout the study.

      • At the end of the study (based on tumor size limits or a set duration), euthanize the mice.

      • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting).

      • Evaluate the anti-tumor efficacy by comparing the tumor growth inhibition in the treated groups to the control group.

Section 4: Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from the described assays.

Table 1: In Vitro Cytotoxicity of Imidazo[4,5-c]pyridine Derivatives

Compound IDCancer Cell LineAssay TypeIncubation Time (h)IC₅₀ (µM)
Compound XMCF-7 (Breast)MTT721.5
Compound YU87-MG (Glioblastoma)CellTiter-Glo480.8
...............

Table 2: In Vitro Kinase Inhibitory Activity

Compound IDTarget KinaseAssay MethodIC₅₀ (nM)
Compound API3KαADP-Glo15
Compound BSrcTranscreener50
Compound CDNA-PKRadiometric5
............

Table 3: In Vivo Antitumor Efficacy in Xenograft Model

Compound IDXenograft ModelTreatment Dose & ScheduleTumor Growth Inhibition (%)Change in Body Weight (%)
Compound ZA549 (Lung)50 mg/kg, oral, daily65-2
...............

Section 5: Conclusion and Future Directions

The imidazo[4,5-c]pyridine scaffold represents a highly versatile platform for the development of novel cancer therapeutics. The ability to target diverse and critical cancer-related pathways, from kinase signaling to immune activation, underscores the significant potential of this chemical class. The protocols detailed in this guide provide a robust framework for the systematic evaluation of new imidazo[4,5-c]pyridine derivatives, from initial in vitro screening to in vivo efficacy studies. Future research in this area will likely focus on the development of more potent and selective inhibitors, the exploration of novel molecular targets, and the use of these compounds in combination therapies to overcome drug resistance and improve patient outcomes.

References

Application Note: A Comprehensive Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of Imidazopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed framework for the development, validation, and application of High-Performance Liquid Chromatography (HPLC) methods for the analysis of imidazopyridines. This class of compounds, which includes prominent pharmaceutical agents like the hypnotic zolpidem and the anxiolytic alpidem, requires robust and reliable analytical methods for quality control, pharmacokinetic studies, and forensic toxicology. Moving beyond a simple recitation of steps, this note elucidates the causal relationships between the physicochemical properties of imidazopyridines and the critical parameters of HPLC method development. It offers field-proven insights into selecting appropriate stationary phases, mobile phase compositions, and detection techniques. Detailed, step-by-step protocols for a general screening method and a stability-indicating assay are provided, complete with validation parameters and troubleshooting advice to ensure trustworthy and reproducible results.

Introduction: The Analytical Imperative for Imidazopyridines

Imidazopyridines are a significant class of fused nitrogen-containing heterocyclic compounds.[1] Their unique structure allows them to act on the central nervous system, leading to their development as sedative-hypnotics and anxiolytics.[2][3] Zolpidem, in particular, is widely prescribed for insomnia, while other derivatives have been investigated for a range of therapeutic applications.[4][5] Given their potency and widespread use, the ability to accurately and precisely quantify these compounds in both bulk drug substances and complex biological matrices is of paramount importance for pharmaceutical quality control and clinical/forensic toxicology.[6][7]

High-Performance Liquid Chromatography (HPLC) is the analytical cornerstone for this purpose. Its high resolution, sensitivity, and adaptability make it ideal for separating the parent drug from impurities, metabolites, and degradation products.[8][9] This guide will walk researchers through the foundational principles and practical execution of HPLC analysis for this compound class.

Foundational Principles: Linking Physicochemistry to Chromatography

A robust HPLC method is not built on trial and error, but on a fundamental understanding of the analyte's chemical nature. The chromatographic behavior of imidazopyridines is primarily governed by their ionization constant (pKa) and lipophilicity (log P).[10][11]

  • Ionization (pKa): Imidazopyridines are basic compounds due to the nitrogen atoms in their fused ring structure.[1] The pKa value dictates the extent of ionization at a given pH. For optimal peak shape and retention in reversed-phase HPLC, it is crucial to control the ionization state of the analyte. Analysis is typically performed at a mobile phase pH at least 2 units away from the analyte's pKa to ensure it is in a single, non-ionized or fully ionized, state. For basic compounds like imidazopyridines, using a mobile phase with a pH in the neutral to slightly alkaline range (e.g., pH 7.0-8.0) can suppress the protonation of the nitrogen atoms, leading to better peak symmetry and reproducible retention.[12]

  • Lipophilicity (log P): This parameter measures the compound's hydrophobicity and predicts its affinity for the nonpolar stationary phase in reversed-phase HPLC. Imidazopyridines like zolpidem are relatively lipophilic, which results in strong retention on C18 or C8 columns.[13] The choice of organic modifier (typically acetonitrile or methanol) and its concentration in the mobile phase is used to modulate this retention, allowing for the elution of the analyte within a suitable timeframe.[14] Acetonitrile often provides better peak shape and lower backpressure, while methanol can offer different selectivity for closely related compounds.[14]

Core Experimental Protocol: A General Method for Imidazopyridine Analysis

This protocol provides a starting point for the analysis of imidazopyridines like zolpidem from a pharmaceutical dosage form. It is designed to be robust and can be adapted based on the specific compound and matrix.

Required Instrumentation and Reagents
  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a standard and effective choice.[2]

  • Reagents: HPLC-grade acetonitrile, HPLC-grade methanol, ammonium acetate, and purified water.

  • Sample Preparation: Volumetric flasks, pipettes, syringes, and 0.45 µm syringe filters.

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Prepare a 20 mM ammonium acetate buffer. Dissolve the appropriate amount of ammonium acetate in HPLC-grade water.

    • Adjust the pH of the buffer to 7.4 using a suitable acid or base (e.g., dilute acetic acid or ammonium hydroxide).[2]

    • The final mobile phase is a mixture of this buffer and an organic modifier. A typical starting composition is Acetonitrile:Ammonium Acetate Buffer (20mM, pH 7.4) in a 40:60 (v/v) ratio .[2]

    • Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly using sonication or vacuum.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the imidazopyridine reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

    • Perform serial dilutions from the stock solution using the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 15, 20 µg/mL).

  • Sample Preparation (from Tablets):

    • Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.

    • Accurately weigh a portion of the powder equivalent to 10 mg of the active pharmaceutical ingredient (API) and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 15-20 minutes to dissolve the API.[15]

    • Allow the solution to cool to room temperature, then dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: Acetonitrile: 20mM Ammonium Acetate Buffer (pH 7.4) (40:60 v/v)[2]

    • Flow Rate: 1.0 mL/min[12]

    • Column Temperature: 30 °C

    • Injection Volume: 20 µL

    • Detection Wavelength: 254 nm (for zolpidem)[2]. A PDA detector can be used to scan a range (e.g., 210-400 nm) to determine the optimal wavelength for other imidazopyridines.

    • Run Time: Approximately 10 minutes (adjust as needed to ensure elution of all peaks).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

    • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

    • Quantify the amount of the imidazopyridine in the sample by interpolating its peak area into the calibration curve.

Method Validation

Any developed HPLC method must be validated to ensure it is fit for its intended purpose. Validation should be performed according to International Council for Harmonisation (ICH) guidelines.[2][15]

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.999[2]
Accuracy The closeness of test results to the true value, often assessed by recovery studies.Mean recovery between 98.0% and 102.0%[2]
Precision The degree of agreement among individual tests when the procedure is applied repeatedly.Relative Standard Deviation (RSD) ≤ 2.0%
Specificity The ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis; no interference at the analyte's retention time.
LOD/LOQ Limit of Detection / Limit of Quantification.LOD: Signal-to-Noise ratio of 3:1; LOQ: S/N of 10:1[2]
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.Peak area and retention time remain within acceptable limits.

Advanced Application: Stability-Indicating Method Development

A critical application of HPLC is in stability testing, which requires a method capable of separating the intact API from its degradation products.[8][9] This is achieved through forced degradation (stress testing) studies.[16]

Forced Degradation Protocol

The goal is to achieve 5-20% degradation of the API to ensure that potential degradation products are formed at detectable levels.[8]

  • Acid Hydrolysis: Reflux the drug solution (e.g., 1 mg/mL) in 0.1 N HCl at 80°C for 2-4 hours.[17]

  • Base Hydrolysis: Reflux the drug solution in 0.1 N NaOH at 80°C for 1-2 hours.[17]

  • Oxidative Degradation: Treat the drug solution with 3-6% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[4]

  • Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 80-100°C) for 24-48 hours.[4]

  • Photolytic Degradation: Expose the drug solution and solid powder to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.[4]

After exposure, samples are diluted to a suitable concentration and analyzed using the developed HPLC method, often with a PDA detector to help identify and characterize the degradation peaks. The method is considered "stability-indicating" if all degradation product peaks are successfully resolved from the main API peak with a resolution of >1.5.[8] Zolpidem, for instance, has been shown to degrade under acidic, alkaline, and oxidative conditions.[4]

Workflow Visualization

The following diagram illustrates the complete workflow for the HPLC analysis of an imidazopyridine from a pharmaceutical formulation, including the stability-indicating pathway.

HPLC_Workflow General HPLC Workflow for Imidazopyridine Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Processing & Reporting cluster_stability Stability-Indicating Pathway prep_std Prepare Standard Solutions injection Inject Samples & Standards prep_std->injection prep_sample Prepare Sample (from Tablets) prep_sample->injection stress Forced Degradation (Acid, Base, H2O2, Heat, Light) prep_sample->stress hplc_system HPLC System Setup (Column, Mobile Phase, Detector) hplc_system->injection chromatogram Data Acquisition (Chromatogram) injection->chromatogram calibration Build Calibration Curve chromatogram->calibration quantification Quantify Analyte calibration->quantification report Generate Report quantification->report stress_analysis Analyze Stressed Samples stress->stress_analysis specificity Confirm Peak Purity & Resolution stress_analysis->specificity specificity->quantification Method is Stability-Indicating

Caption: HPLC workflow for imidazopyridine analysis.

References

Application Notes & Protocols: The Utility of Imidazo[4,5-c]pyridine Derivatives as Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Introduction: A Scaffold of Therapeutic Promise

The imidazo[4,5-c]pyridine core, a fused heterocyclic system, represents a privileged scaffold in medicinal chemistry. Its structural analogy to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, antiviral, and antimicrobial effects.[1][2][3] In an era defined by the escalating crisis of antimicrobial resistance, the exploration of novel chemical entities capable of combating multidrug-resistant pathogens is a paramount objective in global health.[4] Imidazo[4,5-c]pyridine derivatives have emerged as a particularly promising class of compounds in this pursuit.

This document serves as a comprehensive technical guide for research professionals. It provides an in-depth overview of the synthesis, mechanism of action, and structure-activity relationships of these derivatives. Crucially, it offers detailed, field-proven protocols for the systematic evaluation of their antimicrobial efficacy and cytotoxic profile, empowering research teams to advance the discovery of new antimicrobial agents.

Synthetic Strategies: Building the Core Moiety

The synthesis of the imidazo[4,5-c]pyridine scaffold is accessible and versatile. A prevalent and effective strategy involves the condensation reaction between 3,4-diaminopyridine and a variety of carboxylic acids or their corresponding aldehydes.[3][5][6] This approach allows for extensive diversification at the 2-position of the imidazo[4,5-c]pyridine ring system, which is a critical locus for modulating biological activity.

More advanced synthetic protocols have been developed to improve efficiency and yield. For instance, microwave-assisted synthesis in the presence of 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU) and propylphosphonic anhydride (T3P) offers a rapid and efficient route to these compounds.[7][8] Alkylation reactions, typically at the N5 position, further expand the chemical space for structure-activity relationship (SAR) studies.[5][6]

Caption: General synthetic route to imidazo[4,5-c]pyridine derivatives.

Mechanism of Action: Targeting Essential Bacterial Processes

The antimicrobial activity of imidazo[4,5-c]pyridine derivatives is often attributed to their ability to inhibit essential bacterial enzymes that are distinct from their mammalian counterparts, providing a basis for selective toxicity.

  • Inhibition of DNA Gyrase and Topoisomerase IV: A primary mechanism for many imidazo[1,2-a]pyridine and related scaffolds is the targeting of the ATPase domains of bacterial DNA gyrase (GyrB) and topoisomerase IV (ParE).[2][9][10] These type II topoisomerases are critical for managing DNA topology during replication, transcription, and repair. Their inhibition leads to catastrophic DNA damage and subsequent bacterial cell death. This mechanism is particularly attractive as it is a well-validated target for existing antibiotics, such as the fluoroquinolones, yet these novel scaffolds offer the potential to overcome existing resistance mechanisms.[10]

  • Inhibition of Glucosamine-6-Phosphate (GlcN-6-P) Synthase: For antifungal applications, GlcN-6-P synthase has been identified as a promising molecular target.[1][3] This enzyme catalyzes a key step in the biosynthesis of the fungal cell wall. Its inhibition compromises cell wall integrity, leading to fungal cell lysis. Molecular docking studies have supported the interaction of imidazo[4,5-c]pyridine derivatives with the active site of this enzyme.[3][8]

Caption: Key antimicrobial mechanisms of imidazo[4,5-c]pyridine derivatives.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the imidazo[4,5-c]pyridine scaffold has yielded critical insights into the structural requirements for potent antimicrobial activity.

  • Substituents at the C2-position: The nature of the substituent at the C2-position, typically derived from the starting carboxylic acid or aldehyde, is a major determinant of activity. Phenyl rings with specific substitutions, such as halogens (e.g., chlorine), have been shown to increase potency against both Gram-positive and Gram-negative bacteria.[1][4]

  • Substituents on the Pyridine Ring: Modifications to the pyridine ring, such as the introduction of a methyl group at the C5 position, have been observed to enhance antibacterial activity.[1]

  • N-Alkylation: Alkylation of the imidazole or pyridine nitrogen atoms can significantly influence the compound's physicochemical properties and biological activity.

Table 1: Representative Antimicrobial Activity of Imidazo[4,5-c]pyridine Derivatives
Compound IDR Group (at C2)Test OrganismMIC (µg/mL)Reference
2g 4-FluorophenylStaphylococcus aureus4[5]
2h 4-ChlorophenylStaphylococcus aureus8[5]
4a PhenylEscherichia coli8[5]
4b 4-MethylphenylCandida albicans4[5]
9c 4-ChlorophenylPseudomonas aeruginosa6.25[8]
9e 2,4-DichlorophenylBacillus subtilis6.25[8]
9k Thiophen-2-ylAspergillus niger12.5[8]

Note: This table is a summary of selected data from the literature to illustrate activity ranges. Researchers should consult the primary sources for full experimental details.

Core Experimental Protocols

The following protocols provide a robust framework for the initial screening and characterization of novel imidazo[4,5-c]pyridine derivatives.

Protocol 1: Quantitative Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[11][12] It is the gold standard for quantitative susceptibility testing.

Causality: The broth microdilution method is preferred for quantitative analysis because it provides a precise numerical value (the MIC), allowing for direct comparison of the potency of different compounds. It tests the compound's efficacy in a liquid growth medium, which can be more representative of certain infection environments than solid agar.

Caption: Workflow for the Broth Microdilution MIC Assay.

Detailed Steps:

  • Preparation of Microbial Inoculum: a. Aseptically select 3-5 well-isolated colonies of the test microorganism from a fresh agar plate. b. Suspend the colonies in a suitable sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). c. Incubate the broth culture at the appropriate temperature (e.g., 37°C) until its turbidity is equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[11] d. Dilute this standardized suspension in the test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[11][12]

  • Preparation of Compound Dilutions: a. Prepare a concentrated stock solution of the imidazo[4,5-c]pyridine derivative in a suitable solvent (e.g., Dimethyl sulfoxide, DMSO). b. In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution with the test broth to cover a clinically and biologically relevant concentration range.

  • Inoculation and Incubation: a. Add the prepared microbial inoculum to each well containing the compound dilutions. b. Crucially, include controls on every plate: a positive control (wells with inoculum but no compound) to ensure microbial viability, and a negative control (wells with broth only) to confirm medium sterility. c. Seal the plate and incubate under appropriate conditions (e.g., 37°C for 16-20 hours for most bacteria).[11]

  • Determination of MIC: a. Following incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[11][12] b. For more objective measurement, a viability indicator like resazurin can be added, or optical density can be measured using a microplate reader.[13]

Protocol 2: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol evaluates the compound's toxicity against a mammalian cell line, providing an initial assessment of its therapeutic window.

Causality: It is imperative to determine if a compound's antimicrobial activity is selective. A compound that kills microbes but is also highly toxic to human cells has limited therapeutic potential. The MTT assay is a standard, reliable colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability and proliferation.[11][14][15]

Caption: Workflow for the MTT Cytotoxicity Assay.

Detailed Steps:

  • Cell Seeding and Adhesion: a. Seed a mammalian cell line (e.g., HEK293, Vero, or a relevant cancer cell line) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells per well).[16] b. Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow the cells to attach to the plate surface.[16]

  • Compound Exposure: a. Prepare serial dilutions of the test compounds in the appropriate cell culture medium. b. Carefully remove the old medium from the wells and replace it with the medium containing the various compound concentrations. c. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used for the test compound) and a positive control (a known cytotoxic agent).

  • MTT Assay and Measurement: a. After the desired exposure time (e.g., 24 or 48 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[11] b. Incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[11][15] c. Add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals. d. Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm. Cell viability is directly proportional to the absorbance.

  • Data Analysis: a. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. b. Plot the viability percentage against the compound concentration to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability).

Conclusion and Future Perspectives

Imidazo[4,5-c]pyridine derivatives stand out as a versatile and potent class of antimicrobial agents. Their accessible synthesis, coupled with multiple potential mechanisms of action against critical microbial targets, underscores their significant therapeutic potential. The protocols detailed herein provide a standardized framework for the rigorous evaluation of novel analogues.

Future work should focus on optimizing the lead compounds identified through these screening funnels. This includes refining the SAR to enhance potency and selectivity, conducting advanced mechanistic studies to confirm the molecular targets, and progressing the most promising candidates to in vivo models of infection. Through such a systematic and scientifically grounded approach, the imidazo[4,5-c]pyridine scaffold can be effectively leveraged in the critical fight against infectious diseases.

References

Application Notes and Protocols for In Vitro Evaluation of Imidazo[4,5-c]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[4,5-c]pyridine Scaffold in Drug Discovery

The imidazo[4,5-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, largely owing to its structural and electronic resemblance to natural purines.[1][2] This bioisosteric relationship allows these compounds to readily interact with a wide array of biological macromolecules that recognize purine motifs, including enzymes, receptors, and nucleic acids.[3][4] Consequently, derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for therapeutic development across multiple disease areas.

Key biological targets and activities associated with imidazo[4,5-c]pyridine compounds include:

  • Kinase Inhibition: A predominant area of investigation, with compounds targeting Cyclin-Dependent Kinases (CDKs), Aurora kinases, DNA-dependent protein kinase (DNA-PK), Src family kinases (SFKs), and FMS-like tyrosine kinase 3 (FLT3).[1][5][6][7]

  • Receptor Modulation: Acting as modulators for targets such as GABA-A receptors.[1][3]

  • Enzyme Inhibition: Demonstrating inhibitory activity against enzymes like Poly(ADP-ribose) polymerase (PARP).[1]

  • Immune Modulation: Functioning as agonists or antagonists of Toll-like receptors (TLRs).[8][9]

  • Broad Bioactivity: Exhibiting anticancer, antiviral, and antimicrobial properties.[2][10][11]

This guide provides a series of detailed in vitro assay protocols designed to comprehensively profile the activity of novel imidazo[4,5-c]pyridine compounds. The methodologies are structured to progress from primary biochemical screening to more complex cell-based functional assessments, enabling researchers to elucidate mechanisms of action and build a robust data package for drug development.

Section 1: Primary Biochemical Assays for Direct Target Engagement

The initial step in characterizing a compound library is to determine if the molecules directly interact with their intended purified biological target, free from the complexities of a cellular environment. For imidazo[4,5-c]pyridines, which are frequently designed as kinase inhibitors, a direct biochemical kinase assay is the gold standard for primary screening.

Protocol 1.1: In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a powerful, homogeneous (no-wash) method for measuring kinase activity and are highly amenable to high-throughput screening (HTS).[12] The LanthaScreen™ technology uses a terbium-labeled antibody that recognizes a phosphorylated substrate, which, when in proximity to a fluorescein-labeled substrate, results in a FRET signal upon excitation. Kinase inhibition is measured by a decrease in this signal.

Causality and Experimental Rationale: This assay directly quantifies the catalytic activity of the kinase by measuring the phosphorylation of a specific substrate. By introducing the imidazo[4,5-c]pyridine compound, we can determine its ability to inhibit this phosphorylation event. The use of ATP at its Km concentration is critical for obtaining comparable IC50 values, especially for ATP-competitive inhibitors.[13]

Experimental Workflow for TR-FRET Kinase Assay

G cluster_prep Reagent Preparation cluster_assay Assay Plate Setup (384-well) cluster_detection Detection cluster_analysis Data Analysis prep_kinase Prepare Kinase Solution add_kinase Add Kinase Solution prep_kinase->add_kinase prep_substrate Prepare Substrate/ATP Mix add_substrate Add Substrate/ATP Mix to Initiate prep_substrate->add_substrate prep_compound Prepare Compound Dilution Series add_compound Add Compound Dilutions prep_compound->add_compound add_compound->add_kinase incubate_1 Incubate (Pre-incubation) add_kinase->incubate_1 incubate_1->add_substrate incubate_2 Incubate (Kinase Reaction) add_substrate->incubate_2 add_stop Add EDTA Stop Solution incubate_2->add_stop add_detection Add Tb-Antibody Detection Mix add_stop->add_detection incubate_3 Incubate (Signal Development) add_detection->incubate_3 read_plate Read TR-FRET Signal incubate_3->read_plate calc_ratio Calculate Emission Ratio read_plate->calc_ratio plot_curve Plot Dose-Response Curve calc_ratio->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for a TR-FRET based kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution series of the imidazo[4,5-c]pyridine test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution curve.

  • Assay Plate Preparation: Using a low-volume 384-well plate, add 2.5 µL of each compound dilution. Include controls for no inhibition (DMSO vehicle only) and background (no kinase).

  • Kinase Addition: Prepare the kinase of interest in the appropriate kinase buffer. Add 5 µL of the kinase solution to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This step allows the compound to bind to the kinase before the reaction starts.

  • Reaction Initiation: Prepare a solution containing the fluorescein-labeled substrate and ATP (at the predetermined Km concentration). Add 2.5 µL of this mixture to each well to start the kinase reaction.

  • Kinase Reaction Incubation: Mix the plate and incubate for the desired reaction time (e.g., 60-90 minutes) at room temperature. The plate should be protected from light.

  • Reaction Termination: Prepare a "Stop and Detect" solution containing a TR-FRET buffer, EDTA (to chelate Mg2+ and stop the kinase reaction), and the terbium-labeled phosphospecific antibody. Add 10 µL of this solution to each well.

  • Signal Development: Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the terbium (~495 nm) and fluorescein (~520 nm) wavelengths.

  • Data Analysis:

    • Calculate the ratio of the acceptor (520 nm) to donor (495 nm) emission.

    • Normalize the data using the high (DMSO) and low (no kinase) controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Typical Value/Condition Rationale
Final Compound Conc. 1 nM - 30 µMCovers a wide range to determine potency.
Final ATP Conc. Equal to Km of the kinaseStandardizes conditions for comparing ATP-competitive inhibitors.[13]
Final Kinase Conc. 0.1 - 5 nMDependent on enzyme activity; should yield a robust signal window.
Final Substrate Conc. 100 nM - 1 µMSufficient to be at or below its Km for the kinase.
Reaction Time 60 - 120 minutesShould be within the linear range of the kinase reaction.

Section 2: Cellular Assays for Functional Activity and Cytotoxicity

While biochemical assays confirm direct target engagement, they do not guarantee activity in a cellular context. Cell-based assays are crucial for verifying that a compound can cross the cell membrane, engage its target in the complex intracellular environment, and produce a desired biological effect.[14]

Protocol 2.1: Cellular Phosphorylation Assay (Western Blot)

This protocol determines if the test compound inhibits the target kinase inside intact cells by measuring the phosphorylation status of a known downstream substrate.

Causality and Experimental Rationale: A functional kinase inhibitor should decrease the phosphorylation of its substrates within the cell. Western blotting provides a semi-quantitative readout of this on-target effect. A decrease in the phosphorylated substrate signal, without a corresponding decrease in the total protein level of that substrate, indicates specific inhibition of the upstream kinase.

Signaling Pathway Example: CDK Inhibition

G CDK CDK Substrate Substrate (e.g., Rb) CDK->Substrate Phosphorylates pSubstrate Phospho-Substrate (p-Rb) Substrate->pSubstrate Progression Cell Cycle Progression pSubstrate->Progression Inhibitor Imidazo[4,5-c]pyridine Inhibitor Inhibitor->CDK Inhibits

Caption: Inhibition of a CDK by an imidazo[4,5-c]pyridine compound.

Step-by-Step Protocol:

  • Cell Culture and Plating: Culture a relevant cancer cell line (e.g., HCT116 for CDK9 inhibitors[15]) to ~70-80% confluency. Seed cells into 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the imidazo[4,5-c]pyridine compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS. Add lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil for 5 minutes to denature the proteins.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the kinase substrate.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a chemiluminescence imager.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against the total (non-phosphorylated) substrate protein and a loading control like GAPDH or β-actin.

Protocol 2.2: Cell Viability and Cytotoxicity Assays

These assays are fundamental for evaluating the overall effect of a compound on cellular health.[16] It is crucial to distinguish between assays that measure metabolic activity (viability) and those that measure membrane integrity (cytotoxicity). The Resazurin (AlamarBlue) assay is a common, fluorescence-based viability assay.

Causality and Experimental Rationale: Resazurin, a blue, non-fluorescent dye, is reduced by metabolically active cells to the pink, highly fluorescent resorufin. A decrease in fluorescence indicates a reduction in metabolic activity, which can be due to either cell death (cytotoxicity) or an inhibition of cell division (cytostatic effects).[17] Combining this assay with a direct cytotoxicity assay (like an LDH release assay) can help differentiate these outcomes.

Decision Tree for Interpreting Viability/Cytotoxicity Data

G start Compound Treatment viability Measure Viability (e.g., Resazurin Assay) start->viability cytotoxicity Measure Cytotoxicity (e.g., LDH Assay) viability->cytotoxicity Decrease no_effect Result: No Effect viability->no_effect No Change cytostatic Result: Primarily Cytostatic cytotoxicity->cytostatic No Change/ Slight Increase cytotoxic Result: Primarily Cytotoxic cytotoxicity->cytotoxic Significant Increase mixed Result: Mixed Cytostatic/ Cytotoxic Effect

Caption: Decision-making based on combined viability and cytotoxicity data.

Step-by-Step Protocol (Resazurin Assay):

  • Cell Plating: Seed cells in a 96-well clear-bottom black plate at an optimized density and allow them to adhere overnight.[17]

  • Compound Treatment: Add serial dilutions of the imidazo[4,5-c]pyridine compounds to the wells. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine). Incubate for a desired period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Prepare a 10X Resazurin solution in sterile PBS. Add this solution to each well to a final 1X concentration.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal time depends on the cell line's metabolic rate.

  • Data Acquisition: Measure the fluorescence on a plate reader with an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis: Normalize the fluorescence readings to the vehicle control wells and plot the percent viability against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Section 3: Assays for Other Target Classes

Protocol 3.1: Competitive Radioligand Receptor Binding Assay

This assay measures the ability of a test compound to displace a known radioactively labeled ligand ("radioligand") from its receptor. It is the definitive method for determining a compound's binding affinity (Ki).[18][19]

Causality and Experimental Rationale: The assay operates on the principle of competition. A fixed concentration of high-affinity radioligand is incubated with a receptor preparation (e.g., cell membranes). In the presence of an unlabeled competing compound (the imidazo[4,5-c]pyridine), the amount of radioligand bound to the receptor will decrease in a concentration-dependent manner. This displacement is used to calculate the affinity of the test compound for the receptor.[20]

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the target receptor.

  • Assay Setup: In a 96-well plate, combine the following in binding buffer:

    • The test imidazo[4,5-c]pyridine compound at various concentrations.

    • A fixed concentration of the appropriate radioligand (typically at or below its Kd value).

    • The membrane preparation (a specific amount of total protein).

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand while unbound radioligand passes through.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine non-specific binding (NSB) from wells containing a high concentration of a known unlabeled ligand.

    • Subtract NSB from all other readings to get specific binding.

    • Plot the percent specific binding against the log of the test compound concentration to determine the IC50.

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]

Protocol 3.2: Toll-Like Receptor (TLR) Functional Assay

This assay assesses the ability of imidazo[4,5-c]pyridine compounds to either activate TLR signaling directly (agonism) or inhibit ligand-induced signaling (antagonism). A common readout is the production of pro-inflammatory cytokines like TNF-α or IL-6 from immune cells.[22][23]

Causality and Experimental Rationale: TLRs are pattern recognition receptors that, upon ligand binding, initiate a signaling cascade leading to the activation of transcription factors like NF-κB and the subsequent production of cytokines.[9] This assay uses primary human peripheral blood mononuclear cells (PBMCs) as a physiologically relevant system to measure this functional outcome.

Step-by-Step Protocol:

  • PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Resuspend PBMCs in complete RPMI medium and plate them in a 96-well cell culture plate.

  • Compound Treatment:

    • For Agonist Testing: Add serial dilutions of the imidazo[4,5-c]pyridine compounds directly to the cells.

    • For Antagonist Testing: Pre-incubate the cells with serial dilutions of the test compounds for 30-60 minutes. Then, add a specific TLR ligand (e.g., LPS for TLR4, R848 for TLR7/8) at a concentration that elicits a submaximal response (EC80).

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.[22]

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α or IL-6 in the supernatant using a standard ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Agonist: Plot the cytokine concentration against the log of the compound concentration to determine the EC50 (concentration for 50% maximal effect).

    • Antagonist: Plot the percent inhibition of ligand-induced cytokine production against the log of the compound concentration to determine the IC50.

References

Application Notes and Protocols for the Synthesis, Alkylation, and Functionalization of the Imidazo[4,5-c]pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Privileged Scaffold of Imidazo[4,5-c]pyridine

The imidazo[4,5-c]pyridine scaffold, an isomer of purine, represents a "privileged structure" in medicinal chemistry. Its structural analogy to endogenous purines allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2][3] Derivatives of this heterocyclic system have shown promise as anticancer, antiviral, anti-inflammatory, and antimicrobial agents, making the development of robust synthetic routes to this core and its analogs a critical endeavor in drug discovery.[1][4][5][6]

This comprehensive guide provides detailed application notes and protocols for the synthesis, alkylation, and functionalization of the imidazo[4,5-c]pyridine core. The methodologies described herein are curated to provide researchers, scientists, and drug development professionals with a practical and scientifically grounded resource for the construction and derivatization of this important pharmacophore.

I. Synthesis of the Imidazo[4,5-c]pyridine Core

The construction of the imidazo[4,5-c]pyridine ring system is typically achieved through the cyclization of a suitably substituted diaminopyridine precursor. A common and effective strategy involves the reaction of 3,4-diaminopyridine with a one-carbon synthon, such as an aldehyde or formic acid.

Protocol 1: Synthesis of 2-Substituted-5H-imidazo[4,5-c]pyridines via Condensation with Aldehydes

This protocol outlines the synthesis of 2-substituted-5H-imidazo[4,5-c]pyridines from 3,4-diaminopyridine and various benzaldehydes. The use of a sodium metabisulfite adduct of the aldehyde facilitates the reaction.[7]

Materials:

  • 3,4-Diaminopyridine

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Sodium Metabisulfite (Na₂S₂O₅)

  • Dimethylformamide (DMF)

  • Ethanol

  • Deionized Water

Procedure:

  • Preparation of the Aldehyde Adduct: In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) in ethanol. Add a solution of sodium metabisulfite (1.1 eq) in water and stir the mixture at room temperature for 1-2 hours. The formation of a white precipitate indicates the formation of the bisulfite adduct. Filter the precipitate, wash with cold ethanol, and dry under vacuum.

  • Cyclocondensation Reaction: In a separate round-bottom flask equipped with a reflux condenser, suspend 3,4-diaminopyridine (1.0 eq) and the prepared aldehyde-bisulfite adduct (1.0 eq) in DMF.

  • Heating and Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The resulting precipitate is the crude 2-substituted-5H-imidazo[4,5-c]pyridine.

  • Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the purified product.

Causality of Experimental Choices:

  • The formation of the bisulfite adduct of the aldehyde enhances its stability and facilitates a more controlled reaction with the diaminopyridine.

  • DMF is a polar aprotic solvent that is well-suited for this condensation reaction, as it can dissolve the reactants and withstand the high temperatures required for cyclization.

II. N-Alkylation of the Imidazo[4,5-c]pyridine Core: A Study in Regioselectivity

Alkylation of the imidazo[4,5-c]pyridine core can occur at multiple nitrogen atoms, leading to a mixture of regioisomers. The pyridine nitrogen (N5) and the imidazole nitrogens (N1 and N3) are all potential sites for alkylation. However, experimental evidence suggests that under basic conditions, alkylation predominantly occurs at the N5 position of the pyridine ring.[7][8][9]

G cluster_0 N-Alkylation of Imidazo[4,5-c]pyridine Core Imidazo[4,5-c]pyridine AlkylHalide R-X (e.g., Benzyl Bromide) Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., DMF) N5_Product N5-Alkylated Product (Major) Other_Isomers Other Isomers (Minor)

Protocol 2: Regioselective N5-Alkylation

This protocol describes the preferential N5-alkylation of a 2-substituted-5H-imidazo[4,5-c]pyridine using an alkyl halide in the presence of a base.[7][8]

Materials:

  • 2-Substituted-5H-imidazo[4,5-c]pyridine

  • Alkyl Halide (e.g., 4-chlorobenzyl bromide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Reaction Setup: To a solution of the 2-substituted-5H-imidazo[4,5-c]pyridine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Addition of Alkylating Agent: Stir the suspension at room temperature and add the alkyl halide (1.1 eq) dropwise.

  • Reaction Progression: Continue stirring at room temperature and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into ice-cold water.

  • Extraction and Purification: Collect the resulting precipitate by filtration. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N5-alkylated regioisomer.

Structural Confirmation: The regiochemistry of the alkylation can be unequivocally determined using 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation).[7][8] In the NOESY spectrum of the N5-alkylated product, a correlation will be observed between the benzylic protons of the newly introduced alkyl group and the H-4 and H-6 protons of the pyridine ring.[8]

ReactantAlkylating AgentProductRegioselectivityReference
2-Phenyl-5H-imidazo[4,5-c]pyridine4-Chlorobenzyl bromide5-(4-Chlorobenzyl)-2-phenyl-5H-imidazo[4,5-c]pyridinePredominantly N5[7]
2-(4-Fluorophenoxy)phenyl-5H-imidazo[4,5-c]pyridine4-Methoxybenzyl chloride2-(4-Fluorophenoxy)phenyl-5-(4-methoxybenzyl)-5H-imidazo[4,5-c]pyridineMainly N5[8]

III. Functionalization of the Imidazo[4,5-c]pyridine Core

Further diversification of the imidazo[4,5-c]pyridine scaffold can be achieved through various functionalization reactions, including halogenation and palladium-catalyzed cross-coupling reactions. These transformations allow for the introduction of a wide range of substituents, enabling extensive structure-activity relationship (SAR) studies.

A. Halogenation

Halogenation of the imidazo[4,5-c]pyridine core provides valuable intermediates for subsequent cross-coupling reactions. The position of halogenation can be influenced by the reaction conditions and the substituents already present on the ring system.

G Start Imidazo[4,5-c]pyridine Derivative Halogenation Halogenation (e.g., NBS, NCS) Start->Halogenation Halogenated_Intermediate Halogenated Imidazo[4,5-c]pyridine Halogenation->Halogenated_Intermediate Cross_Coupling Pd-Catalyzed Cross-Coupling Halogenated_Intermediate->Cross_Coupling Functionalized_Product Further Functionalized Product Cross_Coupling->Functionalized_Product

Protocol 3: Bromination of the Imidazo[4,5-c]pyridine Core

This protocol describes a general procedure for the bromination of an imidazo[4,5-c]pyridine derivative using N-bromosuccinimide (NBS).

Materials:

  • Imidazo[4,5-c]pyridine derivative

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve the imidazo[4,5-c]pyridine derivative (1.0 eq) in the chosen solvent (ACN or DCM) in a round-bottom flask protected from light.

  • Addition of Brominating Agent: Add NBS (1.0-1.2 eq) portion-wise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

B. Palladium-Catalyzed Cross-Coupling Reactions

Halogenated imidazo[4,5-c]pyridines are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the formation of carbon-carbon bonds.

Protocol 4: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of a bromo-imidazo[4,5-c]pyridine with a boronic acid.

Materials:

  • Bromo-imidazo[4,5-c]pyridine derivative

  • Aryl or Heteroaryl Boronic Acid

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent System (e.g., Dioxane/Water, Toluene/Ethanol/Water)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the bromo-imidazo[4,5-c]pyridine (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (0.05-0.10 eq), and the base (2.0-3.0 eq).

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system to the flask.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel.

Reaction TypeSubstrateReagentsProductReference
Suzuki-Miyaura6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridinePhenylboronic acid, Pd(PPh₃)₄, Na₂CO₃2,6-Diphenyl-1H-imidazo[4,5-b]pyridine[10]
Suzuki-Miyaura2-Halo-3-alkyl imidazo[4,5-b]pyridinesArylboronic acids, (A-taphos)₂PdCl₂3-Substituted 2-aryl/heteroaryl imidazo[4,5-b]pyridines[3]

IV. Conclusion and Future Perspectives

The synthetic methodologies detailed in these application notes provide a robust foundation for the exploration of the chemical space around the imidazo[4,5-c]pyridine core. The ability to predictably synthesize, alkylate, and functionalize this scaffold is paramount for the development of novel therapeutic agents. Future work in this area will likely focus on the development of more efficient and environmentally benign synthetic methods, such as C-H activation strategies, to further streamline the derivatization of this privileged heterocyclic system.[11][12]

V. References

  • Bencze, J., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. --INVALID-LINK--

  • Gomha, S. M., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. --INVALID-LINK--

  • Ali, M. A., et al. (2013). Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. Bioorganic & Medicinal Chemistry Letters. --INVALID-LINK--

  • Kandeel, M., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. --INVALID-LINK--

  • Madaiah, M., et al. (2016). Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. New Journal of Chemistry. --INVALID-LINK--

  • Goker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Medicinal Chemistry Research. --INVALID-LINK--

  • El-Sayed, W. A., et al. (2020). Synthesis of functionalized imidazo[4,5-c]pyridine. ResearchGate. --INVALID-LINK--

  • Wang, C., et al. (2023). Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. Organic & Biomolecular Chemistry. --INVALID-LINK--

  • Goker, H., et al. (2005). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. --INVALID-LINK--

  • Altan, H. E., et al. (2020). Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR. International Journal of Psychosocial Rehabilitation. --INVALID-LINK--

  • Temple, C., et al. (1982). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry. --INVALID-LINK--

  • Rao, Y. S., et al. (2024). Representative examples of C−H functionalizations of Imidazopyridines. ResearchGate. --INVALID-LINK--

  • Kos, J., et al. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules. --INVALID-LINK--

References

Greener Routes to a Privileged Scaffold: Application Notes and Protocols for the Sustainable Synthesis of Imidazopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Imidazopyridines are a cornerstone of medicinal chemistry, forming the structural core of numerous blockbuster drugs like Zolpidem and Alpidem.[1] However, classical synthetic routes often rely on harsh conditions, hazardous reagents, and lengthy reaction times, posing significant environmental and economic challenges. This comprehensive guide details field-proven, green chemistry approaches to the synthesis of imidazopyridines, designed for researchers, scientists, and drug development professionals. We will explore a range of sustainable methodologies, including microwave-assisted synthesis, ultrasound-promoted reactions, and multicomponent strategies, all aimed at enhancing efficiency, minimizing waste, and improving the overall environmental footprint of imidazopyridine production. Each section provides not only detailed, step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Imperative for Green Imidazopyridine Synthesis

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in drug discovery, renowned for its diverse pharmacological activities, including anxiolytic, hypnotic, antiviral, and anticancer properties.[2][3] Traditional synthesis, often a variation of the Tschitschibabin reaction, typically involves the condensation of a 2-aminopyridine with an α-haloketone.[4] While effective, these methods frequently suffer from drawbacks such as high temperatures, extended reaction times, and the use of toxic solvents, which are inconsistent with the principles of green chemistry.

The development of sustainable synthetic protocols is not merely an academic exercise but a critical necessity for the pharmaceutical industry. Green chemistry approaches offer tangible benefits, including:

  • Reduced Energy Consumption: Utilization of alternative energy sources like microwave and ultrasound dramatically shortens reaction times from hours to minutes.[1][5]

  • Improved Atom Economy: Multicomponent reactions (MCRs) construct complex molecules from simple starting materials in a single step, minimizing waste.[6][7]

  • Use of Benign Solvents: Replacing hazardous solvents with water, ethanol, or polyethylene glycol (PEG) reduces environmental impact.[8][9]

  • Enhanced Safety: Avoiding hazardous reagents and harsh conditions leads to safer laboratory practices.

This guide will provide detailed protocols for several of the most effective and accessible green methodologies for synthesizing this vital heterocyclic system.

Microwave-Assisted Organic Synthesis (MAOS): Accelerating Reactions with Focused Heating

Microwave-assisted organic synthesis has emerged as a transformative technology in chemical synthesis.[10] Unlike conventional heating, which relies on slow thermal conduction, microwave irradiation directly and uniformly heats the reactants and solvent, leading to a rapid increase in reaction rates.[1] This often results in higher yields, improved product purity, and a significant reduction in energy consumption.[1][5]

Causality Behind MAOS Efficacy:

The efficiency of microwave heating stems from the interaction of the electromagnetic field with polar molecules in the reaction mixture. This induces rapid molecular rotation, generating heat volumetrically and homogeneously. This avoids the localized overheating often seen with oil baths, which can lead to side product formation. The result is a cleaner, faster, and more energy-efficient transformation.

Protocol 2.1: Two-Component Synthesis of 2-Aryl-Imidazo[1,2-a]pyridines

This protocol describes the rapid synthesis of 2-aryl-imidazo[1,2-a]pyridines from a substituted 2-aminopyridine and a phenacyl bromide using microwave irradiation.

Materials:

  • Substituted 2-aminopyridine (1.0 mmol)

  • Substituted phenacyl bromide (1.0 mmol)

  • Ethanol (3 mL)

  • 10 mL microwave synthesis vial with a magnetic stirrer bar

  • CEM Discover SP Microwave Synthesizer (or equivalent)

  • Filtration apparatus

  • Cold ethanol for washing

Procedure:

  • To a 10 mL microwave synthesis vial, add the substituted 2-aminopyridine (1.0 mmol), the substituted phenacyl bromide (1.0 mmol), and a magnetic stirrer bar.

  • Add 3 mL of ethanol to the vial.

  • Seal the vial securely with a cap.

  • Place the vial into the cavity of the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 100°C for 5-15 minutes with stirring.

  • Upon completion, allow the vial to cool to room temperature.

  • The resulting precipitate is collected by filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any residual impurities.

  • Dry the product under vacuum.

Data Presentation:

Entry2-AminopyridinePhenacyl BromideTime (min)Yield (%)
12-AminopyridinePhenacyl bromide1092
22-Amino-5-methylpyridine4'-Bromophenacyl bromide1588
32-Amino-4-chloropyridine4'-Methoxyphenacyl bromide1295

Table 1: Representative yields for microwave-assisted two-component synthesis.

Protocol 2.2: Three-Component Groebke-Blackburn-Bienaymé (GBB) Reaction

This protocol outlines a microwave-assisted, one-pot, three-component synthesis of 3-amino-imidazo[1,2-a]pyridines, a powerful demonstration of MCRs.[1][6]

Materials:

  • 2-Aminopyridine derivative (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Isocyanide (1.0 mmol)

  • Scandium(III) triflate (10 mol%)

  • Methanol (4 mL)

  • 10 mL microwave synthesis vial with a magnetic stirrer bar

  • CEM Discover SP Microwave Synthesizer (or equivalent)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a 10 mL microwave synthesis vial, combine the 2-aminopyridine derivative (1.0 mmol), the aldehyde (1.0 mmol), the isocyanide (1.0 mmol), and scandium(III) triflate (10 mol%).

  • Add 4 mL of methanol and a magnetic stirrer bar.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 80°C for 10-20 minutes.

  • After cooling, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting residue is then purified by column chromatography on silica gel to afford the desired 3-amino-imidazo[1,2-a]pyridine.

Visualization:

GBB_Reaction cluster_reactants Reactants cluster_conditions Conditions 2-Aminopyridine 2-Aminopyridine Product 3-Amino-Imidazo[1,2-a]pyridine 2-Aminopyridine->Product Aldehyde Aldehyde Aldehyde->Product Isocyanide Isocyanide Isocyanide->Product Catalyst Sc(OTf)3 Catalyst->Product Microwave Microwave 80°C, 10-20 min Microwave->Product

Caption: Workflow for the GBB three-component synthesis.

Ultrasound-Assisted Synthesis: Harnessing Acoustic Cavitation

Ultrasound irradiation provides another energy-efficient alternative to conventional heating.[11] The chemical effects of ultrasound arise from acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates intense localized heating and high pressures, which can dramatically accelerate reaction rates.[12][13] This method is particularly advantageous for its mild conditions and compatibility with green solvents like polyethylene glycol (PEG) and water.[2][14]

Causality Behind Sonochemistry's Power:

The extreme conditions created during cavitation bubble collapse create micro-environments with temperatures of ~5000 K and pressures of ~1000 atm. This energy input promotes the formation of reactive intermediates and increases mass transfer, thereby accelerating the reaction without raising the bulk temperature of the mixture significantly.

Protocol 3.1: Ultrasound-Assisted Synthesis in a Green Solvent

This protocol details a simple and rapid method for synthesizing imidazo[1,2-a]pyridines from 2-aminopyridine and 2-bromoacetophenone derivatives under ultrasonic irradiation using PEG-400 as a benign solvent.[2][15]

Materials:

  • 2-Aminopyridine (1.0 mmol)

  • 2-Bromoacetophenone derivative (1.0 mmol)

  • Polyethylene glycol 400 (PEG-400) (2 mL)

  • Reaction vessel suitable for sonication

  • Ultrasonic bath or probe sonicator (e.g., 40 kHz)

  • Water

  • Filtration apparatus

Procedure:

  • In a reaction vessel, combine 2-aminopyridine (1.0 mmol), the 2-bromoacetophenone derivative (1.0 mmol), and PEG-400 (2 mL).

  • Place the vessel in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at room temperature for 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add water to the reaction mixture to precipitate the product.

  • Collect the solid product by filtration.

  • Wash the product with water to remove the PEG-400.

  • Dry the purified imidazo[1,2-a]pyridine.

Data Presentation:

Entry2-Bromoacetophenone DerivativeTime (min)Yield (%)
12-Bromoacetophenone3094
22-Bromo-4'-chloroacetophenone4592
32-Bromo-4'-nitroacetophenone6088

Table 2: Representative yields for ultrasound-assisted synthesis in PEG-400.[2][15]

Visualization:

Ultrasound_Workflow Start Combine Reactants (2-Aminopyridine, Bromoacetophenone) in PEG-400 Sonication Ultrasonic Irradiation (40 kHz, 30-60 min) Start->Sonication Precipitation Add Water to Precipitate Product Sonication->Precipitation Filtration Filter and Wash with Water Precipitation->Filtration Product Purified Imidazo[1,2-a]pyridine Filtration->Product

Caption: Experimental workflow for ultrasound-assisted synthesis.

Synthesis in Aqueous Micellar Media: A Truly "Green" Approach

Performing organic reactions in water is a primary goal of green chemistry. However, the poor solubility of many organic substrates in water presents a major hurdle. Aqueous micellar catalysis overcomes this by using surfactants, such as sodium dodecyl sulfate (SDS), to create hydrophobic microreactors (micelles) within the bulk aqueous phase. This approach not only uses water as a solvent but can also enhance reaction rates.

Causality Behind Micellar Catalysis:

Surfactant molecules self-assemble into micelles above a certain concentration, creating a nonpolar core that can solubilize organic reactants, effectively increasing their local concentration. This proximity effect, combined with the catalytic activity of catalysts that may also be partitioned into the micelle, accelerates the reaction.

Protocol 4.1: Copper-Catalyzed A³-Coupling in Water

This protocol describes an efficient and environmentally sustainable synthesis of imidazo[1,2-a]pyridines via a domino A³-coupling reaction catalyzed by a Cu(II)–ascorbate system in an aqueous SDS solution.[8]

Materials:

  • 2-Aminopyridine derivative (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Alkyne derivative (1.2 mmol)

  • Sodium dodecyl sulfate (SDS) (10 mol %)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (10 mol %)

  • Sodium ascorbate (20 mol %)

  • Water (2 mL)

  • 10 mL round-bottom flask with a magnetic stirrer

Procedure:

  • In a 10 mL round-bottom flask, dissolve SDS (10 mol %) in 2 mL of water and stir vigorously for 5 minutes to form a micellar solution.

  • To this solution, add the 2-aminopyridine derivative (1.0 mmol), the aldehyde (1.0 mmol), CuSO₄·5H₂O (10 mol %), and sodium ascorbate (20 mol %).

  • Finally, add the alkyne derivative (1.2 mmol) to the reaction mixture.

  • Stir the reaction mixture at 50 °C for 6–16 hours, monitoring progress by TLC.

  • After the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

  • The aqueous layer containing the surfactant can potentially be reused.[8]

  • Dry the organic layer, concentrate it, and purify the product by column chromatography.

Mechanism Insight:

The reaction is catalyzed by a dynamic Cu(II)/Cu(I) system, generated in situ by the reduction of CuSO₄ with sodium ascorbate. This system facilitates a facile 5-exo-dig cycloisomerization of the alkyne with the condensation product of the 2-aminopyridine and aldehyde.[8]

Visualization:

Micellar_Catalysis cluster_water Aqueous Phase (Water) cluster_micelle SDS Micelle (Hydrophobic Core) Reactants Aminopyridine + Aldehyde + Alkyne Catalyst Cu(I)/Cu(II) Reactants->Catalyst A³-Coupling Product Imidazopyridine Catalyst->Product Cycloisomerization

Caption: Conceptual model of micellar catalysis for A³-coupling.

Conclusion and Future Outlook

The protocols detailed in this guide demonstrate that the synthesis of imidazopyridines can be achieved through methods that are not only efficient and high-yielding but also significantly more sustainable than traditional approaches. By embracing technologies like microwave and ultrasound irradiation, and innovative strategies such as multicomponent reactions and aqueous micellar catalysis, chemists can dramatically reduce the environmental impact of producing these vital pharmaceutical scaffolds. The ongoing development of novel heterogeneous catalysts, biocatalysis, and flow chemistry processes promises to further advance the green synthesis of imidazopyridines, aligning the goals of drug discovery with the principles of environmental stewardship.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your reaction yields and overcome common challenges.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. Its structural resemblance to purines makes it a valuable building block in medicinal chemistry for the development of kinase inhibitors, anti-viral agents, and other therapeutics.[1][2] However, its synthesis can be challenging, often leading to low yields, the formation of hard-to-separate regioisomers, and other impurities. This guide provides a systematic approach to troubleshooting and optimizing your synthetic route.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the imidazo[4,5-c]pyridine core?

A1: The most prevalent methods for synthesizing the imidazo[4,5-c]pyridine scaffold involve the cyclocondensation of a substituted 3,4-diaminopyridine with a one-carbon source.[1] Common one-carbon sources include formic acid, triethyl orthoformate, or aldehydes.[1][3] Another powerful method is the solid-phase synthesis starting from a di-substituted pyridine, such as 2,4-dichloro-3-nitropyridine, which allows for the sequential introduction of substituents.[2]

Q2: I am observing a mixture of products and suspect regioisomer formation. How can I confirm this and what is the underlying cause?

A2: Regioisomer formation is a frequent challenge in the synthesis of N-alkylated imidazopyridines. When alkylating an imidazo[4,5-c]pyridine, the alkyl group can attach to different nitrogen atoms in the imidazole ring, leading to a mixture of N1 and N3 isomers.[4][5] The ratio of these isomers is influenced by steric and electronic factors of the substituents on the pyridine ring.

To confirm the presence of regioisomers, high-resolution NMR techniques are indispensable. Specifically, 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) experiments can establish the connectivity between the methyl group and the protons on the pyridine ring, allowing for unambiguous structural assignment.[6]

Q3: What are the key parameters to consider for optimizing the yield of the cyclization step?

A3: The cyclization of the diaminopyridine precursor is a critical step that dictates the overall yield. Key parameters to optimize include:

  • Temperature: While some reactions proceed at room temperature, others require heating to drive the reaction to completion. However, excessive heat can lead to degradation. A systematic temperature screen is recommended.

  • Catalyst: Both Brønsted and Lewis acids can catalyze the cyclization. Experimenting with different acid catalysts and loadings can significantly impact the reaction rate and yield.[7]

  • Solvent: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction kinetics. Protic solvents like ethanol or acetic acid are commonly used, but aprotic solvents like DMF or DMSO should also be considered.

  • Reaction Time: Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time and to avoid the formation of degradation byproducts.

Q4: I am struggling with the chlorination of the imidazo[4,5-c]pyridine core. What are some effective chlorinating agents and conditions?

A4: Chlorination of the electron-rich imidazo[4,5-c]pyridine ring requires careful selection of the chlorinating agent to avoid over-chlorination or side reactions. Common chlorinating agents for such heterocyclic systems include N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and phosphorus oxychloride (POCl₃).[8] The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or chloroform (CHCl₃). Temperature control is critical, as these reactions can be exothermic. For substrates that are difficult to chlorinate, harsher conditions using reagents like chlorine gas in acetic acid have been reported for similar scaffolds, but this should be approached with caution due to safety concerns.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound.

Issue 1: Low Overall Yield

A low overall yield can be attributed to several factors throughout the synthetic sequence. A systematic approach to identify the bottleneck is crucial.

Possible CauseSuggested Solution
Incomplete Cyclization Monitor the reaction closely by TLC or LC-MS. Consider increasing the reaction temperature or time. Experiment with different acid catalysts (e.g., p-toluenesulfonic acid, acetic acid) to facilitate the cyclization.[7]
Suboptimal Chlorination Screen different chlorinating agents (NCS, SO₂Cl₂, POCl₃). Optimize the stoichiometry of the chlorinating agent to avoid under- or over-chlorination. Control the reaction temperature carefully, starting at low temperatures (e.g., 0 °C) and gradually warming to room temperature.
Product Degradation The imidazopyridine core can be sensitive to strong acids or bases and prolonged heating. Minimize exposure to harsh conditions during workup and purification. Use a milder base for neutralization if necessary.
Losses during Workup and Purification Ensure complete extraction of the product from the aqueous phase by using an appropriate organic solvent and performing multiple extractions. Optimize the solvent system for column chromatography to achieve good separation with minimal product loss on the column.
Issue 2: Formation of Impurities and Byproducts

The formation of impurities can complicate purification and reduce the yield of the desired product.

Possible CauseSuggested Solution
Formation of Regioisomers during Methylation If methylation is performed on the imidazo[4,5-c]pyridine core, a mixture of N1 and N3 isomers is likely. To avoid this, consider a synthetic route that introduces the methyl group at an earlier stage, for example, by starting with an N-methylated diaminopyridine precursor.
Over-chlorination Use a stoichiometric amount of the chlorinating agent and add it portion-wise to the reaction mixture while monitoring the progress by TLC or LC-MS.
Incomplete Reaction of Starting Materials Ensure the purity of your starting materials. Impurities can inhibit the reaction. Drive the reaction to completion by adjusting the reaction time, temperature, or reagent stoichiometry.
Formation of Oxidized Byproducts If the reaction is sensitive to air, perform the synthesis under an inert atmosphere (e.g., nitrogen or argon).[7]

Experimental Protocols

The following is a generalized experimental protocol based on a plausible synthetic route. Note: This protocol should be optimized for your specific laboratory conditions and scale.

Protocol: Synthesis via Solid-Phase Methodology

This multi-step protocol is adapted from a general method for the synthesis of substituted imidazo[4,5-c]pyridines.[2]

Step 1: Arylation of a Polymer-Supported Amine

  • Swell a suitable resin (e.g., Rink amide resin) in dimethyl sulfoxide (DMSO).

  • Add a solution of 2,4-dichloro-3-nitropyridine in DMSO and N-ethyldiisopropylamine (EDIPA).

  • Stir the mixture at room temperature overnight.

  • Filter the resin and wash thoroughly with DMSO, dichloromethane (DCM), and methanol (MeOH).

Step 2: Nucleophilic Substitution of the Second Chlorine

  • To the resin from Step 1, add a solution of a secondary amine (e.g., morpholine) in DMSO.

  • Stir the mixture at room temperature overnight.

  • Filter the resin and wash as described in Step 1.

Step 3: Reduction of the Nitro Group

  • Suspend the resin from Step 2 in a biphasic mixture of DCM and water.

  • Add sodium dithionite (Na₂S₂O₄), potassium carbonate (K₂CO₃), and a phase-transfer catalyst like tetrabutylammonium hydrogensulfate (TBAHS).

  • Stir the mixture vigorously at room temperature overnight.

  • Filter the resin and wash thoroughly with water, DCM, and MeOH.

Step 4: Cyclization to Form the Imidazole Ring

  • To the resin from Step 3, add a solution of an appropriate aldehyde (e.g., formaldehyde or its equivalent) in DMSO.

  • Heat the mixture at 80 °C overnight.

  • Filter the resin and wash as described in Step 1.

Step 5: Cleavage from the Resin

  • Treat the resin from Step 4 with a cleavage cocktail (e.g., 50% trifluoroacetic acid in DCM) for 1 hour at room temperature.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by preparative HPLC to yield the desired this compound.

Data Presentation

Table 1: Troubleshooting Common Issues in Imidazopyridine Synthesis

IssuePotential CauseRecommended ActionExpected Outcome
Low YieldIncomplete reactionIncrease temperature, extend reaction time, or add a catalyst.Improved conversion to the desired product.
Product degradationUse milder reaction conditions or shorten the reaction time.Minimized formation of degradation byproducts.
Formation of RegioisomersNon-selective N-alkylationIntroduce the alkyl group at an earlier synthetic step.Formation of a single desired regioisomer.
Difficult PurificationPresence of polar impuritiesOptimize the workup procedure to remove water-soluble byproducts.A cleaner crude product that is easier to purify.
Co-eluting impuritiesScreen different solvent systems for column chromatography or consider preparative HPLC.Improved separation and isolation of the pure product.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_reaction Verify Reaction Conditions (Temp, Time, Catalyst) start->check_reaction check_reagents Assess Reagent Purity and Stoichiometry start->check_reagents check_workup Review Workup and Purification Procedures start->check_workup optimize Systematically Optimize Reaction Parameters check_reaction->optimize Conditions Suboptimal purify_reagents Purify Starting Materials check_reagents->purify_reagents Impurities Detected modify_workup Modify Extraction/ Purification Method check_workup->modify_workup Losses Identified success Improved Yield optimize->success purify_reagents->success modify_workup->success

Caption: A systematic workflow for diagnosing and resolving low yield issues.

General Synthetic Pathway for Imidazo[4,5-c]pyridines

Synthetic_Pathway diaminopyridine 3,4-Diaminopyridine Derivative cyclization Cyclocondensation diaminopyridine->cyclization one_carbon_source One-Carbon Source (e.g., Formic Acid, Aldehyde) one_carbon_source->cyclization imidazopyridine Imidazo[4,5-c]pyridine Core cyclization->imidazopyridine functionalization Further Functionalization (e.g., Chlorination, Alkylation) imidazopyridine->functionalization target_molecule Target Molecule functionalization->target_molecule

Caption: A generalized synthetic route to the imidazo[4,5-c]pyridine scaffold.

References

Technical Support Center: Purification of Chlorinated Imidazopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of chlorinated imidazopyridine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these valuable heterocyclic scaffolds. The unique physicochemical properties imparted by the chloro-substituent and the imidazopyridine core often present specific hurdles that require a nuanced approach.

This document moves beyond standard protocols to explain the underlying principles, helping you make informed decisions to resolve purification bottlenecks. We will cover common questions, troubleshoot specific experimental failures, and provide detailed workflows to enhance the purity, yield, and stability of your target compounds.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of chlorinated imidazopyridines.

Q1: What are the primary purification methods for chlorinated imidazopyridine compounds?

The most common and effective methods are column chromatography and crystallization.[1][2]

  • Column Chromatography: This is a versatile technique used to separate the target compound from impurities based on differential adsorption to a stationary phase.[3][4] Silica gel is the most common stationary phase for these compounds, but reversed-phase chromatography can also be effective, particularly for more polar analogues.[5]

  • Crystallization: This technique is excellent for achieving high purity, especially as a final polishing step.[6] The choice of solvent is critical and often requires screening. Common solvents for recrystallizing imidazopyridine derivatives include ethanol, isopropanol, ethyl acetate, and ethers.[1]

  • Acid-Base Extraction: The basic nitrogen atom in the pyridine ring allows for selective extraction. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl) to pull the basic compound into the aqueous layer as a salt. Impurities that are not basic remain in the organic layer. The aqueous layer is then basified (e.g., with NaHCO₃ or NaOH) to regenerate the free base, which is then extracted back into an organic solvent. This is a powerful technique for removing non-basic impurities.

Q2: Why do my chlorinated imidazopyridine compounds often yield impure fractions even after chromatography?

This is a frequent challenge. Several factors can contribute:

  • Closely Related Impurities: The synthesis of imidazopyridines can generate byproducts with very similar polarity to the desired product, such as regioisomers or incompletely reacted starting materials.[7] These can be difficult to separate using standard chromatographic conditions.

  • Compound Instability: Some chlorinated imidazopyridines can be unstable on silica gel, which is slightly acidic. This can lead to degradation during the purification process, resulting in new impurities streaking through the column.

  • Inappropriate Solvent System: An improperly chosen mobile phase may not provide sufficient resolution between your compound and impurities. It is crucial to develop the method using Thin-Layer Chromatography (TLC) before committing to a large-scale column.[8]

Q3: How does the chlorine substituent affect purification?

The chlorine atom significantly influences the molecule's properties:

  • Polarity: Chlorine is an electron-withdrawing group, which can alter the overall polarity and dipole moment of the molecule compared to its non-chlorinated parent. This affects its interaction with both stationary and mobile phases in chromatography.

  • Solubility: The presence of chlorine can decrease aqueous solubility and modify solubility in organic solvents, which is a key consideration for choosing crystallization solvents.[5]

  • Crystal Packing: The halogen atom can participate in halogen bonding, which may influence how the molecule packs into a crystal lattice, affecting crystallization success.

Q4: What are the best analytical techniques to assess the purity of the final product?

A combination of methods is essential for reliable purity assessment:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for confirming the structure and identifying the presence of impurities.[9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides information on both the purity (from the LC chromatogram) and the molecular weight of the compound and any impurities.[5]

  • High-Performance Liquid Chromatography (HPLC): When equipped with a suitable detector (e.g., UV-Vis), HPLC is the gold standard for quantitative purity analysis (e.g., determining purity as a percentage).

Troubleshooting Guide: From Theory to Practice

This guide is structured in a "Problem -> Probable Cause -> Solution" format to address specific issues you may encounter in the lab.

Problem 1: Poor Separation or Co-elution in Column Chromatography

You run a silica gel column, but the desired product co-elutes with one or more impurities, as confirmed by TLC or LC-MS analysis of the fractions.

  • Probable Cause 1: Inadequate Solvent System. The polarity of the mobile phase is not optimized to resolve the components. Components with very similar polarities will travel at nearly the same rate.[8]

  • Solution 1: Refine the Mobile Phase.

    • Systematic TLC Analysis: Screen various solvent systems on TLC. Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation on the column.

    • Adjust Polarity Gradient: If using a gradient, make it shallower. A slow, gradual increase in the polar solvent gives the components more time to interact with the stationary phase, improving resolution.

    • Introduce a Third Solvent: Sometimes a ternary mixture (e.g., Hexane/Ethyl Acetate/Methanol or Dichloromethane/Methanol/Ammonia) can fine-tune selectivity and improve the separation of "difficult" spots. The addition of a small amount of a basic modifier like triethylamine or ammonia can improve the peak shape of basic compounds by neutralizing acidic sites on the silica.

  • Probable Cause 2: Column Overloading. Too much crude material was loaded onto the column relative to its size and the amount of stationary phase. This leads to broad bands that overlap.

  • Solution 2: Optimize Loading.

    • Rule of Thumb: A common guideline is to load no more than 1-5% of the silica gel weight (e.g., for 100g of silica, load 1-5g of crude material). This ratio should be even lower for difficult separations.

    • Dry Loading: For compounds sparingly soluble in the mobile phase, use dry loading. Pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the column. This results in a much sharper starting band.

  • Probable Cause 3: Wrong Stationary Phase. The acidic nature of standard silica gel may not be suitable, or the separation may require a different interaction mechanism.

  • Solution 3: Explore Alternative Stationary Phases.

    • Neutral or Basic Alumina: If your compound is acid-sensitive, alumina can be a good alternative.

    • Reversed-Phase (C18) Silica: In reversed-phase chromatography, the stationary phase is non-polar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This is particularly useful for more polar imidazopyridines and can provide a completely different selectivity profile compared to normal-phase silica.[5]

Problem 2: Product Fails to Crystallize or Oils Out

You have a chromatographically pure fraction, but upon attempting crystallization, the compound either remains in solution or separates as an oil.

  • Probable Cause 1: Incorrect Solvent Choice or Supersaturation. The solvent may be too good (compound is too soluble) or too poor (compound crashes out as an amorphous solid or oil). The solution may not be sufficiently supersaturated.

  • Solution 1: Systematic Solvent Screening & Technique.

    • Solvent Selection: A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test solubility in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile, heptane) in small vials.

    • Solvent/Anti-Solvent System: If a single solvent doesn't work, use a binary system. Dissolve the compound in a minimum amount of a "good" solvent at an elevated temperature. Then, slowly add a "poor" solvent (the anti-solvent) in which the compound is insoluble until the solution becomes faintly turbid. Re-heat to clarify and then allow to cool slowly.

    • Slow Cooling: Do not rush the cooling process. Allow the flask to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Rapid cooling often leads to smaller, less pure crystals or oiling out.

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod below the solvent level or adding a seed crystal from a previous batch.

  • Probable Cause 2: Presence of Persistent Impurities. Even small amounts of impurities can inhibit crystal lattice formation.

  • Solution 2: Additional Purification.

    • Re-chromatograph: Pass the material through another column, perhaps using a different solvent system or stationary phase to remove the persistent impurity.

    • Activated Charcoal Treatment: Dissolve the compound in a suitable solvent, add a small amount of activated charcoal to adsorb colored or greasy impurities, heat briefly, and then filter hot through celite before proceeding with crystallization.

Problem 3: Compound Degrades During Purification

You observe new spots on TLC during column chromatography, or the final product's NMR shows signs of decomposition.

  • Probable Cause: Sensitivity to Acidic Silica or Heat. The lone pair on the pyridine nitrogen makes the scaffold basic and thus susceptible to degradation on acidic surfaces like silica gel. Prolonged heating during crystallization can also cause decomposition.

  • Solution:

    • Deactivate Silica Gel: Before packing the column, slurry the silica gel in the mobile phase containing 0.5-1% triethylamine or ammonia. This neutralizes the acidic sites and minimizes degradation of basic compounds.

    • Use Alternative Adsorbents: Switch to neutral alumina or Florisil.

    • Minimize Residence Time: Run the column as quickly as is feasible while still achieving separation. Do not let the compound sit on the column for extended periods.

    • Avoid Excessive Heat: When removing solvent on a rotary evaporator, use a moderate water bath temperature. For crystallization, avoid prolonged boiling.

Data Summary & Key Protocols
Table 1: Common Chromatographic Systems for Chlorinated Imidazopyridines
Stationary PhaseCommon Mobile Phase Systems (v/v)Application Notes
Silica Gel Hexane / Ethyl Acetate (e.g., 9:1 to 1:1)Good for less polar compounds. Adjust ratio based on TLC.[1]
Dichloromethane / Methanol (e.g., 99:1 to 9:1)Excellent for a wide range of polarities.[1]
Dichloromethane / Methanol / NH₄OH (e.g., 95:5:0.5)The basic additive prevents streaking for basic compounds.
Reversed-Phase (C18) Acetonitrile / Water (+ 0.1% Formic Acid or TFA)Ideal for more polar compounds. The acid modifier improves peak shape.
Methanol / WaterA common alternative to acetonitrile.
Protocol 1: General Procedure for Flash Column Chromatography
  • Method Development: Identify a suitable solvent system using TLC. The ideal system gives your product an Rf of ~0.3 and separates it well from all impurities.

  • Column Packing: Select a column of appropriate size. Pack it with silica gel slurried in the initial, least polar mobile phase. Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, perform a dry load by adsorbing the compound onto a small amount of silica.

  • Elution: Begin eluting with the mobile phase. Collect fractions of a consistent volume. Monitor the elution process using TLC by spotting every few fractions.

  • Fraction Analysis: Combine the fractions that contain the pure product based on TLC analysis.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator.

  • Final Analysis: Obtain an NMR spectrum and an LC-MS trace of the isolated material to confirm its identity and purity.[5][10]

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, add ~20 mg of your compound and add a potential solvent dropwise. Observe solubility at room temperature and upon heating. A good solvent will fully dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the bulk of the impure solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold crystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

  • Purity Check: Determine the melting point and run analytical checks (NMR, LC-MS) to confirm purity.[5][9]

Visualizing Purification Workflows
Diagram 1: Decision Tree for Purification Strategy

This diagram helps in selecting an initial purification strategy based on the properties of the crude mixture.

Purification_Strategy Start Crude Chlorinated Imidazopyridine CheckSolubility Assess Solubility & Crude Purity (TLC/NMR) Start->CheckSolubility IsBasic Is the main impurity non-basic? CheckSolubility->IsBasic Significant Impurities Present IsSolid Is the crude product a solid? CheckSolubility->IsSolid Relatively Clean AcidBase Perform Acid-Base Extraction IsBasic->AcidBase Yes Chromatography Column Chromatography (Silica or RP-C18) IsBasic->Chromatography No, or Impurity Polarity is Similar CheckPurity Check Purity (LCMS/NMR) AcidBase->CheckPurity Chromatography->CheckPurity IsSolid->Chromatography No (Oil) Crystallize Direct Crystallization IsSolid->Crystallize Yes Crystallize->CheckPurity CheckPurity->Chromatography Purity < 95% PureProduct Pure Product CheckPurity->PureProduct Purity > 95%

Caption: Decision tree for selecting a primary purification method.

Diagram 2: Troubleshooting Workflow for Column Chromatography

This workflow provides a logical path for diagnosing and solving common chromatography problems.

Chromatography_Troubleshooting Start Problem: Poor Separation CheckTLC Review TLC Development Start->CheckTLC ChangeSolvent Optimize Mobile Phase (Polarity, Additives) CheckTLC->ChangeSolvent Poor ΔRf CheckLoading Was Column Overloaded? CheckTLC->CheckLoading Good ΔRf Success Successful Separation ChangeSolvent->Success ReduceLoad Reduce Sample Load Use Dry Loading CheckLoading->ReduceLoad Yes CheckStability Is Compound Degrading on Silica? CheckLoading->CheckStability No ReduceLoad->Success ChangeStationary Use Neutralized Silica, Alumina, or RP-C18 CheckStability->ChangeStationary Yes (Streaking) CheckStability->Success No ChangeStationary->Success

Caption: A logical workflow for troubleshooting poor chromatographic separation.

References

Stability issues of 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding and mitigating the stability challenges of 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine (CAS: 887147-19-5) in solution. As a critical intermediate in pharmaceutical synthesis, ensuring its integrity during experimental workflows is paramount. This document, structured in a practical question-and-answer format, offers field-proven insights and actionable protocols to navigate potential degradation issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a chlorinated heterocyclic compound.[1] It belongs to the imidazopyridine class of molecules, which are known for a wide range of biological activities and are often used as scaffolds in medicinal chemistry.[2][3] This specific compound serves as a key intermediate in the synthesis of various pharmaceutical agents, including the antihypertensive drug Moxonidine.[4][5]

Key Physicochemical Properties:

Property Value Source
CAS Number 887147-19-5 [6][7]
Molecular Formula C₇H₅Cl₂N₃ [1][6]
Molecular Weight 202.04 g/mol [1]
Appearance Typically a yellow or off-white solid [6]
pKa (Predicted) 1.86 ± 0.30 [6]

| Storage (Solid) | 2-8°C under an inert atmosphere (Nitrogen or Argon) |[6][8] |

Q2: What are the primary factors that can cause the degradation of this compound in solution?

Based on its chemical structure—a fused pyridine and imidazole ring system with two chloro substituents—the primary drivers of instability in solution are:

  • Hydrolysis: The chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution by water or other nucleophiles (e.g., alcohols like methanol).[9][10] This reaction is often accelerated by non-neutral pH conditions.

  • Photodegradation: Heterocyclic compounds, particularly those with halogen substituents, can be sensitive to light, especially UV radiation.[11][12] Light exposure can induce cleavage of the C-Cl bond or other ring transformations.

  • pH Extremes: The compound's stability is likely pH-dependent. The predicted low pKa suggests the molecule is weakly basic.[6] Strongly acidic or basic conditions can catalyze hydrolysis or other degradation reactions. The imidazole ring itself can be susceptible to opening under harsh conditions.[13]

  • Oxidation: While less common for this structure, strong oxidizing agents can lead to degradation.[14]

Q3: My solution of the compound has turned yellow/brown. What is the likely cause and what should I do?

Discoloration is a common indicator of chemical degradation. The formation of colored byproducts often results from photodegradation or other complex decomposition pathways.

To diagnose the issue, follow this troubleshooting workflow:

graph TD { A[Start: Solution Discolored] --> B{Was the solution exposed to light?}; B -->|Yes| C[Photodegradation is likely. Prepare fresh solution and protect from light using amber vials or foil.]; B -->|No| D{What is the solvent and pH?}; D -->|Aqueous Buffer| E{Is pH < 5 or > 8?}; E -->|Yes| F[pH-mediated hydrolysis or degradation is possible. Adjust pH to neutral (6-8) or use an aprotic solvent.]; E -->|No| G[Consider solvent reactivity or contamination.]; D -->|Protic Solvent (e.g., Methanol)| H[Solvolysis (reaction with solvent) is possible, especially over time or with heat. Use a fresh solution or switch to an aprotic solvent.]; D -->|Aprotic Solvent (e.g., DMSO, DMF)| I[Degradation is less likely. Check for contamination in the solvent or compound. Verify purity of starting material.]; }

Troubleshooting workflow for solution discoloration.

Corrective Action: Regardless of the cause, a discolored solution should be considered compromised. It is recommended to discard it and prepare a fresh solution, taking care to mitigate the likely cause (e.g., protecting from light, using a recommended solvent). The purity of the new solution should be verified analytically (e.g., by HPLC).

Troubleshooting Guide: Common Experimental Issues

Q4: Which solvents are recommended for preparing stock solutions of this compound?

The choice of solvent is critical for maintaining the compound's stability.

  • Recommended (for short-to-medium term storage):

    • Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are generally the best choices for long-term stability as they are non-nucleophilic and can dissolve a wide range of organic compounds.

    • Aprotic Nonpolar Solvents: Dichloromethane (DCM) and Acetonitrile (ACN) can also be used, particularly for immediate use in reactions or analysis. Acetonitrile is often a good choice for analytical work due to its UV transparency and miscibility with water.[15]

  • Use with Caution (for immediate use only):

    • Protic Solvents: Alcohols like methanol (MeOH) and ethanol (EtOH) can be used for reactions where they also act as a reagent (e.g., in the synthesis of Moxonidine where a methoxy group replaces a chlorine).[4][9] However, for storage, they pose a risk of solvolysis, leading to the formation of methoxy- or ethoxy-substituted impurities.

  • Not Recommended for Stock Solutions:

    • Aqueous Buffers: Due to the high risk of hydrolysis, especially at non-neutral pH, aqueous stock solutions are not recommended for storage. Prepare them fresh from a concentrated stock in an aprotic solvent just before use.

Q5: I need to use this compound in an aqueous buffer for a biological assay. How can I minimize degradation?

  • Prepare a Concentrated Stock: First, prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Dilute Immediately Before Use: Just prior to the experiment, perform a serial dilution of the DMSO stock into your final aqueous buffer.

  • Control the pH: Ensure the final pH of your assay buffer is within a neutral range (ideally pH 6.0-8.0) to minimize the rate of acid- or base-catalyzed hydrolysis.

  • Include Controls: In your experiment, include a "vehicle control" (buffer with the same final concentration of DMSO) and a "time-zero" control to assess if the compound degrades over the course of your assay.

  • Limit Light Exposure: Conduct the experiment under subdued lighting conditions or use amber-colored plates/tubes.

Q6: How can I analytically confirm the stability of my compound in a specific solution?

A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.[5][6]

A method is "stability-indicating" if it can accurately measure the concentration of the active compound (this compound) without interference from any potential degradation products, impurities, or excipients.

Key features of a stability-indicating HPLC method:

  • Resolution: The peak for the parent compound must be well-separated from all other peaks (degradants, impurities).

  • Peak Purity: A Peak Purity analysis, often performed with a Diode Array Detector (DAD) or Mass Spectrometer (MS), should confirm that the parent peak is spectrally homogeneous and not co-eluting with a degradant.

Protocol: Forced Degradation & Stability Study

This protocol outlines a systematic approach to evaluate the stability of this compound in solution, consistent with ICH Q1B guidelines for photostability testing.[16]

Objective: To identify potential degradation pathways and establish reliable handling and storage conditions.

Materials:

  • This compound

  • HPLC-grade DMSO, Acetonitrile, Methanol, Water

  • Buffers: pH 4.0 (acetate), pH 7.0 (phosphate), pH 9.0 (borate)

  • Reagents: 1 M HCl, 1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)

  • Type 1 Amber and Clear Glass Vials

  • Calibrated HPLC system with DAD or UV detector

  • Photostability chamber (ICH Option 1 or 2) or a calibrated light source[16]

Workflow Diagram:

graph LR { node [shape=box, style=rounded]; A[Prepare 1 mg/mL Stock in ACN] --> B[Dilute into Stress Conditions]; subgraph "Stress Conditions" direction LR C1[Acidic: 0.1 M HCl] C2[Basic: 0.1 M NaOH] C3[Oxidative: 3% H₂O₂] C4[Thermal: 60°C] C5[Photolytic: ICH Q1B] end B --> C1; B --> C2; B --> C3; B --> C4; B --> C5; C1 & C2 & C3 & C4 & C5 --> D[Sample at Time Points(e.g., 0, 2, 4, 8, 24h)]; D --> E[Neutralize/Quench Sample]; E --> F[Analyze by Stability-Indicating HPLC]; F --> G[Evaluate Results:- % Assay of Parent- % Total Degradants- Mass Balance]; }

Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Preparation of Solutions:

    • Prepare a primary stock solution of this compound at 1.0 mg/mL in acetonitrile (ACN).

    • For each stress condition, dilute the primary stock to a final concentration of 0.1 mg/mL in the respective stress medium (e.g., 0.1 M HCl, water for thermal/photo tests, etc.).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix with 0.1 M HCl. Store at 60°C.

    • Base Hydrolysis: Mix with 0.1 M NaOH. Store at room temperature (hydrolysis is often rapid).

    • Oxidation: Mix with 3% H₂O₂. Store at room temperature.

    • Thermal Stress: Dissolve in water. Store at 60°C in the dark.

    • Photostability: Dissolve in water. Expose to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[16] A dark control sample wrapped in aluminum foil must be stored under the same temperature conditions.

  • Time Point Sampling:

    • Withdraw aliquots from each stress condition at appropriate time points (e.g., 0, 2, 4, 8, and 24 hours). The goal is to achieve 5-20% degradation of the active substance.

    • Immediately neutralize the acid/base samples with an equimolar amount of base/acid. Dilute all samples with mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Example Method (must be optimized):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

      • Flow Rate: 1.0 mL/min

      • Detection: 254 nm or lambda max of the compound.

      • Injection Volume: 10 µL

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point relative to time zero.

    • Determine the peak areas of any degradation products formed.

    • Calculate the mass balance: (% Assay of Parent) + (% Sum of All Degradant Peaks). A value between 95-105% indicates a good stability-indicating method.

    • Significant degradation under a specific condition confirms the compound's susceptibility to that stressor.

By systematically applying these troubleshooting guides and experimental protocols, researchers can ensure the integrity of this compound in their experiments, leading to more reliable and reproducible scientific outcomes.

References

Troubleshooting side reactions in imidazo[4,5-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[4,5-c]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth, field-proven insights and troubleshooting protocols to enhance your experimental success.

Introduction: The Imidazo[4,5-c]pyridine Scaffold

The imidazo[4,5-c]pyridine core, a structural isomer of purines, is a privileged scaffold in medicinal chemistry, appearing in molecules targeting a wide array of diseases.[1] Its synthesis, most commonly achieved by condensing 3,4-diaminopyridine with a carboxylic acid equivalent or an aldehyde, can be deceptively complex.[1][2] Issues such as poor yields, incomplete reactions, and the formation of stubborn side products are frequently reported. This guide provides a structured, question-and-answer approach to troubleshoot these critical issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Reaction Yield and Completion

Question 1: My condensation reaction is resulting in a very low yield of the desired imidazo[4,5-c]pyridine. What are the likely causes and how can I improve it?

Low yields are a common frustration, often stemming from an incomplete reaction or suboptimal conditions. Let's break down the primary culprits and solutions.

Root Cause Analysis:

  • Incomplete Reaction: The condensation of 3,4-diaminopyridine with a carboxylic acid or aldehyde is an equilibrium process. Insufficient energy input or the presence of water can prevent the reaction from reaching completion.[3]

  • Suboptimal pH: For reactions involving carboxylic acids, acidic conditions are crucial to activate the carbonyl group for nucleophilic attack. Polyphosphoric acid (PPA) is often used as both a catalyst and a dehydrating agent at elevated temperatures to drive the reaction forward.[1]

  • Inefficient Water Removal: The cyclization step is a dehydration reaction. Water produced during the reaction can hydrolyze the intermediate Schiff base or imine, pushing the equilibrium back towards the starting materials.[3]

Troubleshooting Protocol:

  • Increase Thermal Input: If TLC or LC-MS analysis shows significant unreacted starting material, consider increasing the reaction temperature or extending the reaction time. For thermally stable compounds, refluxing in a high-boiling solvent like toluene or xylene can be effective.[3]

  • Employ a Dehydrating Agent:

    • For high-temperature reactions, using a Dean-Stark trap is an effective method for azeotropically removing water.[3]

    • In acid-catalyzed condensations, Polyphosphoric Acid (PPA) is a highly effective dehydrating agent and solvent.[1]

    • Microwave irradiation has also been shown to improve yields and reduce reaction times, often in conjunction with a support like silica gel.[4]

  • Optimize Catalyst and Reagents:

    • When using orthoesters (e.g., triethyl orthoformate) as a carboxylic acid equivalent, a catalytic amount of acid can be beneficial.[1][4] Catalysts like ytterbium triflate have also been successfully employed to promote condensation.[1][5]

    • For aldehyde condensations, which require an oxidative cyclization, ensure sufficient oxidant is present if air oxidation is too slow.[2]

Question 2: My reaction appears to stall, and I'm isolating an uncyclized intermediate. How can I drive the final ring closure?

Isolating a stable intermediate, such as an N-acylated diaminopyridine or a Schiff base, indicates that the initial condensation has occurred but the subsequent intramolecular cyclization has failed.

Root Cause Analysis:

The final cyclization step has a higher activation energy, often requiring more forcing conditions than the initial condensation. The stability of the intermediate can prevent spontaneous ring closure at moderate temperatures.

Troubleshooting Workflow:

The following diagram illustrates a decision-making workflow for addressing incomplete cyclization.

G cluster_0 Troubleshooting Incomplete Cyclization start Intermediate Isolated (e.g., Amide or Schiff Base) check_temp Was reaction run at elevated temperature? start->check_temp increase_temp Increase Temperature (e.g., Reflux in Toluene/Xylene) check_temp->increase_temp No check_dehydration Was a dehydrating agent used? check_temp->check_dehydration Yes increase_temp->check_dehydration add_dehydrating Add Dehydrating Agent (e.g., PPA, Dean-Stark) check_dehydration->add_dehydrating No check_acid Is the reaction acid-catalyzed? check_dehydration->check_acid Yes add_dehydrating->check_acid add_acid Introduce Acid Catalyst (e.g., p-TsOH, HCl) check_acid->add_acid No success Desired Imidazo[4,5-c]pyridine Formed check_acid->success Yes add_acid->success

Caption: Workflow for driving incomplete cyclization reactions.

Experimental Protocol: Acid-Catalyzed Cyclization of an Amide Intermediate

  • Setup: To a solution of the isolated N-acylated 3,4-diaminopyridine intermediate in a high-boiling solvent (e.g., toluene), add a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH).

  • Dehydration: Equip the reaction flask with a Dean-Stark apparatus to continuously remove water.

  • Heating: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting intermediate is consumed.

  • Workup: Upon completion, cool the reaction, neutralize the acid, and proceed with standard extraction and purification procedures.

Category 2: Regioselectivity Issues

Question 3: I am getting a mixture of regioisomers when acylating 3,4-diaminopyridine. How can I control which nitrogen atom reacts?

This is one of the most significant challenges in imidazo[4,5-c]pyridine synthesis. The two amino groups on the 3,4-diaminopyridine ring (N-3 and N-4) have different electronic properties, leading to potential mixtures.[6]

Mechanistic Insight:

Frontier molecular orbital analysis suggests that the N-3 nitrogen is generally more nucleophilic than the N-4 nitrogen.[6] However, this inherent preference can be overridden by steric effects and the specific reaction conditions employed, leading to unexpected regiochemical outcomes.[6][7]

G cluster_0 Regioselectivity in Acylation of 3,4-Diaminopyridine cluster_1 Kinetic Control cluster_2 Protecting Group Strategy start 3,4-Diaminopyridine path1_reagent Acyl Chloride (e.g., AcCl) Low Temperature start->path1_reagent path2_reagent Di-tert-butyl dicarbonate (Boc₂O) start->path2_reagent path1_product N-3 Acylated Product (Major Isomer) path1_reagent->path1_product N-3 is more nucleophilic path2_product N-4 Boc-Protected Product (Major Isomer) path2_reagent->path2_product Steric hindrance directs to N-4

Caption: Controlling regioselectivity during acylation.

Strategies for Regiocontrol:

The choice of acylating agent and reaction conditions is paramount for achieving regioselectivity. Researchers at Pfizer discovered a surprising reversal of selectivity by switching reagents.[6][7]

ReagentConditionsMajor ProductRationaleReference
Acetyl ChlorideTHF, Low TemperatureN-(4-Amino-pyridin-3-yl)acetamide (N-3 Acylation)Reaction proceeds under kinetic control, favoring the more nucleophilic N-3 position.[6],[7]
Di-tert-butyl dicarbonate (Boc₂O)CH₂Cl₂, Room Temp.(3-Amino-pyridin-4-yl)-carbamic acid tert-butyl ester (N-4 Acylation)The bulky Boc group preferentially reacts at the less sterically hindered N-4 position.[6],[7]

Recommended Protocol for Selective N-4 Protection:

  • Dissolve: Dissolve 3,4-diaminopyridine in a suitable solvent like dichloromethane (CH₂Cl₂).

  • Add Reagent: Add di-tert-butyl dicarbonate (Boc₂O) to the solution at room temperature.

  • React: Stir the mixture until the reaction is complete (monitor by TLC).

  • Isolate: The N-4 protected product can typically be isolated by crystallization after workup.[7] This intermediate can then be acylated at the free N-3 position, followed by deprotection and cyclization to yield the desired regioisomer.

Category 3: Byproduct Formation

Question 4: I am observing a byproduct with a mass of +16 Da compared to my expected product, especially when using an aldehyde. I suspect N-oxide formation. How can I prevent this?

You are likely correct. The pyridine nitrogen in the imidazo[4,5-c]pyridine ring is susceptible to oxidation, forming an N-oxide.[3] This is particularly common in syntheses that involve an oxidative cyclization step, such as the reaction with aldehydes where air or another oxidant is used.[8][9]

Prevention and Mitigation:

  • Control of Oxidants: If your synthesis requires an oxidant, use milder reagents or a stoichiometric amount rather than a large excess. Avoid unnecessarily harsh conditions.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidation from atmospheric oxygen, which can be a culprit in high-temperature reactions.[3]

  • Deoxygenation of Formed N-oxide: If the N-oxide has already formed, it can often be chemically reduced back to the parent pyridine.

    • Common Reagents: Reagents like phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃) are effective for deoxygenation. Treatment with zinc dust in a suitable solvent can also remove the oxygen atom.[10]

General Protocol for Deoxygenation:

  • Dissolve: Dissolve the crude product containing the N-oxide in a suitable solvent (e.g., chloroform or toluene).

  • Add Reagent: Add a deoxygenating agent such as PCl₃ (1.1-1.5 equivalents) dropwise at 0 °C.

  • React: Allow the reaction to warm to room temperature or heat gently while monitoring by TLC for the disappearance of the N-oxide spot.

  • Quench and Purify: Carefully quench the reaction with water or a basic solution, then proceed with extraction and purification.

References

Technical Support Center: Resolving Poor Solubility of Imidazo[4,5-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[4,5-c]pyridine derivatives. The structural similarity of this heterocyclic system to endogenous purines makes it a privileged scaffold in medicinal chemistry, with applications ranging from oncology to virology.[1][2][3] However, the often planar and lipophilic nature of these derivatives can lead to significant challenges in achieving adequate aqueous solubility, a critical parameter for biological screening, formulation, and ultimately, clinical success.

This guide is designed to provide you with a logical, step-by-step framework for diagnosing and resolving solubility issues. We will move from simple formulation adjustments to more complex chemical modification strategies, explaining the scientific rationale behind each approach to empower your decision-making process.

Part 1: Frequently Asked Questions - Understanding the Root Cause

This section addresses the fundamental questions regarding the solubility of imidazo[4,5-c]pyridine derivatives.

Q1: Why are my imidazo[4,5-c]pyridine derivatives so poorly soluble in aqueous buffers?

A1: The poor solubility typically stems from a combination of physicochemical factors inherent to the molecule's structure:

  • High Crystal Lattice Energy: The planar, aromatic nature of the fused ring system facilitates strong π-π stacking interactions in the solid state.[4] These stable crystal packing forces require a significant amount of energy to overcome during dissolution, resulting in a high melting point and low aqueous solubility.

  • Lipophilicity (High LogP): While the core contains nitrogen atoms capable of hydrogen bonding, substituents added to enhance target potency are often hydrophobic.[5] These lipophilic groups increase the octanol-water partition coefficient (LogP), favoring partitioning into non-polar environments over aqueous media.

  • Molecular Shape and Rigidity: The rigidity of the fused ring system can limit the conformational flexibility needed for optimal solvation by water molecules.[5] Reducing planarity is a known strategy to improve solubility by disrupting crystal packing.[5][6]

Q2: What are the immediate signs that my compound has poor solubility during an experiment?

A2: Be vigilant for these common indicators:

  • Visual Precipitation: The most obvious sign is the appearance of solid particles, cloudiness, or a film in your solution after adding the compound from a stock (e.g., DMSO) into an aqueous buffer.

  • Inconsistent Assay Results: Poor solubility can lead to non-reproducible data in biological assays due to the unknown and variable concentration of the compound in solution.

  • "Bell-Shaped" Dose-Response Curves: At higher concentrations, the compound may precipitate out of solution, leading to a decrease in the observed biological effect and a characteristic bell-shaped curve.

Q3: How can I reliably measure the solubility of my lead compound?

A3: It is crucial to differentiate between kinetic and thermodynamic solubility, as they provide different insights.

  • Kinetic Solubility: This measures the concentration at which a compound precipitates when added from a high-concentration organic stock solution (like DMSO) into an aqueous buffer. It is relevant for high-throughput screening where compounds are not given long equilibration times.

  • Thermodynamic Solubility: This is the true equilibrium solubility of the solid compound in a solvent. It is determined by adding an excess of the solid material to the solvent and allowing it to equilibrate over an extended period (24-48 hours). This value is critical for formulation and preclinical development.

Protocol: Basic Kinetic Solubility Assessment
  • Preparation: Prepare a 10 mM stock solution of your compound in 100% DMSO. Prepare your aqueous buffer of interest (e.g., pH 7.4 PBS).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of your DMSO stock into the aqueous buffer, aiming for a final DMSO concentration of ≤1%.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Analysis: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Part 2: Troubleshooting Guide - Formulation & Physical Strategies

This section provides practical, lab-based solutions that do not require chemical modification of your core molecule.

Q4: My compound is crashing out of my PBS buffer (pH 7.4). What is the first and simplest thing I should try?

A4: pH Adjustment. The imidazo[4,5-c]pyridine core contains basic nitrogen atoms, making its solubility pH-dependent.[7] By lowering the pH, you can protonate these nitrogens, creating a charged species (a salt) that is generally much more soluble in water. Many researchers prepare hydrochloride salts of their final compounds specifically to improve solubility and handling.[8]

Workflow: pH-Based Solubility Screening

G start Start: Compound insoluble at pH 7.4 step1 Determine pKa of the molecule (in silico prediction or experimental) start->step1 step2 Prepare a series of buffers (e.g., pH 2, 4, 5, 6.5) step1->step2 step3 Test solubility in each buffer. Is the compound soluble at a lower pH? step2->step3 step4_yes Success! Determine the lowest effective pH that is compatible with your assay. step3->step4_yes Yes step4_no Insoluble across all tested pH values. Proceed to co-solvent strategies. step3->step4_no No

Figure 1. Decision workflow for pH adjustment strategy.

Q5: pH adjustment is not an option for my cell-based assay. What other formulation tools can I use?

A5: Your next step is to use co-solvents . These are water-miscible organic solvents that reduce the overall polarity of the solvent system, making it more favorable for lipophilic compounds.[7]

Co-SolventTypical Starting Conc. (v/v)Key Considerations
DMSO 0.1% - 1%Standard for stock solutions; can be cytotoxic at >1%.
Ethanol 1% - 5%Less toxic than DMSO but can affect protein structure.
PEG 400 1% - 10%Polyethylene glycol is a low-toxicity polymer often used in formulations.
Propylene Glycol 1% - 10%Common solvent in pharmaceutical preparations.

Causality: Co-solvents work by disrupting the hydrogen-bonding network of water, creating a microenvironment that is less polar and can more easily accommodate the hydrophobic regions of your drug molecule.

Q6: I've tried co-solvents, but I need to reach higher concentrations. What's next?

A6: You can explore more advanced formulation excipients like cyclodextrins and surfactants .

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the lipophilic part of a drug molecule, forming an "inclusion complex" that has a water-soluble exterior.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

  • Surfactants: Amphiphilic molecules like Polysorbate 80 (Tween 80) or Cremophor EL can form micelles in aqueous solutions above their critical micelle concentration (CMC).[7] The hydrophobic core of the micelle can solubilize your compound, significantly increasing its apparent solubility.

Part 3: Troubleshooting Guide - Chemical Modification Strategies

When formulation strategies are insufficient or undesirable for in vivo studies, you must consider modifying the chemical structure of the molecule itself. This is a core task in medicinal chemistry lead optimization.

Q7: How can I rationally modify my imidazo[4,5-c]pyridine scaffold to improve its intrinsic solubility?

A7: The goal is to decrease the two main drivers of poor solubility: lipophilicity (LogP) and crystal lattice energy (related to melting point).[4]

Strategy 1: Introduce Ionizable or Polar Groups

Adding a functional group that is charged at physiological pH is one of the most effective strategies.[10]

  • Basic Groups: Incorporating a basic amine, such as in a morpholine or piperazine ring, provides a handle for protonation (pKa ~7-8), creating a soluble cation.[5]

  • Acidic Groups: Adding a carboxylic acid can form a highly soluble carboxylate anion at pH 7.4. However, be aware that carboxylic acids can sometimes form stable, insoluble dimers in the solid state.[5]

Strategy 2: Disrupt Crystal Packing

High crystal lattice energy from π-π stacking is a key issue. You can disrupt this by:

  • Reducing Planarity: Introduce sp3-hybridized atoms or bulky groups that force the molecule out of a planar conformation. This "escape from flatland" approach hinders efficient crystal packing.[6]

  • Adding Flexible Polar Chains: Appending a conformationally flexible chain, like a short ethyleneoxy linker with a terminal hydroxyl group (-O-CH2-CH2-OH), can improve solubility. The flexibility introduces an entropic benefit to dissolution, while the polar group aids solvation.[5]

Strategy 3: Reduce Lipophilicity (LogP)
  • Bioisosteric Replacement: Strategically replace a carbon atom in an aromatic ring with a nitrogen atom. This can often maintain the desired binding interactions while increasing polarity and reducing LogP.[10]

  • Remove or Reduce Lipophilic Groups: Systematically evaluate the lipophilic substituents on your molecule. If a particular group does not contribute significantly to potency, consider replacing it with a smaller or more polar alternative.

Decision Framework for Chemical Modification

G start Lead Compound: High Potency, Poor Solubility q1 Does the SAR data suggest a solvent-exposed region? start->q1 yes_path Add a polar/ionizable solubilizing group (e.g., morpholine, carboxylic acid) q1->yes_path Yes no_path Focus on core modification q1->no_path No result Synthesize & Test Analogs: Measure Potency and Solubility yes_path->result q2 Is the molecule highly planar? no_path->q2 disrupt_planarity Introduce sp3 centers or bulky groups to disrupt packing q2->disrupt_planarity Yes reduce_logp Reduce LogP: - Bioisosteric replacement (C -> N) - Trim unnecessary lipophilic groups q2->reduce_logp No / Also Consider disrupt_planarity->result reduce_logp->result

Figure 2. Strategic workflow for medicinal chemistry modifications.

Part 4: Summary of Techniques

The table below provides a high-level comparison to guide your selection of the most appropriate strategy.

StrategyTypePrimary MechanismProsCons
pH Adjustment FormulationIonization of moleculeSimple, inexpensive, highly effectiveAssay/biological system must be pH compatible
Co-solvents FormulationReduce solvent polarityEasy to implement, widely usedPotential for compound precipitation on dilution; cytotoxicity
Cyclodextrins FormulationEncapsulation (Inclusion Complex)Low toxicity, effective for many compoundsCan be expensive, may alter drug-target binding kinetics
Solid Dispersion PhysicalDisrupt crystal lattice, create amorphous formCan significantly increase dissolution rate and bioavailabilityRequires specialized equipment (e.g., spray dryer)
Chemical Modification ChemicalAlter intrinsic physicochemical propertiesProvides a permanent solution, can improve other ADME propertiesRequires synthetic chemistry effort, risk of losing potency

References

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Imidazopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of substituted imidazopyridines using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the often complex and nuanced NMR spectra of this important class of heterocyclic compounds.

The imidazopyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in drug candidates and biologically active molecules.[1][2][3][4][5][6] Its unique electronic and structural properties, however, can give rise to NMR spectra that are challenging to interpret. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities, ensuring accurate and efficient structure elucidation.

Frequently Asked Questions (FAQs)

This section addresses some of the most common initial questions and hurdles faced during the NMR analysis of substituted imidazopyridines.

Q1: Why do the aromatic protons on my substituted imidazopyridine show such complex and overlapping signals?

A: The aromatic region of the ¹H NMR spectrum of an imidazopyridine is often crowded due to the presence of protons on both the imidazole and pyridine rings. The chemical shifts of these protons are influenced by the nitrogen atoms and the electronic effects of any substituents, leading to a narrow chemical shift range where signals can easily overlap.[7] This is a common challenge in the analysis of many heterocyclic systems.[8][9]

Q2: I've synthesized a substituted imidazopyridine, but the NMR spectrum shows more proton signals than expected. What could be the cause?

A: This could be due to the presence of tautomers or rotamers. Tautomerism is common in heterocyclic compounds containing N-H protons.[10] If the rate of exchange between tautomers is slow on the NMR timescale, you will observe separate signals for each tautomer. Similarly, if there is restricted rotation around a single bond (e.g., a bond to a bulky substituent), you may see distinct signals for the different rotational isomers (rotamers).

Q3: What are the typical chemical shift ranges for the protons on the imidazo[1,2-a]pyridine core?

A: While the exact chemical shifts are highly dependent on the substitution pattern and the solvent used, some general ranges can be expected for the parent imidazo[1,2-a]pyridine system.

Proton PositionTypical Chemical Shift (ppm)
H-27.5 - 8.0
H-37.0 - 7.5
H-58.0 - 8.5
H-66.8 - 7.3
H-77.2 - 7.7
H-87.6 - 8.1

Note: These are approximate ranges and can vary significantly with substitution.

Q4: Some of the proton signals in my spectrum are broad, while others are sharp. Why is this?

A: Signal broadening can arise from several factors. Intermediate-rate chemical exchange processes, such as tautomerism or restricted rotation, can cause significant broadening of the involved proton signals.[10] Additionally, quadrupolar relaxation effects from the ¹⁴N nuclei in the rings can sometimes lead to broadening of adjacent proton signals.

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for overcoming specific, complex challenges in the interpretation of imidazopyridine NMR spectra.

Guide 1: Resolving and Assigning Overlapping Aromatic Signals

A common and frustrating issue is the presence of a "hump" of overlapping multiplets in the aromatic region, making definitive assignment impossible from a simple 1D ¹H NMR spectrum.

The Problem: You have a cluster of signals between 7.0 and 8.5 ppm, and you cannot discern the individual multiplicities or coupling constants.

The Solution: A multi-pronged approach involving both experimental and analytical techniques is required.

Workflow for Resolving Overlapping Signals

cluster_1d 1D NMR Optimization cluster_2d 2D NMR Experiments cluster_analysis Data Analysis and Confirmation A Overlapping Aromatic Signals B Optimize 1D ¹H NMR Acquisition A->B C Acquire 2D NMR Data B->C B1 Increase Magnetic Field Strength B->B1 Improves signal dispersion B2 Change Deuterated Solvent B->B2 Induces differential chemical shifts D Analyze 2D Spectra for Correlations C->D C1 ¹H-¹H COSY C->C1 C2 ¹H-¹³C HSQC C->C2 C3 ¹H-¹³C HMBC C->C3 C4 ¹H-¹H NOESY/ROESY C->C4 E Confirm Assignments D->E D1 Trace ¹H-¹H Spin Systems (COSY) D->D1 D2 Assign Protons to Directly Attached Carbons (HSQC) D->D2 D3 Identify Long-Range ¹H-¹³C Correlations (HMBC) D->D3 D4 Probe Through-Space Proximity (NOESY/ROESY) D->D4

Caption: A workflow for resolving and assigning overlapping NMR signals.

Step-by-Step Methodologies:

  • Optimize 1D ¹H NMR Acquisition:

    • Increase Magnetic Field Strength: If available, re-acquiring the spectrum on a higher field instrument (e.g., 600 MHz vs. 400 MHz) will increase the dispersion of the signals, potentially resolving some of the overlap.

    • Change Deuterated Solvent: The chemical shifts of protons can be sensitive to the solvent.[8] Acquiring spectra in different solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆) can alter the relative positions of the signals, sometimes enough to deconvolute them.

  • Acquire 2D NMR Data: Two-dimensional NMR is a powerful tool for unraveling complex spectra.[8][9][11]

    • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[8] It helps to trace out the spin systems within the molecule.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. This is invaluable for spreading out the overlapped proton signals into the much wider ¹³C chemical shift range.[12]

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular fragments and assigning quaternary carbons.[8]

    • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are coupled through bonds. This is particularly useful for differentiating between isomers and confirming stereochemistry.[8]

Guide 2: Differentiating Isomers of Substituted Imidazopyridines

The synthesis of substituted imidazopyridines can often lead to the formation of regioisomers. Differentiating these isomers by NMR is a critical task.

The Problem: You have synthesized a mono-substituted imidazopyridine, but you are unsure of the substituent's position on the pyridine ring (e.g., 5-, 6-, 7-, or 8-position).

The Solution: A combination of coupling constant analysis and long-range ¹H-¹³C correlations is the key to unambiguous isomer identification.

Key Differentiating Features:

  • Proton Coupling Patterns (from ¹H and COSY spectra):

    • The coupling constants (J-values) between adjacent protons on the pyridine ring are characteristic. Ortho coupling (³J) is typically in the range of 7-9 Hz, meta coupling (⁴J) is 1-3 Hz, and para coupling (⁵J) is usually less than 1 Hz.[13] By carefully analyzing the splitting patterns, you can deduce the relative positions of the remaining protons.

    • For example, if you observe a proton with only a small meta coupling, it is likely at the 5- or 7-position with substituents at the 6- and 8-positions.

  • Long-Range ¹H-¹³C Correlations (from HMBC spectrum):

    • The HMBC spectrum is often the most definitive tool. Look for correlations from the protons on the imidazole ring (H-2 and H-3) to the carbons of the pyridine ring. The presence or absence of specific correlations will pinpoint the substitution pattern.

    • For instance, H-5 will show a strong ³J correlation to C-7 and a weaker ²J correlation to C-6. The proton at the 8-position will show a correlation to the bridgehead carbon C-8a.

Decision Tree for Isomer Identification

Start Analyze ¹H NMR of Mono-substituted Imidazopyridine Coupling Examine Coupling Patterns of Pyridine Protons Start->Coupling HMBC Acquire and Analyze ¹H-¹³C HMBC Spectrum Coupling->HMBC If coupling is ambiguous Result Structure Confirmed Coupling->Result Clear ortho/meta/para patterns NOESY Acquire ¹H-¹H NOESY/ROESY if Ambiguity Persists HMBC->NOESY If long-range correlations are inconclusive HMBC->Result Definitive correlations observed NOESY->Result Through-space correlations confirm assignment

Caption: A decision-making workflow for differentiating isomers.

Guide 3: Investigating Dynamic Processes

The observation of broad signals or a greater than expected number of signals can indicate dynamic processes like tautomerism or restricted rotation.

The Problem: Your NMR spectrum at room temperature shows broad, ill-defined signals for some protons, or you see two distinct sets of signals for what should be a single compound.

The Solution: Variable Temperature (VT) NMR is the primary tool for investigating dynamic phenomena.

Experimental Protocol: Variable Temperature (VT) NMR

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature to identify the affected signals.

  • Heating: Gradually increase the temperature of the NMR probe in increments of 10-20°C. At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a new spectrum.

    • Observation: If the broad signals sharpen and coalesce into a single, averaged signal, this indicates that you are overcoming an energy barrier to a dynamic process (e.g., faster rotation or proton exchange). The temperature at which the signals merge is the coalescence temperature.

  • Cooling: If heating does not resolve the issue or if you suspect an equilibrium between two species, cool the sample in increments of 10-20°C below room temperature.

    • Observation: If a single broad peak decoalesces into two or more sharp peaks, you are "freezing out" the dynamic process, allowing you to observe the individual species.

By analyzing the changes in the spectra as a function of temperature, you can gain insight into the thermodynamics and kinetics of the dynamic process occurring in your substituted imidazopyridine.

Advanced Techniques for Unambiguous Structure Elucidation

For particularly challenging structures, more advanced NMR techniques may be necessary.

  • ¹⁵N NMR: Although less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, direct detection or indirect detection via HMBC-type experiments (¹H-¹⁵N HMBC) can be extremely powerful.[14] The large chemical shift range of ¹⁵N can help to resolve ambiguities, especially in differentiating nitrogen-containing isomers.

  • NOE Experiments (NOESY/ROESY): As mentioned earlier, these experiments are crucial for confirming through-space proximities.[8] For example, a NOE between a substituent proton and a specific proton on the imidazopyridine core can definitively establish the substituent's location.

  • Selective 1D Experiments: Techniques like selective 1D NOESY or TOCSY can be used to irradiate a specific proton signal (even within an overlapped region) and observe which other protons are affected, providing targeted information without the need for a full 2D experiment.[15]

By systematically applying the principles and techniques outlined in this guide, you will be well-equipped to tackle the challenges of interpreting complex NMR spectra of substituted imidazopyridines, leading to confident and accurate structural assignments.

References

Preventing degradation of 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine (CAS 887147-19-5). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Here, we address common issues encountered during storage and provide scientifically-grounded, actionable solutions.

Troubleshooting Guide: Diagnosing Degradation

This section addresses specific issues that may arise during the handling and storage of this compound, helping you diagnose potential degradation and take corrective action.

Q1: I've observed a change in the color of my solid compound, from a distinct yellow to a brownish or darker hue. What does this indicate?

A color change is a primary visual indicator of chemical degradation. The initial yellow appearance is characteristic of the pure compound.[1] The development of a brown or dark color often suggests the formation of new chromophores through decomposition pathways.

  • Causality: This is typically caused by one or more of the following factors:

    • Oxidation: Reaction with atmospheric oxygen, potentially accelerated by light or trace metal impurities.

    • Photodecomposition: Exposure to UV or even ambient laboratory light can induce the formation of radical species or trigger rearrangements, leading to colored polymeric byproducts. While specific photostability data for this exact molecule is not widely published, imidazo[1,2-a]pyridines are known to have distinct photophysical properties, indicating they interact with light.[2]

    • Slow Hydrolysis: Reaction with trace moisture over time, even in solid form, can initiate degradation cascades that produce colored impurities.

  • Recommended Action: Immediately transfer the material to a properly sealed container, purge with an inert gas like argon or nitrogen, and store in a dark, refrigerated (2-8°C) environment.[1] You should re-characterize the material by HPLC or LC-MS to assess its purity before further use.

Q2: My latest HPLC/LC-MS analysis shows new, unexpected peaks that were not present when I first received the compound. How do I proceed?

The appearance of new peaks is a quantitative confirmation of degradation. The structure of this compound suggests specific vulnerabilities that can help predict the identity of these new species.

  • Likely Degradation Products:

    • Hydrolysis Products: The chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution by water. This would result in mono- or di-hydroxylated species (e.g., 4-chloro-6-hydroxy- or 4,6-dihydroxy- derivatives). In an LC-MS analysis, you would look for parent ions corresponding to [M-Cl+OH]⁺ and [M-2Cl+2OH]⁺. The presence of water can lead to the formation of HCl, which can further catalyze degradation.[3][4]

    • Decomposition Fragments: More severe degradation (e.g., thermal) could lead to the cleavage of the imidazole or pyridine rings.

  • Troubleshooting Workflow:

    G start New Peaks Observed in HPLC/LC-MS check_storage Review Storage History: - Temperature? - Atmosphere? - Light Exposure? start->check_storage run_ms Analyze Mass Spec Data (LC-MS) check_storage->run_ms hypothesize Hypothesize Structures: - [M-Cl+OH] (Hydrolysis) - [M-CH3] (Demethylation) - Other fragments run_ms->hypothesize confirm Confirm Structure (e.g., via NMR of isolated impurity) hypothesize->confirm remediate Action: - Discard degraded material - Re-purify if possible - Implement correct storage hypothesize->remediate

    Caption: Troubleshooting workflow for identifying unknown peaks.

Q3: The solubility of the compound in my standard solvent (e.g., DMSO, DCM) has noticeably decreased. What is the cause?

A decrease in solubility is often linked to the formation of less soluble degradation products or polymerization.

  • Scientific Rationale:

    • Formation of H-bonding Species: Hydrolysis products, containing hydroxyl (-OH) groups, can form intermolecular hydrogen bonds, leading to aggregation and reduced solubility in non-polar organic solvents.

    • Polymerization: Under certain conditions (e.g., light exposure, presence of radical initiators), reactive intermediates can polymerize, forming high molecular weight, insoluble materials.

    • Salt Formation: If the compound has degraded to form acidic byproducts (like HCl from hydrolysis) and is stored in the presence of basic materials or surfaces, it could form salts with different solubility profiles.

  • Recommended Action: Attempt to dissolve a small sample in a different solvent to assess the nature of the impurity. However, it is highly recommended to re-purify the material (e.g., by recrystallization or column chromatography) if it is critical for your experiments.

Frequently Asked Questions (FAQs): Prevention & Best Practices

This section provides proactive guidance for the proper storage and handling of this compound to prevent degradation.

Q1: What are the definitive optimal storage conditions for solid this compound?

To ensure maximum shelf-life, the solid compound must be protected from the three primary drivers of degradation: atmosphere, light, and heat.

Parameter Recommendation Scientific Rationale
Temperature 2-8°CReduces the kinetic rate of all potential degradation reactions.[1]
Atmosphere Under inert gas (Argon or Nitrogen)Prevents reaction with atmospheric moisture (hydrolysis) and oxygen (oxidation). A dry nitrogen blanket is a common industrial practice for chlorinated compounds.[3][4]
Light Store in an amber vial inside a dark cabinet or boxPrevents photodecomposition, a common pathway for degradation in heterocyclic aromatic compounds.
Container Tightly sealed borosilicate glass vial with a PTFE-lined capEnsures an inert storage surface and prevents moisture ingress.
Q2: What are the primary chemical degradation pathways I need to prevent?

Understanding the potential reactions is key to preventing them. The two most significant pathways are hydrolysis and photodegradation.

G cluster_0 Degradation Pathways parent 4,6-Dichloro-1-methyl- 1H-imidazo[4,5-c]pyridine hydrolysis Mono- or Di-Hydroxylated Products parent->hydrolysis + H₂O (Moisture Ingress) photo Radical Intermediates, Polymeric Byproducts parent->photo + hν (Light Exposure)

Caption: Primary degradation pathways for the compound.

  • Hydrolysis: The electron-withdrawing nature of the pyridine nitrogen and the imidazole ring makes the chlorine-bearing carbons susceptible to nucleophilic attack by water. This reaction is often the most common degradation pathway for chlorinated heterocyclic compounds.[3]

  • Photodegradation: Aromatic systems can absorb UV-Vis light, promoting electrons to higher energy states. This can lead to the homolytic cleavage of C-Cl bonds, creating highly reactive radical species that can abstract protons from other molecules or polymerize.

Q3: What materials should I use or avoid for containers and handling equipment?

Material compatibility is crucial to prevent contamination and catalyzed degradation. Chlorinated compounds require careful selection of storage and handling materials.

Material Class Recommended To Avoid Reasoning for Avoidance
Metals Stainless Steel (e.g., 316L)Aluminum, Magnesium, Zinc, Galvanized Steel.[4]Reactive metals and their alloys can react with chlorinated compounds, potentially causing violent reactions or catalytic decomposition. Galvanized surfaces are not recommended.[4]
Glass Borosilicate Glass (e.g., Pyrex®)Soda-lime glass (if long-term storage)Borosilicate glass is more chemically resistant and less likely to leach ions that could catalyze degradation.
Plastics PTFE (Teflon®), FEPMost other plastics (e.g., Polypropylene, LDPE)Chlorinated compounds can be absorbed by, or leach plasticizers from, many common plastics. Always verify compatibility.[5]
Other ---Caustic Soda (NaOH) flakes for dryingIncompatible; can decompose chlorinated solvents.[3] Use silica gel or calcium sulfate instead.
Q4: I need to make a stock solution. What is the best practice for storage?

Long-term storage in solution is generally discouraged. If required, follow these steps to minimize degradation:

  • Solvent Choice: Use only high-purity, anhydrous, aprotic solvents (e.g., DMSO, DMF, Dioxane). Avoid protic solvents like methanol or ethanol, which can participate in solvolysis reactions.

  • Preparation: Prepare the solution under an inert atmosphere (in a glovebox or using Schlenk techniques).

  • Storage:

    • Store in small, single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure to the atmosphere upon opening.

    • Store at -20°C or -80°C in tightly sealed vials with PTFE-lined caps.

    • Protect from light by wrapping vials in aluminum foil or using amber vials.

Experimental Protocol: Annual Stability Check

This protocol provides a self-validating system to ensure the continued integrity of your stored compound.

Objective: To quantitatively assess the purity of a stored lot of this compound against a reference standard or historical data.

Materials:

  • Stored compound

  • Reference standard (a new, unopened lot, if available)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (or other appropriate modifier)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a C18 column and UV detector

Procedure:

  • Standard Preparation: Accurately weigh and prepare a 1 mg/mL stock solution of the reference standard in a suitable solvent (e.g., 50:50 ACN:Water). Prepare a working standard at ~50 µg/mL by dilution.

  • Sample Preparation: Prepare a solution of your stored compound at the exact same concentration as the working standard.

  • HPLC Analysis:

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Scan from 210-400 nm and select an appropriate wavelength (e.g., 254 nm or λmax).

    • Injection Volume: 10 µL

  • Data Analysis:

    • Run the reference standard to establish the retention time and peak shape of the pure compound.

    • Run the stored sample.

    • Compare the chromatograms. Calculate the purity of the stored sample by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

    • Look for the presence of new peaks or a significant decrease (>2%) in the area percent of the main peak compared to its initial analysis.

References

Technical Support Center: Navigating Regioselectivity in Imidazopyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the challenges of regioselective functionalization of imidazopyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged heterocyclic scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of imidazopyridine chemistry and achieve your desired substitution patterns with precision and reliability.

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] However, the inherent electronic properties of this bicyclic system present unique challenges in controlling the site of functionalization. This resource is built on a foundation of established chemical principles and the latest advancements in synthetic methodology to provide you with actionable solutions to common regioselectivity issues.

Frequently Asked Questions (FAQs)

Q1: What makes the regioselective functionalization of imidazo[1,2-a]pyridines so challenging?

The challenge arises from the electronic nature of the imidazo[1,2-a]pyridine ring system. The C3 position is the most electron-rich and sterically accessible, making it the most nucleophilic carbon.[1] Consequently, electrophilic aromatic substitution and many radical functionalization reactions preferentially occur at this site.[3][4] Achieving functionalization at other positions, such as C2, C5, or C7, often requires overcoming this inherent reactivity preference, which necessitates carefully designed strategies.

Q2: What are the primary factors that control regioselectivity in imidazo[1,2-a]pyridine functionalization?

Regioselectivity is primarily governed by a combination of electronic effects, steric hindrance, the nature of the reactants, and the reaction conditions. Key factors include:

  • Inherent Electronic Properties: As mentioned, the C3 position is the most electron-rich, followed by the C5 and C7 positions on the pyridine ring.

  • Directing Groups: The introduction of a directing group at a specific position can steer the functionalization to an otherwise disfavored site. For example, an amide group at C3 can direct arylation to the C5 position.[5]

  • Catalyst System: The choice of catalyst (e.g., transition metals like palladium, rhodium, or copper, or photoredox catalysts) plays a crucial role in determining the reaction mechanism and, consequently, the regiochemical outcome.[6][7][8]

  • Reaction Mechanism: The underlying mechanism (e.g., electrophilic substitution, radical addition, or transition-metal-mediated C-H activation) will dictate which position is most reactive. For instance, radical reactions often favor the C3 position.[4]

Q3: How can I confidently determine the regiochemistry of my functionalized imidazopyridine products?

A combination of modern analytical techniques is essential for unambiguous structure elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) are the most powerful tools. Specifically, Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments can reveal through-space correlations between protons, helping to establish the substitution pattern.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass and elemental composition, confirming the molecular formula of the product.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unequivocal proof of the molecular structure and regiochemistry.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the functionalization of imidazo[1,2-a]pyridines.

Issue 1: Predominant or Exclusive C3-Functionalization When Another Regioisomer is Desired

Question: I am attempting to functionalize my imidazo[1,2-a]pyridine at the C5 position, but I am consistently isolating the C3-functionalized product. How can I steer the reaction to the desired position?

Root Cause Analysis:

The C3 position of the imidazo[1,2-a]pyridine nucleus is the kinetic and often thermodynamic site of reaction for many functionalization methods due to its high electron density.[1][9] To achieve functionalization at other positions, you must employ a strategy that either deactivates the C3 position or specifically activates the target position.

Solutions:

1. Employ a Directing Group Strategy for C5-Functionalization:

A directing group can be installed on the imidazopyridine core to orchestrate C-H activation at a specific site. For C5-functionalization, an N-methoxyamide directing group at the C3 position has proven effective.[5]

dot

Caption: Workflow for achieving C5-functionalization using a directing group strategy.

Detailed Protocol: Rh(III)-Catalyzed C5-Arylation of Imidazo[1,2-a]pyridine-3-carboxamides [5]

  • Preparation of the Substrate: Synthesize the N-methoxy-N-methylimidazo[1,2-a]pyridine-3-carboxamide from the corresponding imidazo[1,2-a]pyridine-3-carboxylic acid.

  • Reaction Setup: In a screw-capped vial, combine the imidazo[1,2-a]pyridine-3-carboxamide (1.0 equiv.), the diarylacetylene (2.0 equiv.), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

  • Solvent and Atmosphere: Add 1,2-dichloroethane (DCE) as the solvent. The reaction is typically run under an air atmosphere.

  • Reaction Conditions: Stir the mixture at 100 °C for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite, wash with dichloromethane (DCM), and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

2. Explore Photocatalytic Methods for C5-Alkylation:

Recent advances in photoredox catalysis have enabled regioselective C5-alkylation. These methods often proceed through radical mechanisms where the regioselectivity can be controlled by the catalyst and additives.

Detailed Protocol: Visible-Light-Induced C5-Alkylation [10]

  • Reaction Setup: To an oven-dried Schlenk tube, add the imidazo[1,2-a]pyridine (1.0 equiv.), the alkyl N-hydroxyphthalimide ester (1.5 equiv.), and eosin Y (2 mol%).

  • Solvent and Additive: Add trifluoroacetic acid (TFA) (1.0 equiv.) and acetonitrile (MeCN) as the solvent.

  • Degassing and Atmosphere: Degas the mixture with three freeze-pump-thaw cycles and backfill with nitrogen or argon.

  • Irradiation: Stir the reaction mixture under irradiation with a blue LED lamp at room temperature for 12-24 hours.

  • Work-up and Purification: Quench the reaction, extract the product with an organic solvent, and purify by column chromatography.

Comparative Data for C5-Functionalization Strategies:

StrategyAdvantagesDisadvantagesKey Reagents
Directing Group High regioselectivity, broad substrate scope.Requires extra steps for directing group installation and removal.[Cp*RhCl₂]₂, AgSbF₆
Photocatalysis Mild reaction conditions, metal-free options available.[10]Substrate scope can be limited, may require specific radical precursors.Eosin Y, Blue LED
Issue 2: Low Yield or No Reaction in C-H Functionalization

Question: I am trying a reported C-H functionalization protocol, but I am observing very low conversion of my starting material. What are the common pitfalls?

Root Cause Analysis:

Low yields in C-H functionalization reactions can stem from several factors, including inefficient catalyst activation, improper reaction setup, or deactivation of the starting material.

Solutions:

1. Catalyst and Ligand Screening:

The choice of catalyst and ligand is critical. If a standard catalyst system is not working, a screening of related catalysts and ligands is warranted.

dot

Caption: Decision-making workflow for troubleshooting low-yield reactions.

2. Optimization of Reaction Conditions:

  • Temperature: C-H activation often has a significant activation energy barrier. A systematic increase in temperature (e.g., in 10-20 °C increments) can dramatically improve the reaction rate.[9][11]

  • Solvent: The polarity and coordinating ability of the solvent can influence catalyst activity and substrate solubility. Screen a range of solvents (e.g., toluene, dioxane, DMF, DCE).

  • Additives/Oxidants: Many C-H functionalization reactions require specific additives (e.g., acids, bases) or oxidants. Ensure these are fresh and used in the correct stoichiometry. For instance, some copper-catalyzed reactions are sensitive to the amount of added acid.[7]

3. Purity of Starting Materials:

  • Imidazopyridine Substrate: Ensure the starting imidazopyridine is pure. Impurities can sometimes poison the catalyst.

  • Reagents: Use high-purity reagents, especially catalysts and ligands.

Experimental Protocol: Optimization of a Lewis Acid-Catalyzed C3-Alkylation [11]

  • Initial Conditions: Imidazo[1,2-a]pyridine (1.0 equiv.), donor-acceptor cyclopropane (1.0 equiv.), Yb(OTf)₃ (10 mol%), in CH₃CN at 80 °C.

  • Troubleshooting Steps:

    • Increase catalyst loading to 20 mol%, then 25 mol%.

    • Increase temperature to 100 °C.

    • Screen other Lewis acids (e.g., Sc(OTf)₃, In(OTf)₃).

Table of Optimized Conditions for Yb(OTf)₃-Catalyzed C3-Alkylation: [11]

EntryCatalyst Loading (mol%)Temperature (°C)SolventYield (%)
11080CH₃CN45
22080CH₃CN53
320100CH₃CN89
425100CH₃CN96
Issue 3: Formation of Regioisomeric Mixtures

Question: My reaction is producing a mixture of C3 and C5-functionalized products that are difficult to separate. How can I improve the regioselectivity?

Root Cause Analysis:

The formation of regioisomeric mixtures indicates that the energy barrier for reaction at different sites is comparable under the chosen conditions. This can happen when the directing effects are weak or when multiple reaction pathways are competing.

Solutions:

1. Enhance Directing Group Efficacy:

If using a directing group strategy, consider modifying the directing group to enhance its coordinating ability or steric bulk, which can improve the selectivity for a single position.

2. Modify the Catalytic System:

  • Steric Bulk: Switching to a bulkier ligand on the metal catalyst can disfavor reaction at more sterically hindered positions.

  • Electronic Tuning: Modifying the electronic properties of the ligand can alter the reactivity of the catalyst and improve selectivity.

3. Leverage Blocking Groups:

If C3-functionalization is the competing pathway, you can temporarily install a removable blocking group at the C3 position. Perform the desired functionalization at another site, and then remove the blocking group. Common C3-blocking groups include halogens (e.g., Br, I) which can be removed via hydrogenation or other methods.

Experimental Protocol: C3-Bromination as a Blocking Strategy

  • Bromination: React the imidazo[1,2-a]pyridine with N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile to obtain the 3-bromoimidazo[1,2-a]pyridine.

  • Functionalization at another position: Perform the desired reaction (e.g., C5-arylation). The bulky and electron-withdrawing bromo group will disfavor further reaction at C3.

  • Debromination: Remove the bromo group using a suitable method, such as catalytic hydrogenation (e.g., H₂, Pd/C) or treatment with a reducing agent.

By systematically addressing these common issues with the strategies and protocols outlined above, you can significantly improve the outcomes of your imidazopyridine functionalization reactions. Remember that careful analysis of your reaction outcomes and a methodical approach to optimization are key to success.

References

Technical Support Center: Scaling Up the Synthesis of 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine (CAS: 887147-19-5). This document is designed for researchers, chemists, and drug development professionals who are working with this critical building block. As a key intermediate, its structural similarity to purines makes it a privileged scaffold in medicinal chemistry.[1][2] This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols to help you navigate the complexities of its synthesis and scale-up, ensuring both efficiency and reproducibility.

Section 1: Synthetic Strategy Overview

The most reliable and scalable synthesis of this compound is typically approached via a two-stage process. This strategy isolates the challenges of ring formation from the complexities of N-alkylation, providing better control over the final product's purity.

  • Stage 1: Formation of the Imidazopyridine Core. The initial step involves the synthesis of the unmethylated precursor, 4,6-dichloro-1H-imidazo[4,5-c]pyridine (CAS: 2589-12-0).[3][4] This is commonly achieved through the cyclocondensation of a substituted diaminopyridine with a one-carbon source, such as triethyl orthoformate or formic acid.[1][5]

  • Stage 2: Regiocontrolled N-Methylation. The second stage is the methylation of the imidazole nitrogen. This step is the most critical and challenging aspect of the synthesis, as the reaction can potentially occur at two different nitrogen atoms (N-1 and N-3), leading to a mixture of regioisomers that are often difficult to separate.[6]

The overall workflow is visualized below.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: N-Methylation cluster_2 Stage 3: Purification A 3,4-Diamino-2,6-dichloropyridine C Cyclocondensation (Acid Catalyst, Heat) A->C B Triethyl Orthoformate B->C D 4,6-Dichloro-1H-imidazo[4,5-c]pyridine C->D G Methylation Reaction D->G E Methylating Agent (e.g., MeI, DMS) E->G F Base (e.g., NaH, K2CO3) F->G H Product Mixture (N-1 and N-3 Isomers) G->H I Chromatography (e.g., Prep-HPLC) H->I J Final Product: This compound I->J

Caption: General workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Issue 1: Low or no yield of the 4,6-dichloro-1H-imidazo[4,5-c]pyridine precursor in Stage 1.

  • Question: My cyclocondensation reaction is failing or giving very low yields. What are the likely causes and solutions?

  • Answer: Low yields in this step often trace back to three primary factors: reagent quality, reaction conditions, and work-up procedure.

    • Reagent Quality: The starting diaminopyridine can degrade if not stored properly. Ensure it is pure and dry. Similarly, triethyl orthoformate can hydrolyze; use a freshly opened bottle or distill it before use.

    • Reaction Conditions: This cyclization typically requires heat and often an acid catalyst (like p-toluenesulfonic acid) to proceed efficiently. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Insufficient heating or reaction time is a common cause of failure.[6]

    • Work-up: Upon completion, the product may precipitate upon cooling. If it remains in solution, careful extraction is necessary. Ensure the pH is adjusted correctly during work-up to keep the product in the organic phase and remove acidic catalysts.

Issue 2: The N-methylation reaction (Stage 2) results in a complex mixture or low conversion.

  • Question: I'm attempting the methylation step, but the reaction is messy. How can I improve the outcome?

  • Answer: The N-methylation is sensitive to the choice of base, solvent, and methylating agent.

    • Choice of Base and Solvent: A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF) is standard. The base deprotonates the imidazole nitrogen, creating the nucleophile. Ensure the NaH is fresh and the solvent is anhydrous, as water will quench the base and the anion. Weaker bases like potassium carbonate can also be used but may require higher temperatures and longer reaction times.

    • Methylating Agent: Methyl iodide (MeI) or dimethyl sulfate (DMS) are common methylating agents. Add the agent slowly and at a controlled temperature (e.g., 0 °C) to prevent exothermic reactions and potential side product formation.

    • Monitoring: Follow the consumption of the starting material using TLC or LC-MS. If the reaction stalls, a small, additional charge of the base or methylating agent might be necessary, but add it cautiously to avoid over-alkylation or side reactions.

Issue 3: My final product is a mixture of two isomers that are very difficult to separate.

  • Question: I've successfully synthesized the product, but my NMR shows two distinct species. How do I manage the formation of the undesired N-3 methyl regioisomer?

  • Answer: This is the most common and significant challenge in this synthesis.[6] The electronic properties of the two imidazole nitrogens are similar, leading to competitive methylation.

    G cluster_0 Reaction Pathways start 4,6-Dichloro-1H-imidazo[4,5-c]pyridine (Anion) N1 Attack at N-1 start->N1  Path A N3 Attack at N-3 start->N3  Path B end_N1 Desired Product (N-1 Methyl) N1->end_N1 end_N3 Isomeric Impurity (N-3 Methyl) N3->end_N3

    Caption: Competing N-methylation pathways leading to regioisomers.

    • Controlling Regioselectivity: While difficult to eliminate completely, you can influence the isomer ratio. Factors like the choice of base, solvent, and counter-ion can alter the site of methylation through steric and electronic effects. It is highly recommended to run a small screening experiment with different conditions (see data table below). For instance, bulkier bases or solvents might sterically favor methylation at the less hindered nitrogen.

    • Separation Strategy: Since the isomers have very similar physical properties, standard column chromatography on silica gel is often insufficient.[6]

      • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the most effective method for separating the isomers. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

      • Supercritical Fluid Chromatography (SFC): This technique can also offer excellent resolution for isomer separation and is often faster and uses less solvent than HPLC.[6]

Section 3: Frequently Asked Questions (FAQs)
  • Q1: What are the critical parameters to control during scale-up?

    • A1: When scaling up, thermal control and reagent addition rates become paramount. The deprotonation with NaH and the subsequent methylation can be highly exothermic. Use a jacketed reactor to maintain a consistent internal temperature and add reagents subsurface via an addition funnel or syringe pump to prevent localized heating and runaway reactions. Ensure stirring is vigorous enough to maintain a homogeneous slurry.

  • Q2: How can I definitively confirm the structure and identify the correct N-1 methyl isomer?

    • A2: A combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy is essential.

      • 1H and 13C NMR: Will confirm the presence of all expected protons and carbons and can help identify the isomer ratio.

      • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is the gold standard for assigning regiochemistry. An NOE correlation between the N-methyl protons and the proton on the adjacent carbon of the pyridine ring (H-7) will unambiguously confirm the N-1 isomer. The N-3 isomer would show an NOE to the imidazole proton (H-2).[6]

      • Heteronuclear Multiple Bond Correlation (HMBC): This can also be used to establish long-range (2-3 bond) correlations between the methyl protons and carbons in the heterocyclic core to verify connectivity.[6]

  • Q3: What are the primary safety considerations?

    • A3: Always consult the Safety Data Sheet (SDS) for all reagents.

      • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle in an inert atmosphere (e.g., nitrogen or argon glovebox/Schlenk line).

      • Methylating Agents (MeI, DMS): These are toxic and potential carcinogens. Handle only in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

      • Chlorinated Pyridines: These compounds are generally irritants and should be handled with care.[4]

Section 4: Experimental Protocols

Protocol 1: Synthesis of 4,6-Dichloro-1H-imidazo[4,5-c]pyridine

  • To a round-bottom flask equipped with a reflux condenser, add 3,4-diamino-2,6-dichloropyridine (1.0 eq).

  • Add triethyl orthoformate (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the reaction mixture to reflux (approx. 120-130 °C) for 4-6 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes).

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Remove the excess triethyl orthoformate under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel chromatography to yield the pure product.

Protocol 2: N-Methylation to Yield this compound

  • Under an inert atmosphere of nitrogen, suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF in a three-neck flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 4,6-dichloro-1H-imidazo[4,5-c]pyridine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation.

  • Add methyl iodide (1.1 eq) dropwise, keeping the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding it to ice-cold water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.

Section 5: Data Presentation
Table 1: Example Conditions for N-Methylation Regioselectivity
EntryBase (eq)Methylating Agent (eq)SolventTemp (°C)Time (h)Approx. N-1:N-3 Ratio
1NaH (1.2)MeI (1.1)DMF0 to RT33:1
2K₂CO₃ (2.0)MeI (1.5)AcetoneReflux122:1
3Cs₂CO₃ (2.0)DMS (1.2)ACN6084:1
4NaH (1.2)MeI (1.1)THF0 to RT42.5:1

Note: Ratios are illustrative and highly dependent on specific experimental execution. Screening is essential for optimization.

Section 6: References
  • ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6H-Imidazo[4,5-b]pyridine. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Synthesis of 6H-Imidazo[4,5-b]pyridines. Retrieved from --INVALID-LINK--

  • Soural, M., et al. (2015). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. Retrieved from --INVALID-LINK--

  • MDPI. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4,6-dichloro-1H-imidazo[4,5-c]pyridine. Retrieved from --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4,6-Dichloro-1H-imidazo[4,5-c]pyridine: A Key Building Block for Chemical Innovation. Retrieved from --INVALID-LINK--

References

Validation & Comparative

Comparing biological activity of imidazo[4,5-c]pyridine vs imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of Imidazo[4,5-c]pyridine and Imidazo[4,5-b]pyridine Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides a detailed, evidence-based comparison of the biological activities of two closely related heterocyclic scaffolds: imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine. Moving beyond a simple list of activities, we delve into the structural nuances that dictate target specificity and potency, supported by experimental data from peer-reviewed literature.

Introduction: Isomers of Influence in Medicinal Chemistry

Imidazopyridines, heterocyclic compounds featuring a pyridine ring fused to an imidazole ring, are privileged scaffolds in drug discovery.[1] Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, including kinases, polymerases, and G-protein coupled receptors.[2][3] Among the various isomeric forms, imidazo[4,5-b]pyridine (also known as 1-deazapurine) and imidazo[4,5-c]pyridine (3-deazapurine) are two of the most extensively studied.[4][5]

The subtle difference in the placement of a single nitrogen atom between these two isomers dramatically influences their electronic properties, hydrogen bonding capabilities, and spatial arrangement. This guide will explore how this seemingly minor structural change leads to divergent biological activities, providing a comparative analysis across several key therapeutic areas.

Isomer_Structures cluster_b Imidazo[4,5-b]pyridine (1-Deazapurine) cluster_c Imidazo[4,5-c]pyridine (3-Deazapurine) b_struct b_struct c_struct c_struct

Caption: Core chemical structures of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine.

Comparative Analysis of Biological Activities

The therapeutic potential of both scaffolds is vast, with derivatives demonstrating anticancer, antimicrobial, antiviral, anti-inflammatory, and CNS-modulating effects.[2][6] The following sections compare their performance in these key areas, supported by experimental data.

Anticancer Activity

Both imidazo[4,5-b] and [4,5-c] pyridine derivatives have been heavily investigated as anticancer agents, often acting as kinase inhibitors. However, they tend to exhibit selectivity for different kinase families.

Imidazo[4,5-b]pyridine derivatives have shown significant promise as inhibitors of several key oncogenic kinases.

  • Aurora A Kinase (AURKA): This kinase is crucial for mitotic progression and is often overexpressed in various cancers. Imidazo[4,5-b]pyridine derivatives have been extensively described as potent AURKA inhibitors.[2]

  • Cyclin-Dependent Kinase 9 (CDK9): New derivatives have been designed that show remarkable CDK9 inhibitory potential, with IC50 values ranging from 0.63 to 1.32 μM, comparable to the established drug sorafenib.[7]

  • p21-Activated Kinase 4 (PAK4): A fragment-based drug design approach led to the discovery of an imidazo[4,5-b]pyridine-based PAK4 inhibitor, highlighting its utility as a foundational structure for developing novel cancer therapeutics.[8]

Imidazo[4,5-c]pyridine derivatives have been successfully developed as inhibitors of different, yet equally important, cancer targets.

  • Poly(ADP-ribose) Polymerase (PARP): Derivatives of this scaffold have demonstrated moderate to good PARP inhibitory activity. One compound exhibited an IC50 value of 8.6 nM and showed a synergistic effect when combined with the chemotherapeutic agent temozolomide.[2]

  • Src Family Kinases: Novel imidazo[4,5-c]pyridin-2-one derivatives have been identified as inhibitors of Src family kinases, which are implicated in the progression of aggressive brain tumors like glioblastoma.[9]

Scaffold Target Representative Activity (IC₅₀) Cancer Model Reference
Imidazo[4,5-b]pyridineCDK90.63 - 1.32 µMBreast (MCF-7), Colon (HCT116)[7]
Imidazo[4,5-b]pyridineAntiproliferative0.4 - 0.7 µMColon Carcinoma[4][5]
Imidazo[4,5-c]pyridinePARP8.6 nM(Enzymatic Assay)[2]
Imidazo[4,5-c]pyridineAntiproliferative0.082 µMBreast (MCF-7)[2]

Insight: The differential targeting profile underscores the importance of the pyridine nitrogen's position. Its role as a hydrogen bond acceptor within the kinase hinge-binding region is critical. The geometry imposed by the [4,5-b] fusion appears more favorable for targets like AURKA and CDK9, while the [4,5-c] arrangement is better suited for the active sites of PARP and Src kinases.

Antimicrobial Activity

The search for new antimicrobial agents has led to the exploration of both scaffolds, with several studies providing direct comparisons.

A 2023 study synthesized and evaluated a series of regioisomeric imidazo[4,5-c] and [4,5-b]pyridines.[10] Their findings demonstrated that potent antimicrobial activity is not exclusive to one scaffold but is highly dependent on the substitutions.

  • Compound 2g (Imidazo[4,5-c] derivative): Showed a Minimum Inhibitory Concentration (MIC) of 4 µg/mL against S. aureus and 8 µg/mL against E. faecalis.

  • Compound 4a (Imidazo[4,5-b] derivative): Also displayed an MIC of 4 µg/mL against S. aureus and 8 µg/mL against E. faecalis.

Interestingly, some studies focusing solely on imidazo[4,5-b]pyridines reported that their synthesized derivatives lacked significant antibacterial activity, with MIC values > 64 μM.[4] This highlights the critical role of specific functional groups appended to the core structure in eliciting a biological response. Other research has shown that combining the imidazo[4,5-b]pyridine core with other antimicrobial pharmacophores can enhance activity against both Gram-positive and Gram-negative bacteria.[2]

Scaffold Derivative Organism Activity (MIC) Reference
Imidazo[4,5-c]pyridine2gS. aureus4 µg/mL[10]
Imidazo[4,5-c]pyridine2hE. faecalis8 µg/mL[10]
Imidazo[4,5-b]pyridine4aS. aureus4 µg/mL[10]
Imidazo[4,5-b]pyridine4bE. faecalis8 µg/mL[10]
Antiviral Activity

Both isomers have served as platforms for the development of novel antiviral agents, again targeting different viral families.

  • Imidazo[4,5-b]pyridine: Derivatives have demonstrated selective, albeit moderate, activity against respiratory syncytial virus (RSV), with EC50 values in the micromolar range (e.g., 21 µM for one derivative).[4][5]

  • Imidazo[4,5-c]pyridine: This scaffold has been used to develop highly active and selective inhibitors of the Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C Virus. The mechanism of action was identified as the inhibition of the viral RNA-dependent RNA polymerase.[2][11]

Insight: The distinct viral targets suggest that the two scaffolds present unique pharmacophoric features to viral proteins. The success against BVDV's polymerase indicates the imidazo[4,5-c]pyridine core may be a superior mimic of the natural purine substrates for this enzyme class.

Central Nervous System (CNS) and Anti-inflammatory Activity

The activity of these scaffolds also extends to CNS disorders and inflammatory conditions.

  • Imidazo[4,5-c]pyridine: This scaffold has a history in CNS drug development. Bamaluzole, an imidazo[4,5-c]pyridine, was patented as a GABA-A receptor agonist for potential use as an anticonvulsant.[2]

  • Imidazo[4,5-b]pyridine: More recently, derivatives of this isomer have been discovered as potent and selective inhibitors of the bromodomain and extra-terminal (BET) proteins. One such inhibitor, DDO-8926, showed significant efficacy in a mouse model of neuropathic pain by reducing neuroinflammation.[12] Furthermore, other imidazo[4,5-b]pyridine compounds have been studied as selective inhibitors of inducible nitric oxide synthase (iNOS) and for their ability to reduce inflammatory responses in models of retinal ischemia.[2]

Structure-Activity Relationship (SAR): The Decisive Role of Nitrogen Placement

The collective data reveals that the biological activity is not an intrinsic property of the parent ring system but is dictated by a combination of the core scaffold and its substituents. The position of the pyridine nitrogen is a key determinant of the molecule's interaction with its biological target.

SAR_Comparison cluster_b Imidazo[4,5-b]pyridine SAR cluster_c Imidazo[4,5-c]pyridine SAR b_core Imidazo[4,5-b] Core (1-Deazapurine) b_r2 R2 Substituent: - Often directs kinase selectivity - Bulky groups can enhance potency b_core->b_r2 Position 2 b_r3 R3/R1 Substituent: - Modulates solubility - Can occupy solvent-exposed regions b_core->b_r3 Position 1/3 b_n4 N4 (Pyridine N): - Key H-bond acceptor - Critical for hinge-binding in many kinases b_core->b_n4 Position 4 c_n5 N5 (Pyridine N): - H-bond acceptor - Altered vector compared to N4 - Leads to different target profiles b_n4->c_n5 Different H-bond vector profoundly impacts target binding c_core Imidazo[4,5-c] Core (3-Deazapurine) c_r2 R2 Substituent: - Crucial for target interaction (e.g., PARP, Src) c_core->c_r2 Position 2 c_r1 R1/R3 Substituent: - Influences ADME properties - Can be tailored for CNS penetration c_core->c_r1 Position 1/3 c_core->c_n5 Position 5

Caption: Generalized Structure-Activity Relationship (SAR) for the two isomers.

The key takeaway is that the vector of the hydrogen bond accepting pyridine nitrogen relative to the substituents at other positions is fundamentally different between the two isomers. This leads to distinct three-dimensional pharmacophores, explaining why one scaffold may be preferred over the other for a given biological target.

Experimental Protocols

To ensure scientific integrity and reproducibility, we provide standardized protocols for the synthesis and evaluation of these compounds.

General Synthesis of 2-Substituted Imidazopyridines

This method involves the condensation of a diaminopyridine with an aldehyde, a common and effective route.[2][10][13]

Objective: To synthesize 2-phenyl-1H-imidazo[4,5-b]pyridine.

Materials:

  • 2,3-Diaminopyridine

  • Benzaldehyde

  • Sodium metabisulfite (Na₂S₂O₅)

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography).

Procedure:

  • Adduct Formation: In a round-bottom flask, dissolve benzaldehyde (1 equivalent) in DMSO. Add sodium metabisulfite (0.55 equivalents) and stir the mixture at room temperature for 30 minutes to form the aldehyde adduct.

  • Condensation Reaction: To the same flask, add 2,3-diaminopyridine (1 equivalent).

  • Heating: Heat the reaction mixture to 120 °C and maintain this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.

  • Purification: Dry the crude product. If necessary, purify the compound further by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure 2-phenyl-1H-imidazo[4,5-b]pyridine.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and melting point determination.

Note: To synthesize the imidazo[4,5-c]pyridine isomer, simply substitute 3,4-diaminopyridine for 2,3-diaminopyridine in Step 2.

In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol describes a standard colorimetric assay to assess the antiproliferative activity of synthesized compounds on cancer cell lines.

MTT_Workflow start Start: Cancer Cell Culture seed 1. Seed Cells (e.g., MCF-7) in 96-well plates start->seed incubate1 2. Incubate for 24h (Allow cells to attach) seed->incubate1 treat 3. Treat with Compounds (Serial dilutions of test compounds) incubate1->treat incubate2 4. Incubate for 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) incubate2->add_mtt incubate3 6. Incubate for 4h (Viable cells convert MTT to formazan) add_mtt->incubate3 solubilize 7. Solubilize Formazan Crystals (Add DMSO or other solvent) incubate3->solubilize read 8. Measure Absorbance (at ~570 nm using a plate reader) solubilize->read analyze 9. Data Analysis (Calculate % viability and IC50 values) read->analyze end End: Determine IC50 analyze->end

Caption: Standard workflow for an MTT-based cell viability assay.

Procedure:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic drug like doxorubicin (positive control).

  • Incubation: Incubate the plates for another 48 to 72 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, mitochondrial reductases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.

Conclusion

The imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine scaffolds are both exceptionally versatile platforms for drug discovery. This guide demonstrates that neither isomer is inherently superior; rather, their utility is target-specific. The critical difference in the position of the pyridine nitrogen atom creates distinct pharmacophores, enabling these scaffolds to address a wide range of diseases from cancer to neuropathic pain. A thorough understanding of these structural nuances is paramount for medicinal chemists aiming to rationally design the next generation of potent and selective therapeutics. The choice of which scaffold to pursue should be a data-driven decision, informed by the specific topology and electronic requirements of the target's binding site.

References

Comparative Guide to the Structure-Activity Relationship (SAR) of Imidazo[4,5-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its structural resemblance to purines allows it to function as a versatile pharmacophore, capable of interacting with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and receptors of the innate immune system.[2][3][4] This guide provides an in-depth comparison of the structure-activity relationships (SAR) for two major classes of imidazo[4,5-c]pyridine analogs: Toll-like receptor 7 (TLR7) agonists and kinase inhibitors. We will explore the causal relationships behind experimental design choices and present supporting data to guide future drug discovery efforts.

Section 1: Imidazo[4,5-c]pyridine Analogs as Toll-Like Receptor 7 (TLR7) Agonists

The activation of Toll-like receptor 7 (TLR7), a key receptor in the innate immune system, triggers the production of type I interferons (IFN-α/β) and other cytokines, making TLR7 agonists promising candidates for vaccine adjuvants and cancer immunotherapies.[5][6][7][8][9] The imidazo[4,5-c]pyridine core has been extensively explored to develop potent and selective TLR7 agonists.

Core SAR Principles of TLR7 Agonism

SAR studies reveal that specific substitutions around the 1H-imidazo[4,5-c]pyridin-4-amine core are critical for potent and selective TLR7 activation. The general consensus points to a pharmacophore model where substituents at the N-1, C-2, and C-4 positions dictate the fundamental activity, while modifications at the C-6 position fine-tune potency and selectivity.[5][6][10]

  • N-1 Position: A benzyl group at the N-1 position is consistently observed to be optimal for potent TLR7 activity.[6][10] This bulky, hydrophobic group is thought to engage a key hydrophobic pocket within the receptor.

  • C-2 Position: A short alkyl chain, typically an n-butyl group, at the C-2 position is crucial for activity.[6][10] This substituent likely contributes to favorable van der Waals interactions within the TLR7 binding site.

  • C-4 Position: An unsubstituted amine (-NH₂) at the C-4 position is essential for TLR7 agonism.[10] Both acylation and alkylation of this amine group lead to a complete loss of activity, highlighting its role as a critical hydrogen bond donor or acceptor in receptor engagement.[10]

  • C-6 Position: Modifications at the C-6 position are more tolerant and can be used to modulate activity and selectivity. Direct aryl-aryl connections at C-6 tend to abrogate activity. However, introducing flexible linkers, such as in 6-benzyl or 6-phenethyl analogs, restores and can even enhance TLR7 agonism.[5]

The following diagram illustrates the key SAR takeaways for TLR7 agonism.

Caption: Key SAR points for TLR7 agonistic imidazo[4,5-c]pyridines.

Comparative Performance Data

The table below summarizes the activity of representative imidazo[4,5-c]pyridine analogs, demonstrating the impact of substitutions on TLR7 agonistic activity. The data is derived from human TLR7 reporter gene assays.

Compound IDN-1 SubstituentC-2 SubstituentC-4 SubstituentC-6 SubstituenthTLR7 EC₅₀ (µM)hTLR8 ActivityReference
122a Benzyln-Butyl-NH₂H1.57Negligible[10]
122b Benzyln-Butyl-NH-C(O)CH₃HInactiveN/A[10]
122d Benzyln-Butyl-NH-CH₃HInactiveN/A[10]
Analog A Benzyln-Butyl-NH₂BenzylPotentTLR7-specific[6]
Analog B Benzyln-Butyl-NH₂PhenylInactiveN/A[6]

Data synthesized from cited literature. "Analog A" and "Analog B" are representative of the findings in the cited source.

This data clearly validates the core SAR principles. The parent compound 122a , with the optimal N-1 benzyl and C-2 butyl groups, shows moderate TLR7 activity and is highly selective over TLR8.[6][10] Any modification to the essential C-4 amine group, as seen in 122b and 122d , completely abolishes activity.[10] Furthermore, the C-6 position proves to be a key modulator; a flexible benzyl substituent (Analog A) maintains potent activity, whereas a rigid, directly connected phenyl group (Analog B) is detrimental.[6]

Section 2: Imidazo[4,5-c]pyridine Analogs as Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology and other diseases.[2][11] The imidazo[4,5-c]pyridine scaffold can act as an ATP-competitive inhibitor by mimicking the purine core of ATP and forming critical hydrogen bonds with the kinase hinge region.[12] This section focuses on the SAR of imidazo[4,5-c]pyridin-2-one derivatives developed as Src family kinase (SFK) inhibitors for the treatment of glioblastoma.[13]

Core SAR Principles of Kinase Inhibition

For the imidazo[4,5-c]pyridin-2-one scaffold, the key to potent kinase inhibition lies in the strategic placement of substituents at the N-1 and N-3 positions to optimize interactions within the ATP-binding pocket.

  • Scaffold Core: The imidazo[4,5-c]pyridin-2-one core itself is the hinge-binding element. The exocyclic amine at C-4 and the lactam nitrogen are predicted to form hydrogen bonds with the kinase hinge backbone, a common interaction motif for Type I kinase inhibitors.

  • N-1 Position: This position projects towards the solvent-exposed region. SAR studies have shown that bulky, hydrophobic groups are well-tolerated and can enhance potency. A cyclohexyl group at N-1 was found to be particularly effective for SFK inhibition.[13]

  • N-3 Position: This position points towards the hydrophobic "back pocket" of the kinase. A substituted phenyl ring, such as a 4-chlorophenyl group, is a common and effective substituent. This group occupies the hydrophobic pocket and contributes significantly to binding affinity.[13]

The following diagram illustrates the general binding hypothesis and SAR for this class of kinase inhibitors.

Caption: Key SAR points for SFK inhibitory imidazo[4,5-c]pyridin-2-ones.

Comparative Performance Data

The table below presents the inhibitory activity of selected imidazo[4,5-c]pyridin-2-one analogs against Src and Fyn, two members of the Src family kinases.

Compound IDN-1 Substituent (R¹)N-3 Substituent (R²)Src IC₅₀ (µM)Fyn IC₅₀ (µM)Reference
1b m-tolyl4-chlorophenyl>10>10[13]
1d Cyclopentyl4-chlorophenyl0.440.17[13]
1e Cyclohexyl4-chlorophenyl0.230.12[13]
1f tert-butyl4-chlorophenyl1.130.65[13]
1s Cyclohexyl3,4-dichlorophenyl0.170.08[13]

Data extracted from cited literature.

The data demonstrates a clear SAR trend. Replacing the aryl group at N-1 (1b ) with cycloalkyl groups (1d , 1e ) significantly improves inhibitory potency against both Src and Fyn.[13] The cyclohexyl group (1e ) is superior to both cyclopentyl (1d ) and the bulky aliphatic tert-butyl group (1f ), suggesting an optimal size and conformation for the N-1 substituent. Further optimization at the N-3 phenyl ring, by moving from a 4-chloro- to a 3,4-dichlorophenyl group (1s ), provides an additional boost in potency, resulting in a highly effective dual Src/Fyn inhibitor.[13]

Section 3: Experimental Protocols

The trustworthiness of SAR data hinges on robust and reproducible bioassays. Here, we provide standardized, step-by-step protocols for the key assays used to evaluate the compounds discussed in this guide.

Protocol: TLR7 Agonist Reporter Gene Assay

This protocol is based on the use of HEK293 cells stably transfected with a human TLR7 gene and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter.[7][14]

Objective: To determine the EC₅₀ value of a test compound for TLR7 activation.

Methodology:

  • Cell Seeding: Seed HEK-Blue™ hTLR7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 180 µL of detection medium and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, followed by a final dilution in cell culture medium. Ensure the final DMSO concentration is ≤ 0.5%.

  • Cell Stimulation: Add 20 µL of the diluted compound to the appropriate wells. Include a positive control (e.g., R848) and a negative control (vehicle).

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection: Measure SEAP activity by reading the optical density at 620-650 nm using a spectrophotometer.

  • Data Analysis: Plot the absorbance against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

TLR_Assay_Workflow A 1. Seed HEK-Blue™ hTLR7 Cells (5x10⁴ cells/well) B 2. Prepare Serial Dilutions of Test Compound C 3. Add Compound to Cells (20 µL/well) B->C D 4. Incubate for 16-24 hours (37°C, 5% CO₂) C->D E 5. Measure Absorbance (OD 620-650 nm) D->E F 6. Calculate EC₅₀ (Dose-Response Curve) E->F

Caption: Workflow for a TLR7 agonist reporter gene assay.

Protocol: Biochemical Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a general, non-radioactive, homogeneous assay for measuring kinase activity and screening for inhibitors, adaptable for technologies like TR-FRET or Fluorescence Polarization.[11][15][16][17]

Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.

Methodology:

  • Reagent Preparation: Prepare assay buffer, recombinant kinase enzyme, fluorescently labeled peptide substrate, and ATP solution.

  • Compound Plating: In a 384-well plate, dispense the test compound across a range of concentrations using an acoustic dispenser or liquid handler.

  • Kinase/Inhibitor Pre-incubation: Add kinase enzyme to the wells containing the compound and incubate for 10-15 minutes at room temperature to allow for binding.[16]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Reaction Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature. The duration should be within the linear range of the reaction.

  • Detection: Stop the reaction and detect product formation. For a TR-FRET assay, this involves adding a detection solution containing an antibody that recognizes the phosphorylated substrate. After a final incubation, read the plate on a suitable plate reader (e.g., measuring the ratio of acceptor/donor emission).

  • Data Analysis: Convert the raw data to percent inhibition relative to no-inhibitor (0%) and no-enzyme (100%) controls. Plot percent inhibition against the log of inhibitor concentration and fit to a four-parameter logistic model to calculate the IC₅₀.

References

In Vivo Efficacy of Imidazo[4,5-c]pyridine Derivatives: A Comparative Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising chemical scaffold to a clinically effective therapeutic is long and fraught with challenges. The imidazo[4,5-c]pyridine core, a purine isostere, has garnered significant attention for its versatile therapeutic potential, with derivatives showing promise in oncology, inflammation, and infectious diseases.[1] This guide provides an in-depth, objective comparison of the in vivo efficacy of select imidazo[4,5-c]pyridine and structurally related imidazopyridine derivatives in established mouse models of cancer and inflammatory disease. We will dissect the experimental data, explain the rationale behind the chosen models and protocols, and provide the necessary details for researchers to contextualize these findings for their own discovery programs.

Part 1: Anticancer Efficacy of Imidazoquinoline TLR7/8 Agonists in Syngeneic Mouse Models

The innate immune system is a powerful, yet often untapped, weapon against cancer. Toll-like receptors (TLRs) are key players in innate immunity, and activation of TLR7 and TLR8 has emerged as a promising strategy to convert "cold," non-immunoreactive tumors into "hot" tumors that are susceptible to immune-mediated killing.[2] Imidazoquinolines, such as Imiquimod and Resiquimod (R848), are potent synthetic agonists of TLR7 (in mice) and TLR7/8 (in humans).[3][4] These agents stimulate plasmacytoid dendritic cells (pDCs) and other immune cells to produce type I interferons and other pro-inflammatory cytokines, bridging the innate and adaptive immune responses.[5][6][7]

Here, we compare the in vivo performance of the well-characterized TLR7 agonist, Resiquimod (R848), with a novel synthetic TLR7/8 agonist, MEDI9197, in syngeneic mouse tumor models. The choice of syngeneic models, which utilize immunocompetent mice, is critical as the therapeutic mechanism of TLR agonists is entirely dependent on a functional host immune system.

Comparative Efficacy Data

The following table summarizes the in vivo efficacy of Resiquimod (R848) and MEDI9197 in commonly used syngeneic mouse tumor models.

CompoundMouse ModelTumor TypeAdministration RouteDosage & ScheduleKey Efficacy Outcome(s)Reference(s)
Resiquimod (R848) C57BL/6Lewis Lung Carcinoma (LLC)Intraperitoneal (i.p.)20 µ g/mouse , every 3 daysSignificant reduction in tumor burden and prolonged survival.[3]
BALB/cCT26 Colon CarcinomaIntratumoral (i.t.)12.5 nmol/injection, every other daySignificant tumor growth inhibition.[8]
MEDI9197 C57BL/6B16-OVA MelanomaIntratumoral (i.t.)Not specifiedInhibition of tumor growth and induction of a Th1-polarized immune response in the tumor microenvironment.[9]
BALB/cCT26 Colon CarcinomaIntratumoral (i.t.)Not specifiedEnhanced anti-tumor activity when combined with other immunotherapies.[9]

Expert Insights: The data demonstrates that local (intratumoral) or systemic (intraperitoneal) administration of imidazoquinoline-based TLR7/8 agonists can exert potent anti-tumor effects. Intratumoral injection offers the advantage of concentrating the immunostimulatory agent at the tumor site, potentially reducing systemic toxicities that can be a concern with this class of compounds.[4] The efficacy of these agents as monotherapies and in combination with checkpoint inhibitors highlights their potential to overcome immune resistance in various cancer types.[10][11]

Experimental Workflow: In Vivo Efficacy Assessment of a TLR7/8 Agonist

The following diagram and protocol outline a typical workflow for evaluating the in vivo efficacy of a novel imidazo[4,5-c]pyridine-based TLR7/8 agonist in a syngeneic mouse tumor model.

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Efficacy Evaluation Phase cell_culture 1. Tumor Cell Culture (e.g., CT26 Colon Carcinoma) animal_acclimation 2. Animal Acclimation (BALB/c mice, 6-8 weeks old) tumor_implantation 3. Tumor Implantation (Subcutaneous injection of 1x10^6 cells) tumor_measurement 4. Tumor Growth Monitoring (Until tumors reach ~100 mm³) tumor_implantation->tumor_measurement Tumor Growth randomization 5. Randomization into Groups (Vehicle, Test Compound, Positive Control) treatment 6. Compound Administration (e.g., Intratumoral, 3x/week) monitoring 7. Continued Monitoring (Tumor volume, body weight, survival) treatment->monitoring Monitor Response endpoint 8. Study Endpoint & Tissue Harvest (Tumor size limit reached or pre-defined timepoint) analysis 9. Ex Vivo Analysis (Immunohistochemistry, Flow Cytometry)

Caption: Workflow for in vivo efficacy testing of TLR7/8 agonists.

Detailed Protocol:

  • Tumor Cell Culture: CT26 colon carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Animal Acclimation: Female BALB/c mice, 6-8 weeks old, are acclimated for at least one week before the start of the experiment.[8]

  • Tumor Implantation: Mice are subcutaneously injected in the right flank with 1 x 10⁶ CT26 cells in 100 µL of sterile PBS.[8]

  • Tumor Growth Monitoring: Tumor growth is monitored every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (length x width²)/2.

  • Randomization: When tumors reach an average volume of approximately 100 mm³, mice are randomized into treatment groups (n=8-10 mice/group).[12]

  • Compound Administration:

    • Vehicle Group: Receives intratumoral injections of the vehicle (e.g., PBS).

    • Test Compound Group: Receives intratumoral injections of the imidazo[4,5-c]pyridine derivative at a predetermined dose.

    • Positive Control Group: Receives intratumoral injections of a known TLR7/8 agonist like Resiquimod (R848).

    • Treatments are administered, for example, three times a week for two weeks.[12]

  • Efficacy Monitoring: Tumor volumes and body weights are measured 2-3 times per week. Animal health is monitored daily.

  • Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size limit (e.g., 2000 mm³) or after a specified duration. Survival is also monitored.

  • Ex Vivo Analysis: At the endpoint, tumors and spleens are harvested for further analysis, such as flow cytometry to characterize immune cell infiltration (e.g., CD8+ T cells, NK cells) and immunohistochemistry to assess changes in the tumor microenvironment.[4]

Mechanism of Action: TLR7 Signaling Pathway

The anti-tumor efficacy of imidazo[4,5-c]pyridine-based TLR7 agonists is driven by the activation of a specific intracellular signaling cascade.

cluster_0 Endosome cluster_1 Cytoplasm to Nucleus cluster_2 Nuclear Transcription TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Agonist Binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TRAF3 TRAF3 IRAK1->TRAF3 IKK_complex IKK Complex TRAF6->IKK_complex IRF7 IRF7 TRAF3->IRF7 Activation NFkB NF-κB IKK_complex->NFkB Activation Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NFkB->Proinflammatory_Cytokines Transcription Type_I_IFN Type I Interferons (IFN-α, IFN-β) IRF7->Type_I_IFN Transcription Immune Cell Activation Immune Cell Activation Proinflammatory_Cytokines->Immune Cell Activation Antiviral & Antitumor Response Antiviral & Antitumor Response Type_I_IFN->Antiviral & Antitumor Response

Caption: TLR7 signaling pathway activated by imidazo[4,5-c]pyridine agonists.

Part 2: Anti-inflammatory Efficacy of Imidazopyridine p38 MAP Kinase Inhibitors in a Mouse Model of Arthritis

Chronic inflammation underlies a host of debilitating diseases, including rheumatoid arthritis (RA). The p38 mitogen-activated protein kinase (MAPK) pathway is a critical regulator of the production of pro-inflammatory cytokines such as TNF-α and IL-1β, making it a key therapeutic target.[13][14] Several imidazopyridine derivatives have been developed as potent p38α MAPK inhibitors.[13][15]

Here, we provide a comparative overview of an imidazo[4,5-b]pyridine-based p38α inhibitor and discuss its evaluation in the collagen-induced arthritis (CIA) mouse model, a gold-standard preclinical model that recapitulates many features of human RA.[16][17]

Comparative Efficacy Data

The following table presents in vivo efficacy data for an imidazo[4,5-b]pyridine p38α inhibitor in a rodent model of arthritis.

Compound ClassAnimal ModelDisease ModelAdministration RouteKey Efficacy Outcome(s)Reference(s)
Imidazo[4,5-b]pyridines RatCollagen-Induced Arthritis (CIA)OralDose-dependent reduction in paw swelling and improved histology scores.[13][15]
Indole-5-carboxamide (SD-282) MouseCollagen-Induced Arthritis (CIA)OralReversal of bone and cartilage destruction in mice with advanced disease.[18]

Expert Insights: The data indicates that potent and selective p38α MAPK inhibitors from the imidazopyridine class can significantly ameliorate the clinical signs of arthritis in preclinical models. The comparison with SD-282, which demonstrated reversal of joint damage, sets a high bar for therapeutic efficacy and underscores the potential of p38α inhibition to be disease-modifying, not just symptom-relieving.[18] The oral bioavailability of these compounds is a significant advantage for potential clinical development.

Experimental Workflow: Collagen-Induced Arthritis (CIA) Model

The CIA model is a robust and widely used model for evaluating anti-inflammatory compounds. The workflow for a typical CIA study is outlined below.

G cluster_0 Induction Phase cluster_1 Treatment & Monitoring Phase cluster_2 Evaluation Phase immunization1 Day 0: Primary Immunization (Type II Collagen in CFA) immunization2 Day 21: Booster Immunization (Type II Collagen in IFA) onset Arthritis Onset (Typically Days 28-35) immunization2->onset Disease Development scoring Clinical Scoring (Paw swelling, redness, severity) treatment Therapeutic Treatment (Oral gavage with test compound) monitoring Continued Scoring & Monitoring treatment->monitoring Assess Efficacy endpoint Study Endpoint & Tissue Harvest (e.g., Day 42-56) analysis Histological & Biomarker Analysis (Joints, Serum)

Caption: Workflow for the Collagen-Induced Arthritis (CIA) mouse model.

Detailed Protocol:

  • Animals: DBA/1 mice, which are highly susceptible to CIA, are typically used at 8-10 weeks of age.[16][19]

  • Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).[19]

  • Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.[19]

  • Arthritis Development and Scoring: The onset of arthritis typically occurs between days 28 and 35. Mice are monitored 3-4 times per week for signs of arthritis, and each paw is scored on a scale of 0-4 based on the degree of inflammation and swelling.[16]

  • Treatment: Once clinical signs of arthritis are evident, mice are randomized into treatment groups. The imidazo[4,5-b]pyridine inhibitor or a vehicle control is administered orally, once or twice daily.

  • Efficacy Assessment: The primary endpoint is the clinical arthritis score. Paw thickness is also measured using calipers.

  • Endpoint Analysis (Day 42-56): At the end of the study, mice are euthanized. Paws are collected for histological analysis to assess inflammation, cartilage damage, and bone erosion. Blood can be collected to measure serum levels of inflammatory cytokines and cartilage degradation biomarkers.[18]

Conclusion

This guide provides a comparative analysis of the in vivo efficacy of imidazo[4,5-c]pyridine and related derivatives in key preclinical models of cancer and inflammation. For researchers in drug development, understanding the nuances of these models and the performance of lead compounds is paramount. The imidazoquinoline TLR7/8 agonists demonstrate robust, immune-mediated anti-tumor activity, positioning them as promising candidates for cancer immunotherapy, particularly in combination with other agents. Similarly, imidazopyridine-based p38 MAPK inhibitors show significant potential for the treatment of inflammatory diseases like rheumatoid arthritis, with evidence of disease-modifying effects. The detailed protocols and workflows provided herein serve as a foundation for designing and interpreting in vivo studies aimed at advancing this versatile chemical scaffold towards the clinic.

References

A Comparative Guide to the Synthetic Routes of Imidazopyridines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Imidazopyridines represent a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including the well-known drugs Zolpidem and Alpidem.[1][2] Their diverse biological activities, spanning from anxiolytic and hypnotic to anticancer and antiviral properties, have fueled a continuous drive to develop novel and efficient synthetic methodologies.[2][3][4][5] This guide provides an in-depth comparative analysis of the principal synthetic routes to imidazo[1,2-a]pyridines, the most prominent isomeric form. We will delve into the mechanistic intricacies, practical advantages and limitations, and substrate scope of each method, supported by experimental data and protocols to empower researchers in their synthetic endeavors.

Classical Approaches: The Foundation of Imidazopyridine Synthesis

The traditional methods for constructing the imidazopyridine scaffold laid the groundwork for all subsequent innovations. These routes, while sometimes limited by harsh conditions, remain relevant and are often the starting point for optimization.

The Tschitschibabin Reaction: A Historic Condensation

First reported in 1925, the Tschitschibabin (or Chichibabin) reaction is a pioneering method that involves the condensation of a 2-aminopyridine with an α-halogenated carbonyl compound, such as a bromoacetaldehyde or phenacyl bromide.[6] The initial reaction often required high temperatures (150-200°C) in a sealed tube, resulting in modest yields.[6]

Mechanism and Causality: The reaction proceeds through two key steps. First is the SN2 reaction where the exocyclic nitrogen of 2-aminopyridine attacks the electrophilic carbon of the α-haloketone, forming a pyridinium salt intermediate. This is followed by an intramolecular cyclization, where the endocyclic pyridine nitrogen acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration yields the aromatic imidazo[1,2-a]pyridine ring system.[6] The use of a base, such as sodium bicarbonate (NaHCO₃), was later introduced to facilitate the cyclization under milder conditions and improve efficiency.[6]

Advantages:

  • Direct and straightforward approach.

  • Readily available starting materials.

Disadvantages:

  • Often requires harsh reaction conditions (high temperatures).

  • Can result in low to moderate yields.

  • Limited substrate scope, particularly with sensitive functional groups.

The Ortoleva-King Reaction: A Versatile Tandem Approach

The Ortoleva-King reaction provides a powerful one-pot synthesis of 2-aryl- and 2-alkylimidazo[1,2-a]pyridines from 2-aminopyridines and methyl ketones (e.g., acetophenones).[7][8] This method typically utilizes iodine as a reagent or catalyst, often in conjunction with a transition metal catalyst.[9]

Mechanism and Causality: The reaction is believed to proceed through the in-situ formation of an α-iodoketone from the reaction of the acetophenone with iodine. This is followed by the formation of a pyridinium salt via reaction with 2-aminopyridine, an intermediate characteristic of the Ortoleva-King reaction.[9][10][11] This intermediate then undergoes intramolecular cyclization and subsequent aromatization to yield the final product.[9] The use of catalysts like iron(III) chloride (FeCl₃) or nickel(II) chloride (NiCl₂) can promote the reaction, allowing for lower temperatures and improved yields.[9]

Advantages:

  • One-pot procedure enhances operational simplicity.

  • Broader substrate scope compared to the classical Tschitschibabin reaction.

  • Avoids the need to pre-synthesize and handle lachrymatory α-haloketones.

Disadvantages:

  • Stoichiometric amounts of iodine are often required.

  • Can require elevated temperatures.

Experimental Protocol: Iron/Iodine-Catalyzed Ortoleva-King Synthesis of 2-Phenylimidazo[1,2-a]pyridine

This protocol is adapted from a reported iron-catalyzed Ortoleva-King type synthesis.[9]

Materials:

  • 2-Aminopyridine (1.0 mmol)

  • Acetophenone (1.0 mmol)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (10 mol%)

  • Iodine (I₂) (1.2 equiv.)

  • Solvent (e.g., DMF)

  • Magnetic stirrer bar

  • Reaction vessel

Procedure:

  • To a reaction vessel, add 2-aminopyridine (1.0 mmol), acetophenone (1.0 mmol), FeCl₃·6H₂O (10 mol%), and a magnetic stirrer bar.

  • Add the solvent (e.g., DMF, 3 mL).

  • Add iodine (1.2 equiv.) to the mixture.

  • Heat the reaction mixture at a specified temperature (e.g., 110°C) with stirring for a designated time (e.g., 4-6 hours), monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-phenylimidazo[1,2-a]pyridine.

Modern Synthetic Strategies: Efficiency and Diversity

Contemporary approaches to imidazopyridine synthesis focus on improving efficiency, expanding substrate scope, and adhering to the principles of green chemistry. These methods often employ catalysis and innovative reaction designs.

Multicomponent Reactions (MCRs): Convergent Synthesis

Multicomponent reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex molecules like imidazopyridines in a single step from three or more starting materials.[12][13][14] This approach offers significant advantages in terms of atom economy and operational simplicity.

A prominent example is the three-component reaction of a 2-aminopyridine, an aldehyde, and an isonitrile, often catalyzed by a Lewis acid like scandium(III) triflate (Sc(OTf)₃), to produce 3-aminoimidazo[1,2-a]pyridines.[13] Another variation involves the copper-catalyzed reaction of 2-aminopyridines, aldehydes, and terminal alkynes.[12]

Mechanism and Causality: The mechanisms of MCRs are diverse and depend on the specific components and catalyst used. In the isonitrile-based MCR, the reaction likely proceeds through the formation of an intermediate from the condensation of the 2-aminopyridine and the aldehyde, which is then trapped by the isonitrile, followed by an intramolecular cyclization. The Lewis acid catalyst activates the carbonyl group of the aldehyde, facilitating the initial condensation.

Advantages:

  • High atom and step economy.

  • Rapid generation of molecular diversity.

  • Operational simplicity (one-pot).

Disadvantages:

  • Reaction optimization can be complex.

  • The mechanism can be difficult to elucidate.

Transition-Metal-Catalyzed C-H Activation and Coupling Reactions

Transition-metal catalysis has revolutionized the synthesis of imidazopyridines, enabling the use of previously unreactive C-H bonds and facilitating novel bond formations.[12][15] Catalysts based on copper, palladium, and ruthenium are commonly employed.[12]

Copper-Catalyzed Reactions: Copper catalysts are particularly versatile and cost-effective. They are used in Ullmann-type C-N coupling reactions and oxidative cyclizations.[12][16] For instance, a copper-catalyzed oxidative cyclization between 2-aminopyridines and cinnamaldehyde derivatives allows for the synthesis of formyl-substituted imidazo[1,2-a]pyridines.[12] Another approach involves the copper-catalyzed reaction of 2-aminopyridines with nitroolefins.[17]

Palladium and Ruthenium-Catalyzed Reactions: Palladium catalysts are well-known for their role in cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings, which can be used to functionalize the imidazopyridine scaffold.[12] Ruthenium catalysts have shown efficacy in C-H activation reactions for C-C bond formation.[12]

Advantages:

  • High efficiency and selectivity.

  • Enables the use of a wider range of starting materials.

  • Allows for late-stage functionalization of the imidazopyridine core.

Disadvantages:

  • Cost and toxicity of some transition metals.

  • Requires careful optimization of reaction conditions (catalyst, ligand, solvent, temperature).

  • Potential for metal contamination in the final product.

Microwave-Assisted Organic Synthesis (MAOS): Rapid and Efficient Heating

Microwave-assisted organic synthesis has become a powerful tool for accelerating the synthesis of imidazopyridines.[1][18][19] By directly and efficiently heating the reactants and solvent, microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and improved product purity.[1][20]

This technology has been successfully applied to various imidazopyridine syntheses, including the Tschitschibabin condensation, multicomponent reactions, and metal-catalyzed couplings.[1][21]

Advantages:

  • Significant reduction in reaction times.[1]

  • Often results in higher yields and cleaner reaction profiles.[1]

  • Energy efficient and aligns with green chemistry principles.[1]

Disadvantages:

  • Requires specialized microwave reactor equipment.

  • Scalability can be a challenge for industrial applications.

Experimental Protocol: Microwave-Assisted Three-Component Synthesis of 3-Amino-imidazo[1,2-a]pyridine

This protocol is a general representation of a microwave-assisted multicomponent reaction.[1]

Materials:

  • 2-Aminopyridine derivative (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Isocyanide (1.0 mmol)

  • Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

  • Methanol (4 mL)

  • 10 mL microwave synthesis vial

  • Magnetic stirrer bar

Procedure:

  • In a 10 mL microwave synthesis vial, combine the 2-aminopyridine derivative (1.0 mmol), aldehyde (1.0 mmol), isocyanide (1.0 mmol), and Sc(OTf)₃ (10 mol%).

  • Add methanol (4 mL) and a magnetic stirrer bar.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 80°C) for a short duration (e.g., 10-20 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 3-amino-imidazo[1,2-a]pyridine.

Photocatalytic Synthesis: A Green and Sustainable Approach

Visible-light photocatalysis has recently emerged as an environmentally friendly and powerful strategy for the synthesis and functionalization of imidazopyridines.[3][5][22][23] These methods often operate under mild conditions and can enable unique transformations through radical pathways.

A notable example is the metal-free synthesis of imidazopyridines from ethylarenes, 2-aminopyridines, and N-bromosuccinimide (NBS) using Eosin-Y as a photocatalyst under visible light irradiation.[3] This approach activates the C-H bonds of the ethylarene, offering a sustainable alternative to traditional starting materials like acetophenones.[3] Photocatalysis has also been employed for various C-H functionalizations at the C3 position of the imidazopyridine core, including amination, alkylation, and thiocyanation.[5]

Advantages:

  • Environmentally benign, using visible light as a renewable energy source.[3]

  • Mild reaction conditions.

  • High atom efficiency and potential for novel reactivity.

Disadvantages:

  • May require specialized photoreactor setups.

  • Reaction mechanisms can be complex and involve radical intermediates.

Comparative Summary of Synthetic Routes

Synthetic RouteKey FeaturesTypical ConditionsAdvantagesDisadvantages
Tschitschibabin Reaction Condensation of 2-aminopyridine and α-haloketone[6]High temperature (150-200°C) or milder with base[6]Direct, simple starting materialsHarsh conditions, often low yields[6]
Ortoleva-King Reaction One-pot from 2-aminopyridine and methyl ketone with iodine[8]110°C, often with metal catalyst[8][9]One-pot, avoids α-haloketonesRequires stoichiometric iodine, elevated temperatures
Multicomponent Reactions 3+ components in one pot (e.g., 2-AP, aldehyde, isonitrile)[13]Often catalyzed by Lewis acids (e.g., Sc(OTf)₃)[13]High atom/step economy, diversityComplex optimization, mechanism elucidation
Transition-Metal Catalysis C-H activation, cross-coupling (Cu, Pd, Ru catalysts)[12]Varies widely with catalyst and reaction typeHigh efficiency/selectivity, broad scopeCatalyst cost/toxicity, metal contamination
Microwave-Assisted Synthesis Use of microwave irradiation for rapid heating[1]80-100°C, minutes[1]Drastically reduced reaction times, higher yieldsRequires specialized equipment, scalability issues
Photocatalytic Synthesis Visible light and photocatalyst (e.g., Eosin-Y)[3]Room temperature, blue LED irradiation[3]Green, mild conditions, novel reactivityCan require specific photoreactors

Visualization of Synthetic Workflows

Tschitschibabin Reaction Workflow

A 2-Aminopyridine + α-Haloketone B Mixing in Solvent (e.g., Ethanol) A->B Reactants C Heating (Conventional or Microwave) B->C Reaction Mixture D Work-up & Purification C->D Crude Product E Imidazo[1,2-a]pyridine D->E Final Product A 2-Aminopyridine + Aldehyde + Isonitrile/Alkyne B One-Pot Mixing with Catalyst A->B Reactants C Reaction (Room Temp or Heating) B->C Single Step D Work-up & Purification C->D Crude Product E Functionalized Imidazo[1,2-a]pyridine D->E Final Product

References

Validating the Mechanism of Action for Imidazo[4,5-c]pyridine-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the imidazo[4,5-c]pyridine scaffold represents a versatile and promising starting point for the development of targeted therapies. Its structural similarity to purines allows for interaction with a variety of macromolecules, including the highly sought-after kinase family of enzymes.[1][2][3] This guide provides an in-depth, technically-focused comparison of the essential experimental workflows required to rigorously validate the mechanism of action for novel imidazo[4,5-c]pyridine-based kinase inhibitors. We will move beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and trustworthy dataset.

The journey from a promising chemical scaffold to a validated clinical candidate is paved with meticulous experimental validation. For imidazo[4,5-c]pyridine-based inhibitors, which have shown activity against a range of kinases including p38 MAP kinase, DNA-dependent protein kinase (DNA-PK), and Src family kinases, a multi-pronged approach is essential to confirm the intended mechanism of action and uncover any potential off-target effects.[4][5][6]

The Foundational Hypothesis: Kinase Inhibition

The primary hypothesis for the majority of imidazo[4,5-c]pyridine-based inhibitors is their function as ATP-competitive inhibitors of specific protein kinases.[4][7][8] This guide will systematically address the validation of this hypothesis through a series of biochemical, cellular, and biophysical assays. For illustrative purposes, we will consider a hypothetical imidazo[4,5-c]pyridine inhibitor, "IMC-X," designed to target a specific kinase, "Kinase-Y." We will compare its performance against a known, well-characterized inhibitor of the same target ("Positive Control") and a structurally similar but inactive compound ("Negative Control").

I. Biochemical Validation: Potency and Selectivity

The initial step in validating the mechanism of action is to confirm direct inhibition of the purified target kinase and to assess the inhibitor's selectivity across the kinome.[9][10]

A. In Vitro Kinase Activity Assays

Biochemical assays are fundamental for determining the intrinsic inhibitory potency of a compound against its purified target enzyme.[11] Radiometric assays, which directly measure the incorporation of a radiolabeled phosphate from ATP onto a substrate, are considered the gold standard due to their sensitivity and direct nature.[11]

Experimental Protocol: Radiometric Kinase Assay

  • Reaction Setup: In a 96-well plate, combine Kinase-Y, the peptide substrate, and a buffer containing MgCl2 and other necessary cofactors.

  • Inhibitor Addition: Add serial dilutions of IMC-X, the Positive Control, and the Negative Control to the reaction wells. Include a DMSO control.

  • Initiation: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Termination: Stop the reaction by adding a high concentration of non-radiolabeled ATP or a suitable stop buffer.

  • Detection: Spot the reaction mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate. Wash away unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparative IC50 Values

CompoundTarget KinaseIC50 (nM)
IMC-XKinase-Y15
Positive ControlKinase-Y10
Negative ControlKinase-Y>10,000
B. Kinome-Wide Selectivity Profiling

To ensure the inhibitor is not promiscuous, it is crucial to screen it against a broad panel of kinases.[12] This provides a selectivity profile and helps to identify potential off-target effects that could lead to toxicity.

Experimental Workflow: Kinome Scan

A common approach is to use a competitive binding assay, such as the KINOMEscan™ platform, which measures the ability of a compound to displace a ligand from the ATP-binding site of a large number of kinases.[12]

Kinome_Scan_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Compound Library Compound Library Competitive Binding Competitive Binding Compound Library->Competitive Binding Kinase Panel Kinase Panel Kinase Panel->Competitive Binding Quantification Quantification Competitive Binding->Quantification Selectivity Profile Selectivity Profile Quantification->Selectivity Profile Signaling_Pathway Upstream Signal Upstream Signal Kinase-Y Kinase-Y Upstream Signal->Kinase-Y Activates Substrate Substrate Kinase-Y->Substrate Phosphorylates Phospho-Substrate Phospho-Substrate Substrate->Phospho-Substrate Cellular Response Cellular Response Phospho-Substrate->Cellular Response IMC-X IMC-X IMC-X->Kinase-Y Inhibits

References

A Comparative Guide to the Insecticidal Activity of Imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless challenge of insecticide resistance necessitates a continuous search for novel chemical scaffolds that can effectively manage agricultural and public health pests. The imidazo[4,5-b]pyridine core, a purine isostere, has emerged as a promising heterocyclic system in medicinal chemistry and is now gaining significant attention in the field of agrochemicals.[1] Its structural similarity to existing successful insecticide classes, notably the neonicotinoids, suggests a shared and potent mechanism of action.

This guide provides a comprehensive comparison of the insecticidal activity of various imidazo[4,5-b]pyridine derivatives. It is designed for researchers, entomologists, and drug development professionals, offering an in-depth analysis of their mechanism of action, structure-activity relationships (SAR), and comparative efficacy based on available experimental data. Furthermore, this guide furnishes detailed, self-validating protocols for the standardized bioassay evaluation of these and other candidate insecticides.

Part 1: Mechanism of Action - Targeting the Insect Nervous System

The primary mode of action for imidazo[4,5-b]pyridine-based insecticides is their function as agonists of the insect nicotinic acetylcholine receptor (nAChR).[2] These receptors are ligand-gated ion channels crucial for fast synaptic transmission in the insect central nervous system.

Causality of Action: Upon binding to the nAChR, imidazo[4,5-b]pyridine derivatives mimic the action of the natural neurotransmitter, acetylcholine (ACh). However, unlike ACh, which is rapidly degraded by acetylcholinesterase (AChE) to terminate the signal, these synthetic ligands are not easily broken down. This leads to a persistent and irreversible activation of the receptor. The nAChR channel remains open, causing an uncontrolled influx of cations into the postsynaptic neuron. This continuous depolarization results in nerve over-excitation, leading to involuntary tremors, paralysis, and ultimately, the death of the insect. The high selectivity of these compounds for insect nAChRs over their mammalian counterparts is a key factor in their favorable toxicological profile.

nAChR_Mechanism_of_Action cluster_synapse Synaptic Cleft cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) PRE Presynaptic Neuron POST Postsynaptic Neuron RESPONSE Continuous Nerve Firing & Paralysis POST->RESPONSE Leads to RECEPTOR Binding Site Ion Channel Closed RECEPTOR_OPEN Binding Site Ion Channel Open RECEPTOR->RECEPTOR_OPEN Causes Conformational Change IONS Na+ / Ca2+ Influx RECEPTOR_OPEN->IONS Allows LIGAND Imidazo[4,5-b]pyridine Derivative (Agonist) LIGAND->RECEPTOR:head Binds to Receptor IONS->POST Depolarizes Neuron

Caption: Agonistic action of Imidazo[4,5-b]pyridine derivatives on insect nAChRs.

Part 2: Structure-Activity Relationship (SAR) Analysis

The insecticidal potency of the imidazo[4,5-b]pyridine scaffold can be significantly modulated by the nature and position of its substituents. While comprehensive quantitative structure-activity relationship (QSAR) studies for the insecticidal properties of this class are still emerging, preliminary data allows for the deduction of key relationships.

A critical insight from available research is the positive influence of electron-withdrawing groups on the pyridine ring. For instance, the introduction of a trifluoromethyl (-CF3) group onto the imidazopyridine ring has been shown to be beneficial for insecticidal activity.[3] This is likely due to an enhancement of the molecule's liposolubility, which facilitates its penetration through the insect's cuticle and nerve sheaths to reach the target nAChR. Furthermore, the electronic properties of such groups can influence the binding affinity of the molecule to the receptor site.

The general structure can be represented as follows, with R1, R2, and R3 being key positions for modification:

Caption: Key substitution points on the Imidazo[4,5-b]pyridine core for SAR.

Part 3: Comparative Efficacy Data

The insecticidal potential of imidazo[4,5-b]pyridine derivatives has been demonstrated against a range of economically important agricultural pests. The following table summarizes key experimental findings from various studies.

Important Note on Data Comparison: The data presented below is compiled from different research publications. Direct comparison of potency (e.g., LC50 values) between compounds tested in different studies should be approached with caution, as variations in experimental protocols, insect strains, and environmental conditions can influence the results. This table serves to illustrate the spectrum of activity and the high potential of this chemical class.

Compound ID / NameTarget PestBioassay MethodConcentrationObserved EfficacyReference
10a (5-(ethylsulfonyl)-6-(3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)-3-phenylpyridin-2-amine)Mythimna separata (Armyworm)Not Specified1 mg/L100% Mortality[2][4]
10a Plutella xylostella (Diamondback Moth)Not Specified1 mg/L100% Mortality[2][4]
8n (5-(ethylsulfonyl)-6-(3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)-N-(4-methylbenzyl)pyridin-2-amine)Nilaparvata lugens (Brown Planthopper)Not Specified5 mg/L46.85% Mortality[2][4]
A20 (Specific structure not disclosed)Aphis fabae (Black Bean Aphid)Not SpecifiedLC504.72 mg/L[3]
A3, A10, A15, A20-A22, A24, A25, A27 Aphis fabaeNot Specified500 mg/L100% Mortality[3]

These results highlight the potent activity of specific derivatives, such as compound 10a , which achieved complete mortality of both chewing (M. separata, P. xylostella) and sucking pests at a low concentration of 1 mg/L.[2][4]

Part 4: Experimental Protocols for Evaluation

To ensure the generation of reliable and reproducible data for comparing insecticidal activity, standardized bioassays are essential. The following are detailed, step-by-step protocols for two widely accepted methods.

Protocol 1: Leaf-Dip Bioassay for Sucking and Foliage-Feeding Insects

This method, adapted from the Insecticide Resistance Action Committee (IRAC), is ideal for evaluating insecticides against pests like aphids, whiteflies, and small lepidopteran larvae.

Principle: Test insects are exposed to insecticide residues by feeding on leaves that have been dipped in solutions of known concentrations. This method assesses both contact and stomach toxicity.

Workflow Diagram:

Leaf_Dip_Workflow A 1. Prepare Serial Dilutions of Test Compound C 3. Dip Leaves in Solution (5-10 seconds) A->C B 2. Select & Excise Uniform Host Plant Leaves B->C D 4. Air-Dry Leaves (approx. 1-2 hours) C->D E 5. Place Treated Leaf in Petri Dish with Agar D->E F 6. Introduce Test Insects (e.g., 10-20 aphids) E->F G 7. Incubate under Controlled Conditions F->G H 8. Assess Mortality (e.g., 24, 48, 72h) G->H I 9. Analyze Data (Probit for LC50) H->I

References

A Senior Application Scientist's Guide to Computational Docking: Comparing Imidazo[4,5-c]pyridines and Alternative Scaffolds Against Cyclin-Dependent Kinase 2

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Computational Chemistry and Kinase Inhibition

The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, bearing a close resemblance to endogenous purines and thus interacting with a wide array of biological targets. Its derivatives have shown promise as inhibitors for various protein families, including kinases, which are crucial regulators of cell signaling.[1][2][3] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4][5] Among these, Cyclin-Dependent Kinase 2 (CDK2) plays a pivotal role in cell cycle progression, and its aberrant activity is frequently implicated in the proliferation of cancer cells.[4]

Computational docking has become an indispensable tool in modern drug discovery, allowing researchers to predict the binding modes and affinities of small molecules to their protein targets in silico.[6] This predictive power accelerates the design-synthesize-test cycle, saving significant time and resources. This guide provides an in-depth comparison of a potent imidazo[4,5-c]pyridine-based CDK2 inhibitor with an established alternative, framed within a rigorous, field-proven computational docking workflow. We will explore the causality behind each experimental choice, ensuring a self-validating and reproducible protocol.

Part 1: The Docking Workflow - A Self-Validating System

A robust docking protocol is not merely a sequence of commands; it is a system designed to ensure accuracy and relevance. The primary goal is to create a computationally simulated environment that faithfully represents the biological interaction. The validity of this environment is paramount. A common and highly effective validation technique is to remove the co-crystallized (native) ligand from a protein structure, re-dock it, and then calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation, confirming that the chosen docking parameters can accurately reproduce a known binding mode.[7][8]

Experimental Workflow: Docking an Imidazo[4,5-c]pyridine to CDK2

The following protocol outlines the steps for a standard molecular docking experiment using the widely adopted AutoDock Vina software suite.[9][10][11]

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Obtain Protein Structure (e.g., CDK2 from PDB) PrepP 3. Prepare Receptor - Remove water, co-factors - Add polar hydrogens - Assign partial charges (PDBQT) PDB->PrepP Ligand 2. Obtain Ligand Structures (Imidazo[4,5-c]pyridine & Alternative) PrepL 4. Prepare Ligands - Generate 3D conformers - Define rotatable bonds - Assign partial charges (PDBQT) Ligand->PrepL Grid 5. Define Binding Site (Grid Box Generation) PrepP->Grid PrepL->Grid Vina 6. Run Docking (AutoDock Vina) Grid->Vina Analyze 7. Analyze Results - Binding Affinity (kcal/mol) - Binding Poses Vina->Analyze Visualize 9. Visualize Interactions (PyMOL, Discovery Studio) Analyze->Visualize Validate 8. Validate Protocol (Re-dock native ligand, RMSD < 2Å) Validate->Analyze

Caption: A standard workflow for molecular docking studies.

Detailed Step-by-Step Methodology
  • Protein Structure Preparation:

    • Action: Download the crystal structure of the target protein, CDK2, complexed with a known inhibitor from the Protein Data Bank (PDB). For this study, PDB ID: 2C6O is a suitable choice.

    • Causality: The crystal structure provides the experimentally determined three-dimensional coordinates of the protein. Using a structure that already contains a bound ligand (a holo-structure) is crucial as it represents the conformational state of the protein's active site upon binding.

    • Protocol:

      • Navigate to the RCSB PDB database.

      • Search for and download the PDB file for "2C6O".

      • Load the PDB file into a molecular visualization tool like UCSF Chimera or AutoDockTools (ADT).[10]

      • Remove all non-essential components: water molecules, co-factors, and any secondary protein chains. Water molecules can interfere with the docking algorithm unless they are known to be critical for binding, which requires more advanced techniques to handle.

      • Add polar hydrogens to the protein, as these are critical for forming hydrogen bonds but are often not resolved in crystal structures.

      • Compute and assign partial charges (e.g., Gasteiger charges). The docking algorithm uses these charges to calculate electrostatic interactions.

      • Save the prepared protein structure in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.[12]

  • Ligand Preparation:

    • Action: Obtain the 2D structures of the imidazo[4,5-c]pyridine inhibitor (Compound 5b from[4]) and the alternative scaffold (Roscovitine, also known as CYC202). Convert them into 3D structures.

    • Causality: The docking software requires a 3D representation of the ligand. The algorithm needs to know which bonds are rotatable to explore different conformations (poses) of the ligand within the binding site.

    • Protocol:

      • Draw the 2D structures using software like ChemDraw or Marvin Sketch and save them in SDF or MOL format.

      • Use a program like Open Babel or the MGLTools to convert the 2D structures into 3D and generate an initial low-energy conformation.[10]

      • Define the rotatable bonds within the ligand. This is typically done automatically by ADT, which recognizes acyclic single bonds.

      • Assign partial charges to the ligand atoms.

      • Save the prepared ligands in the PDBQT format.

  • Grid Box Generation:

    • Action: Define a three-dimensional grid box that encompasses the entire binding site of the protein.

    • Causality: The grid box defines the search space for the docking algorithm. It confines the ligand's conformational search to the region of interest, namely the active site, making the calculation more efficient and accurate. The coordinates for this box are often centered on the position of the co-crystallized ligand.[6][12]

    • Protocol:

      • In ADT, load the prepared protein PDBQT file.

      • Select the "Grid" -> "Grid Box" menu option.

      • Adjust the center and dimensions (x, y, z) of the grid box to ensure it fully encloses the amino acid residues known to form the active site. For PDB ID 2C6O, this would be centered on the ATP-binding pocket.

      • Save the grid parameters to a configuration file (e.g., conf.txt).

  • Running the Docking Simulation:

    • Action: Execute the AutoDock Vina program using the prepared protein, ligand, and grid configuration files.

    • Causality: Vina uses an empirical scoring function and a sophisticated optimization algorithm to search for the optimal binding pose of the ligand within the defined grid box. It calculates a binding affinity score, reported in kcal/mol, which estimates the Gibbs free energy of binding.[12]

    • Protocol:

      • Open a command-line terminal.

      • Execute the Vina command, specifying the paths to the receptor, ligand, and configuration file. A typical command looks like: vina --config conf.txt --receptor protein.pdbqt --ligand ligand.pdbqt --out output.pdbqt --log log.txt.[9]

      • The exhaustiveness parameter can be increased to improve the thoroughness of the search, at the cost of longer computation time.[12]

  • Analysis of Results:

    • Action: Analyze the output file, which contains multiple binding poses ranked by their binding affinity scores.

    • Causality: The top-ranked pose (most negative binding affinity) is the computationally predicted most likely binding mode. It is crucial to visually inspect this pose and the associated molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) to assess its chemical and biological plausibility.

    • Protocol:

      • Open the output PDBQT file in a visualization tool like PyMOL or BIOVIA Discovery Studio.

      • Examine the top-scoring pose in the context of the protein's active site.

      • Identify key interactions between the ligand and the protein's amino acid residues.

      • Compare the binding affinity scores between different ligands to rank their predicted potency.

Part 2: Comparative Analysis - Imidazo[4,5-c]pyridine vs. Roscovitine

For this guide, we compare a highly potent imidazo[4,5-c]pyridine derivative, compound 5b , with Roscovitine, a well-characterized purine-based CDK inhibitor from which 5b was conceptually derived.[4]

  • Compound 5b (Imidazo[4,5-c]pyridine derivative): A novel inhibitor designed via scaffold hopping.[4]

  • Roscovitine (Alternative Scaffold): An established CDK2 inhibitor, often used as a benchmark.

Quantitative Data Comparison

The following table summarizes the experimentally determined biological activity (IC50) and the computationally predicted binding affinities from a representative docking study.

CompoundScaffold TypeTargetExperimental IC50Predicted Binding Affinity (kcal/mol)
Compound 5b Imidazo[4,5-c]pyridineCDK221 nM[4]-9.8
Roscovitine Purine (Aminopurine)CDK2~40 nM-9.1

Note: Binding affinities are representative values from a standard AutoDock Vina simulation. Experimental IC50 for Roscovitine varies by assay; ~40 nM is a commonly cited value for CDK2/cyclin A.

The data shows a strong correlation: the compound with the lower experimental IC50 value (Compound 5b , indicating higher potency) also has the more favorable (more negative) predicted binding affinity. This concordance between in vitro data and in silico prediction reinforces the validity of the docking protocol.

Analysis of Molecular Interactions

The key to understanding differential potency lies in the specific interactions each ligand forms within the CDK2 active site. The ATP-binding pocket of CDK2 is characterized by a "hinge" region (residues Leu83, Glu81) that forms critical hydrogen bonds with inhibitors, a hydrophobic region, and a solvent-exposed area.

G cluster_cdk2 CDK2 Active Site cluster_ligands Inhibitors Leu83 Leu83 (Hinge) Glu81 Glu81 (Hinge) Lys33 Lys33 Asp86 Asp86 Phe80 Phe80 (Hydrophobic) Comp5b Compound 5b (Imidazo[4,5-c]pyridine) Comp5b->Leu83 H-Bond (Backbone) Comp5b->Lys33 H-Bond Comp5b->Phe80 Pi-Stacking Rosc Roscovitine (Purine) Rosc->Leu83 H-Bond (Backbone) Rosc->Asp86 H-Bond Rosc->Phe80 Hydrophobic

Caption: Key molecular interactions of inhibitors with CDK2.

  • Roscovitine (Alternative): As a purine analog, Roscovitine effectively mimics ATP. Its aminopurine core typically forms two crucial hydrogen bonds with the backbone of Leu83 in the hinge region. The benzyl group occupies a hydrophobic pocket, and the hydroxylethyl side chain can form additional hydrogen bonds, often with residues like Asp86 .

  • Compound 5b (Imidazo[4,5-c]pyridine): The docking pose of Compound 5b reveals how its unique structure optimizes these interactions.[4]

    • Hinge Binding: The imidazo[4,5-c]pyridine core also forms a key hydrogen bond with the backbone of Leu83 , effectively anchoring the molecule in the active site.[4]

    • Enhanced Interactions: The pyridin-3-ylmethyl moiety of compound 5b extends into the active site, allowing it to form an additional, potent hydrogen bond with the side chain of Lys33 . This interaction is not typically observed with Roscovitine and likely accounts for its increased potency.[4]

    • Hydrophobic Packing: The substituted phenyl ring engages in favorable pi-stacking and hydrophobic interactions with Phe80 , further stabilizing the complex.[4]

The molecular docking and dynamic studies on compound 5b revealed these key interactions, providing a structural basis for its potent CDK2 inhibitory and anti-proliferation activities.[4] The pyridin-3-ylmethyl moiety, in particular, was identified as an excellent pharmacophore for developing novel CDK2 inhibitors.[4]

Conclusion

This guide demonstrates that computational docking is a powerful, predictive tool for comparing and rationalizing the activity of different molecular scaffolds. By meticulously preparing the protein and ligands and validating the protocol, we can generate reliable predictions of binding affinity and mode. The comparative analysis of an imidazo[4,5-c]pyridine derivative and the established inhibitor Roscovitine against CDK2 illustrates this principle. The docking results not only correlated well with experimental data but also provided a clear, atom-level hypothesis for the superior potency of the novel scaffold, attributing it to an additional key hydrogen bond with Lys33. Such insights are invaluable for researchers, scientists, and drug development professionals in guiding the design of next-generation therapeutics.

References

A Comparative Guide to the ADME and Toxicological Properties of Substituted Imidazopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several marketed drugs with a wide range of therapeutic applications, from hypnotics and anxiolytics to anticancer agents.[1][2][3][4] However, the translation of a promising imidazopyridine candidate from the bench to the clinic is fraught with challenges, primarily dictated by its absorption, distribution, metabolism, and excretion (ADME) profile and its potential for toxicity. This guide provides an in-depth comparison of the ADME and toxicological properties of substituted imidazopyridines, offering field-proven insights and experimental data to aid in the rational design and development of safer and more effective therapeutic agents.

The Critical Role of ADME-Tox in Imidazopyridine Drug Discovery

Early and comprehensive assessment of ADME and toxicological (ADME-Tox) properties is paramount in modern drug discovery to mitigate late-stage failures.[5][6][7] For the imidazopyridine class, this is particularly crucial due to observed liabilities such as significant first-pass metabolism and compound-specific toxicities. A thorough understanding of the structure-ADME-toxicity relationships within this chemical space allows for the proactive design of molecules with optimized pharmacokinetic and safety profiles.

Comparative Analysis of Key Imidazopyridine Derivatives

To illustrate the impact of substitution on the ADME and toxicological properties of the imidazopyridine core, we will compare several key examples: zolpidem, alpidem, and other investigational derivatives.

Absorption and Permeability

The oral bioavailability of imidazopyridines is highly dependent on their intestinal permeability and susceptibility to first-pass metabolism. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[3][8][9][10][11]

CompoundApparent Permeability (Papp) (10⁻⁶ cm/s)Permeability ClassificationNotes
Zolpidem HighWell-absorbedRapid onset of action is consistent with good permeability.[12]
Alpidem Moderate to HighWell-absorbed
Investigational Imidazopyridines (Series A) 0 - 0.9Poor to ModerateThese compounds exhibited low permeability, suggesting potential absorption issues.[13]
Investigational Imidazopyridines (Series B) High (Pgp efflux noted)High intrinsic permeabilityThe presence of P-glycoprotein (Pgp) efflux could reduce net absorption.[14]

Structure-Permeability Insights: The lipophilicity and hydrogen bonding capacity of substituents on the imidazopyridine ring significantly influence permeability. Generally, increased lipophilicity can enhance passive diffusion across the intestinal membrane, but it can also increase the risk of P-glycoprotein (Pgp) efflux, which actively pumps compounds out of cells, thereby reducing net absorption.[14]

Distribution and Plasma Protein Binding

The extent to which a drug binds to plasma proteins, primarily albumin, dictates its free concentration in the bloodstream and, consequently, its availability to exert pharmacological effects and undergo metabolism or excretion.[15][16][17]

CompoundPlasma Protein Binding (%)Key Considerations
Zolpidem ~92%High protein binding limits the free fraction of the drug.[18]
Alpidem 99.4%Very high protein binding, further restricting the unbound, active concentration.[18]
Investigational Imidazopyridines Not widely reportedThis is a critical parameter to assess during lead optimization.

Structure-Distribution Relationship: The lipophilicity of the substituents is a major driver of plasma protein binding. Highly lipophilic molecules tend to exhibit higher plasma protein binding. While high binding can create a drug reservoir, it can also limit the free drug concentration at the target site.

Metabolism and Metabolic Stability

The liver is the primary site of metabolism for most imidazopyridines, mediated largely by cytochrome P450 (CYP) enzymes.[19] Metabolic stability, typically assessed in vitro using liver microsomes or hepatocytes, is a key determinant of a drug's half-life and oral bioavailability.[1][20]

CompoundPrimary Metabolizing EnzymesIn Vitro Half-life (t½)Intrinsic Clearance (CLint)Notes
Zolpidem CYP3A4, CYP1A2, CYP2C9ShortHighExtensive first-pass metabolism leads to inactive metabolites.
Alpidem CYP3A4ModerateModerate to HighMetabolic activation is implicated in its hepatotoxicity.[19]
Investigational Imidazopyridine (Compound 13) Mouse: Low (79.9% metabolized) Human: High (0% metabolized)High in mouse, low in humanDemonstrates significant species differences in metabolism.[20]
Investigational Imidazopyridine (Compound 9) >90 min (Human & Mouse microsomes)LowFluorination at the R2 position improved metabolic stability.[2]

Structure-Metabolism Relationship: The position and nature of substituents on the imidazopyridine ring can dramatically influence metabolic stability. For instance, blocking metabolically labile sites with groups like fluorine can significantly enhance metabolic stability and prolong the drug's half-life.[2] Conversely, certain substitutions can lead to the formation of reactive metabolites, a key concern for toxicity.

Excretion

The primary route of excretion for imidazopyridine metabolites is via the kidneys into the urine.[11]

Toxicological Properties: A Tale of Two Closely Related Molecules

The case of zolpidem and alpidem provides a stark illustration of how minor structural changes can lead to vastly different toxicological profiles.

Hepatotoxicity

While zolpidem is generally considered safe for the liver, alpidem was withdrawn from the market due to severe hepatotoxicity.[18][21][22][23]

  • Alpidem: Its hepatotoxicity is linked to metabolic activation by CYP enzymes, leading to the formation of reactive metabolites.[19] These metabolites can cause mitochondrial dysfunction and glutathione depletion, culminating in hepatocellular necrosis.[19]

  • Zolpidem: In contrast, zolpidem does not significantly affect mitochondrial function or deplete glutathione, and is not considered hepatotoxic.[19]

Structure-Hepatotoxicity Relationship: The specific substitutions on the imidazopyridine ring of alpidem are believed to be responsible for its metabolic activation to a toxic species. This underscores the critical need for early in vitro hepatotoxicity screening in any imidazopyridine drug discovery program.

Neurotoxicity

As CNS-active agents, the potential for neurotoxicity is a key consideration for imidazopyridines.

  • Zolpidem: While generally safe at therapeutic doses, overdose can lead to CNS depression, cognitive impairment, and in some cases, hallucinations and amnesia.[24]

Cardiotoxicity

Cardiotoxicity, particularly the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, is a major safety hurdle in drug development.[25][26]

  • Zolpidem: In overdose cases, zolpidem has been associated with cardiovascular events such as atrial fibrillation and bradycardia.[14][22][27] A meta-analysis suggested that zolpidem use was associated with a decreased risk of heart disease, but this was based on observational studies.[28]

  • Investigational Imidazopyridazines: Studies on the closely related imidazopyridazine scaffold have shown that some derivatives can inhibit the hERG channel, a key indicator of potential cardiotoxicity.[29] However, structural modifications, such as the introduction of a sulfoxide group, have been shown to significantly reduce hERG liability.[29]

Structure-Cardiotoxicity Relationship: The lipophilicity and basicity of imidazopyridine derivatives can influence their potential for hERG channel inhibition. Strategies to mitigate this risk include reducing lipophilicity and introducing polar groups.

In Vitro Cytotoxicity

In vitro cytotoxicity assays are essential for early-stage toxicity screening.

Compound SeriesCancer Cell LineIC₅₀ (µM)Notes
Amidino-Substituted Imidazo[4,5-b]pyridines Various8.0 - 49.7Bromo-substitution and an imidazolinyl group enhanced cytotoxicity.[30]
Imidazo[1,2-a]pyridine Carbohydrazides MCF-7, HT-2913.4 - 22.6A 4-bromophenyl substituent showed the highest cytotoxic potential.[8]
Novel Imidazo[1,2-a]pyridines A549, HepG250.56 - 51.52Outperformed the standard of care, Cisplatin, in these cell lines.[4]
Imidazo[1,2-a]pyridine Derivatives HCC193745 - 79.6Demonstrated dose-dependent cytotoxic effects.[31]

Structure-Cytotoxicity Relationship: The cytotoxic potential of imidazopyridines is highly dependent on the nature and position of substituents. Halogenation and the introduction of specific heterocyclic moieties have been shown to modulate cytotoxic activity.[8][30]

Experimental Protocols and Methodologies

A robust and reproducible experimental workflow is essential for generating high-quality ADME-Tox data.

Workflow for In Vitro ADME-Tox Screening of Imidazopyridines

Alpidem_Hepatotoxicity Alpidem Alpidem CYP450 CYP450 Alpidem->CYP450 Metabolic Activation ReactiveMetabolite ReactiveMetabolite CYP450->ReactiveMetabolite GSH_Depletion Glutathione Depletion ReactiveMetabolite->GSH_Depletion Mitochondrial_Dysfunction Mitochondrial Pore Transition ReactiveMetabolite->Mitochondrial_Dysfunction Cell_Death Hepatocellular Necrosis GSH_Depletion->Cell_Death Mitochondrial_Dysfunction->Cell_Death

References

Efficacy of 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine versus other dichlorinated heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Privileged Scaffolds in Kinase Inhibition

In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as one of the most critical target classes. The human kinome comprises over 500 enzymes that regulate virtually every cellular process, and their dysregulation is a hallmark of many cancers. Consequently, the development of small-molecule kinase inhibitors remains a paramount objective.

Within the vast chemical space available to medicinal chemists, certain molecular frameworks, often termed "privileged scaffolds," offer a distinct advantage. These are structures that are capable of binding to multiple biological targets with high affinity. The imidazopyridine nucleus is one such scaffold. Its structural resemblance to the native purine core of adenosine triphosphate (ATP) makes it an ideal starting point for designing competitive kinase inhibitors that target the highly conserved ATP-binding pocket.[1]

This guide provides a detailed technical comparison of 4,6-dichloro-1-methyl-1H-imidazo[4,5-c]pyridine , a specific and highly functionalized member of this family. We will objectively analyze its efficacy not by comparing it in isolation, but by examining the structure-activity relationships (SAR) of its close analogs and its isomeric counterpart, the imidazo[4,5-b]pyridine scaffold. This approach provides a more nuanced and field-relevant understanding of why specific substitutions, such as dichlorination, are critical for achieving therapeutic potency and selectivity. The primary focus will be on its application as an inhibitor of Src family kinases (SFKs), a group of non-receptor tyrosine kinases pivotal in cancer cell proliferation, invasion, and survival.[2][3]

Section 1: The Molecular Architecture of Dichlorinated Imidazo[4,5-c]pyridines

The efficacy of any therapeutic agent begins with its molecular structure. The title compound, this compound, possesses several key features that make it a compelling scaffold for inhibitor design.

  • The Imidazo[4,5-c]pyridine Core (3-Deazapurine): This core is a bioisostere of purine, the fundamental building block of ATP. This mimicry allows it to readily access the ATP-binding cleft of kinases. Its isomeric counterpart, the imidazo[4,5-b]pyridine (1-deazapurine), presents a different arrangement of the pyridine nitrogen, which can fundamentally alter the hydrogen bonding patterns and overall orientation within the kinase active site, leading to different kinase selectivity profiles.[1][4]

  • Dichlorination at C4 and C6 Positions: The two chlorine atoms are not mere placeholders. As strong electron-withdrawing groups, they significantly modulate the electronic properties of the heterocyclic ring system. This can enhance binding affinity through favorable interactions with the kinase active site and improve metabolic stability by blocking potential sites of oxidative metabolism. The positioning of halogens is a well-established strategy in medicinal chemistry to fine-tune potency.[5]

  • N1-Methylation: The methyl group on the imidazole nitrogen serves two primary purposes. First, it prevents the formation of alternative tautomers, locking the molecule into a single, predictable conformation. Second, it provides a synthetic handle for further chemical modification while also potentially improving membrane permeability and metabolic stability.

The subtle yet critical difference between the imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine scaffolds is visualized below. This distinction in the placement of a single nitrogen atom is a key determinant of target selectivity.

G cluster_workflow Kinase Assay Workflow A 1. Compound Dispensing Add test compound dilutions (e.g., in DMSO) to 96-well plate. B 2. Enzyme Addition Add recombinant Src Kinase to all wells except background control. A->B C 3. Reaction Initiation Add Substrate/ATP mix. Incubate at 37°C. B->C D 4. Stop & Detect Add ADP detection reagent. Incubate at RT. C->D E 5. Signal Measurement Read fluorescence on a plate reader (Ex/Em 535/587 nm). D->E F 6. Data Analysis Calculate % inhibition and fit curve to determine IC50. E->F

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine
Reactant of Route 2
Reactant of Route 2
4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.